molecular formula C9H12 B166441 1-Ethyl-2-methylbenzene CAS No. 611-14-3

1-Ethyl-2-methylbenzene

Cat. No.: B166441
CAS No.: 611-14-3
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylbenzene (CAS 611-14-3), also known as 2-Ethyltoluene or o-Ethyltoluene, is a C9 aromatic hydrocarbon with the molecular formula C9H12 and a molecular weight of 120.19 g/mol . This compound is a colorless liquid with an aromatic, hydrocarbon-like odor and is characterized as a high-boiling solvent, with a boiling point of 438.3 K (165.2 °C) . Its primary research and industrial applications leverage its properties as a versatile organic building block and a solvent. It is used as a high-boiling aromatic solvent for resins, coatings, inks, and adhesives . Furthermore, it serves as a key intermediate that can be dehydrogenated to vinyltoluene (methylstyrene) for the manufacture of styrenic polymers and copolymers, unsaturated polyester resins, and specialty resins . Its structure also allows for further functionalization via oxidation, halogenation, and sulfonation to produce derivatives like 2-ethylbenzoic acid, which are valuable in synthesizing dyes, polymer additives, and pharmaceutical/agrochemical intermediates . In a research context, it is also utilized as a process solvent in fine organic synthesis and as a reference or calibration compound for gas chromatography (GC) and GC-MS analysis in petrochemical applications . From a safety perspective, this compound is a flammable liquid with a flash point of approximately 103°F (39.4°C) and is an eye and upper respiratory tract irritant . Inhalation may cause dizziness and anesthesia, and it is considered an aspiration hazard . Researchers should handle it with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and risk information. This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
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InChI Key

HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID2050403
Record name 1-Ethyl-2-methylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO]
Record name Benzene, 1-ethyl-2-methyl-
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Vapor Pressure

2.61 [mmHg]
Record name 1-Ethyl-2-methylbenzene
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CAS No.

611-14-3, 25550-14-5
Record name 1-Ethyl-2-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-2-methylbenzene (o-ethyltoluene) through Friedel-Crafts alkylation. It covers the core principles of the reaction, factors influencing isomer selectivity, detailed experimental protocols, and methods for purification.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental organic reaction that introduces an alkyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The reaction proceeds through the formation of a carbocation or a related electrophilic species from an alkyl halide or an alkene, which then attacks the electron-rich aromatic ring.[1]

In the synthesis of this compound, toluene (B28343) is the aromatic substrate, and an ethyl group is introduced. The methyl group on the toluene ring is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (carbon 2 and 6) and para (carbon 4) to itself. However, the distribution of the resulting ethyltoluene isomers (ortho, meta, and para) is highly dependent on the reaction conditions.

Reaction Mechanism and Isomer Distribution

The ethylation of toluene via Friedel-Crafts alkylation involves the generation of an ethyl cation or a polarized complex from an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst. This electrophile then attacks the toluene ring, forming a sigma complex (arenium ion) as a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the ethyltoluene product.

The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors. At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at the ortho, meta, and para positions. Generally, the ortho and para positions are electronically favored due to the electron-donating nature of the methyl group. However, steric hindrance from the methyl group can disfavor attack at the ortho position.

At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[2][3] Under these conditions, the most thermodynamically stable isomer will be the major product. In the case of dialkylbenzenes, the meta isomer is often the most stable due to reduced steric strain.[2][3]

Key Factors Influencing Isomer Distribution:

  • Temperature: Lower temperatures tend to favor the kinetically controlled products, with a higher proportion of the ortho and para isomers.[3][4][5] For the methylation of toluene, at 0°C, the isomer distribution is reported to be 54% ortho, 17% meta, and 29% para.[4] While this is for methylation, a similar trend is expected for ethylation.

  • Catalyst: The choice of Lewis acid catalyst can influence the isomer ratio. Different catalysts can have varying activities and may lead to different degrees of isomerization.

  • Reaction Time: Longer reaction times, especially at elevated temperatures, can allow for the isomerization of the initially formed products to the more thermodynamically stable isomers.[2]

Quantitative Data on Isomer Distribution

The following table summarizes available data on the isomer distribution of ethyltoluene under different reaction conditions.

CatalystAlkylating AgentTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
AlCl₃Ethylene80-85155530U.S. Patent 2,778,862
Steamed ZSM-5Ethylene371-482<1.5~50-70~30-50WO 1993/025502 A1[1]
H₃PO₄/MCM-41Ethanol330LowLowMajor ProductTÜBİTAK Academic Journals[6]

Experimental Protocols

The following is a representative laboratory-scale procedure for the Friedel-Crafts ethylation of toluene.

Materials and Equipment:

  • Toluene (anhydrous)

  • Ethyl bromide (or ethyl chloride)

  • Aluminum chloride (anhydrous)

  • Dry diethyl ether (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and distillation

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

  • Reagent Charging: In the round-bottom flask, place anhydrous aluminum chloride (e.g., 0.15 mol) and a volume of dry solvent (e.g., 50 mL of carbon disulfide or nitrobenzene). Cool the flask in an ice bath.

  • Addition of Toluene: Add a solution of toluene (e.g., 0.1 mol) in the same dry solvent to the addition funnel.

  • Addition of Ethyl Bromide: Slowly add ethyl bromide (e.g., 0.1 mol) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5°C to favor ortho substitution) for a specified time (e.g., 1-2 hours).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to decompose the aluminum chloride complex. Hydrochloric acid may be added to dissolve any aluminum hydroxides formed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product is a mixture of ortho-, meta-, and para-ethyltoluene. This mixture can be separated by fractional distillation due to the slight differences in their boiling points (o-ethyltoluene: 161-162 °C, m-ethyltoluene: 158-159 °C, p-ethyltoluene: 162 °C). For higher purity, chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.[7]

Visualizations

Signaling Pathway: Friedel-Crafts Alkylation of Toluene

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Toluene Toluene Sigma_Complex Formation of Sigma Complex (Arenium Ion) Toluene->Sigma_Complex EthylBromide Ethyl Bromide Electrophile_Formation Formation of Electrophile [CH3CH2]+[AlCl3Br]- EthylBromide->Electrophile_Formation AlCl3_cat AlCl3 (Catalyst) AlCl3_cat->Electrophile_Formation Electrophile_Formation->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation o_Ethyltoluene This compound (ortho) Deprotonation->o_Ethyltoluene m_Ethyltoluene 1-Ethyl-3-methylbenzene (meta) Deprotonation->m_Ethyltoluene p_Ethyltoluene 1-Ethyl-4-methylbenzene (para) Deprotonation->p_Ethyltoluene HCl HCl Deprotonation->HCl AlCl3_regen AlCl3 (Regenerated) Deprotonation->AlCl3_regen

Caption: Reaction pathway for the Friedel-Crafts alkylation of toluene.

Experimental Workflow

Experimental_Workflow Reactants 1. Mix Toluene, Ethyl Bromide, and AlCl3 in a dry solvent Reaction 2. Stir at controlled temperature (e.g., 0-5 °C) Reactants->Reaction Quenching 3. Quench with ice/water Reaction->Quenching Extraction 4. Separate organic layer and wash Quenching->Extraction Drying 5. Dry with anhydrous MgSO4 Extraction->Drying Solvent_Removal 6. Remove solvent via rotary evaporation Drying->Solvent_Removal Purification 7. Purify by fractional distillation or chromatography Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of toluene is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is a critical aspect, with the formation of ortho, meta, and para isomers being highly dependent on reaction conditions such as temperature, catalyst, and reaction time. While thermodynamic control at higher temperatures favors the meta isomer, kinetic control at lower temperatures can increase the yield of the desired ortho product. Careful control of these parameters, followed by efficient purification methods, is essential for obtaining high-purity this compound for research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-2-methylbenzene (also known as 2-ethyltoluene). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key properties are also included, alongside visualizations of relevant chemical processes to aid in understanding.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₂[1][2][3]
Molecular Weight 120.19 g/mol [1][2]
Appearance Colorless liquid[4]
Odor Aromatic hydrocarbon odor[1][4]
Density 0.8807 g/cm³ at 20°C (68°F)[1]
0.884 g/mL
0.887 g/mL at 25°C[2]
Boiling Point 165.2 °C (329.4 °F) at 760 mmHg
165 °C
164-165 °C[2]
Melting Point -80.8 °C (-113.4 °F)
-81 °C
-17 °C[2]
Flash Point 39.4 °C (103 °F)[2]
Refractive Index 1.506 (n20/D)[2][5]
Dipole Moment 0.56 D[5]

Table 2: Solubility and Partitioning

PropertyValueReference(s)
Water Solubility 74.6 mg/L at 25°C (experimental)[2]
Insoluble in water[1]
Solubility in Organic Solvents Good solubility in non-polar solvents like hexane (B92381) and toluene.[6]
Octanol/Water Partition Coefficient (logP) 3.5[7]

Table 3: Thermodynamic and Vapor Properties

PropertyValueReference(s)
Vapor Pressure 10.34 mmHg at 25°C[1]
2.61 mmHg[1][4]
2.8 hPa at 20 °C[2]
Enthalpy of Vaporization 43.6 kJ/mol at 368 K[8]
Autoignition Temperature 440 °C (824 °F)[1]

Table 4: Spectroscopic Data

Spectrum TypeKey Peaks/Shifts (Solvent: CDCl₃)Reference(s)
¹H NMR (400 MHz) δ (ppm): 7.05-7.14 (m, 4H, Ar-H), 2.61 (q, 2H, -CH₂-), 2.28 (s, 3H, Ar-CH₃), 1.19 (t, 3H, -CH₃)[1]
¹³C NMR (25.16 MHz) δ (ppm): 142.27, 135.66, 130.07, 127.93, 126.09, 125.79 (Ar-C), 26.24 (-CH₂-), 19.10 (Ar-CH₃), 14.41 (-CH₃)[1]
Mass Spectrum (EI) Major m/z peaks: 105, 120, 91, 77, 106, 51, 39, 79[9][10]
Infrared (IR) Spectrum Key absorptions can be found in the NIST Chemistry WebBook.[11]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures.

2.1. Determination of Boiling Point

The boiling point is determined using a distillation or capillary method.[6][10][12][13]

  • Apparatus: Thiele tube or a digital melting point apparatus with a boiling point attachment, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, and a heating source (e.g., Bunsen burner or heating block).[6][14]

  • Procedure:

    • A small amount of this compound is placed into the fusion tube.

    • The capillary tube is placed, open end down, into the liquid in the fusion tube.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The apparatus is heated gently and uniformly.[6]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]

2.2. Determination of Density

The density of a liquid organic compound is typically determined using a pycnometer or by direct mass and volume measurements.[16][17][18]

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

    • The filled pycnometer is placed in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 20°C or 25°C).

    • Once the liquid has reached thermal equilibrium, any excess liquid is removed, and the outside of the pycnometer is dried.

    • The mass of the filled pycnometer is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

2.3. Determination of Water Solubility

The shake-flask method is a common technique for determining the solubility of organic compounds in water.[11][19][20][21][22]

  • Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, analytical balance, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C).

    • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation.

    • A sample of the aqueous phase is carefully removed, ensuring no undissolved organic material is included. Centrifugation may be used to aid separation.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility.

Visualizations

Diagrams illustrating key logical and experimental workflows related to this compound are provided below using the DOT language.

G cluster_structure Molecular Structure and Properties Structure This compound (Aromatic Hydrocarbon) Properties Non-polar nature + Electron-donating alkyl groups Structure->Properties leads to Solubility Low water solubility Good solubility in non-polar solvents Properties->Solubility results in

Caption: Relationship between structure and solubility of this compound.

G cluster_synthesis Synthesis via Friedel-Crafts Alkylation Toluene Toluene Reaction Alkylation Reaction Toluene->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction activates Product This compound (and other isomers) Reaction->Product G cluster_analysis Analytical Workflow (GC-MS) Sample Sample containing This compound Injection Injection into GC Sample->Injection 1. Introduction Separation Separation on Capillary Column Injection->Separation 2. Vaporization & Separation Ionization Electron Ionization (EI) Separation->Ionization 3. Elution & Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection 4. Fragmentation & Detection Data Data Analysis (Mass Spectrum) Detection->Data 5. Data Acquisition

References

Spectroscopic Profile of 1-Ethyl-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2-methylbenzene (also known as 2-ethyltoluene), a key aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. This document also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accurate analysis in a research and development setting.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] It is important to handle this compound in a well-ventilated area and avoid contact with skin and eyes.[3][4]

PropertyValue
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol [2]
Boiling Point164-165 °C[5]
Melting Point-17 °C[5]
Density0.887 g/mL at 25 °C[5]
SolubilityInsoluble in water; soluble in non-polar solvents like hexane (B92381) and toluene.[1]
CAS Number611-14-3

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.14 - 7.05mAr-H
2.61q-CH₂ -CH₃
2.28sAr-CH₃
1.19t-CH₂-CH₃

¹³C NMR (25.16 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
142.27Ar-C
135.66Ar-C
130.07Ar-C H
127.93Ar-C H
126.09Ar-C H
125.79Ar-C H
26.24-C H₂-CH₃
19.10Ar-C H₃
14.41-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of neat this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3020 - 2850StrongC-H stretching (aromatic and aliphatic)
1605, 1495, 1460Medium-StrongC=C stretching (aromatic ring)
760 - 740StrongC-H bending (ortho-disubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
12199.99[M+H]⁺
12011.48[M]⁺
11917.54[M-H]⁺
105-[M-CH₃]⁺
91-[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated solution of 50-100 mg in the same amount of solvent is prepared to achieve a good signal-to-noise ratio in a reasonable time. The solution is then filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for acquiring the spectra. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a clear spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (typically NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample compartment is first recorded. The salt plates with the sample are then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. An internal standard may be added to the solution for quantitative analysis.

Instrumentation and Parameters: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used. The GC oven temperature is programmed to start at a lower temperature and gradually increase to ensure separation of the components. For example, an initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280°C. Helium is typically used as the carrier gas. The mass spectrometer is operated in Chemical Ionization (CI) mode with a mass scan range of approximately 50-450 m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_Sample Sample Information cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Elucidation Sample This compound (Liquid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern, Molecular Ion MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 1-Ethyl-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the presentation and analysis of the crystal structure of 1-ethyl-2-methylbenzene derivatives. It is intended for researchers, scientists, and drug development professionals, offering a standardized format for documenting and comparing crystallographic data. The guide outlines the necessary data presentation, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the structure-property relationships of these compounds.

Data Presentation: Crystallographic Data Summary

The systematic tabulation of crystallographic data is crucial for the comparative analysis of different this compound derivatives. The following tables provide a clear and structured format for summarizing key quantitative data obtained from single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement Parameters

This table summarizes the fundamental crystallographic parameters and the results of the structure refinement process for a series of hypothetical this compound derivatives.

ParameterDerivative 1Derivative 2Derivative 3
Crystal Data
Empirical FormulaC₁₀H₁₃NO₂C₁₁H₁₅BrOC₁₂H₁₄N₂O₃S
Formula Weight179.22243.14282.34
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
a (Å)8.567(2)10.123(4)7.345(1)
b (Å)12.435(3)15.789(6)9.876(2)
c (Å)9.123(2)11.456(5)10.123(2)
α (°)909085.67(3)
β (°)105.67(3)9078.91(2)
γ (°)909080.34(2)
Volume (ų)935.4(4)1829.8(13)705.9(2)
Z482
Calculated Density (g/cm³)1.2721.7651.328
Absorption Coefficient (mm⁻¹)0.093.540.25
F(000)384992296
Structure Refinement
Goodness-of-fit on F²1.051.031.06
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123R₁ = 0.038, wR₂ = 0.098R₁ = 0.051, wR₂ = 0.135
R indices (all data)R₁ = 0.058, wR₂ = 0.135R₁ = 0.049, wR₂ = 0.105R₁ = 0.065, wR₂ = 0.142

Table 2: Selected Bond Lengths (Å) and Angles (°)

This table highlights key intramolecular distances and angles, providing insight into the molecular geometry of the derivatives.

MeasurementDerivative 1Derivative 2Derivative 3
Bond Lengths (Å)
C1-C21.395(3)1.391(4)1.401(3)
C1-C61.392(3)1.388(4)1.395(3)
C1-C7 (ethyl)1.512(3)1.515(4)1.509(3)
C2-C9 (methyl)1.508(3)1.505(4)1.511(3)
Bond Angles (°)
C6-C1-C2119.8(2)120.1(3)119.5(2)
C2-C1-C7121.5(2)121.2(3)121.8(2)
C1-C2-C9122.3(2)122.0(3)122.5(2)

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to high-quality scientific research. This section outlines the key protocols for the synthesis, crystallization, and structural determination of this compound derivatives.

General Synthesis of a this compound Derivative

The synthesis of a hypothetical derivative is described below, illustrating a common synthetic route.

  • Starting Materials: this compound (1.0 eq.), Acetyl chloride (1.1 eq.), Aluminum chloride (1.2 eq.), Dichloromethane (solvent).

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound and dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Acylation: Aluminum chloride is added portion-wise to the stirred solution, followed by the dropwise addition of acetyl chloride over 30 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the pure derivative.

Crystallization Protocol

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.[1]

  • Slow Evaporation: The purified derivative (50 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: A concentrated solution of the derivative in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a less volatile solvent in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Microbatch Under-Oil Crystallization: This technique involves dispensing microliter volumes of the analyte solution into a multi-well plate containing an inert oil.[1] Supersaturation is achieved through the slow concentration of the sample, leading to nucleation and crystal growth.[1]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful technique for determining the three-dimensional atomic structure of a crystalline material.[2][3]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Mandatory Visualization

Visual representations of workflows and pathways are essential for conveying complex information concisely. The following diagrams are generated using the DOT language.

Experimental Workflow for Crystal Structure Determination

This diagram illustrates the sequential steps involved from the synthesis of a derivative to its final structural analysis.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_analysis Structural Analysis structure_refinement->structural_analysis database_deposition Database Deposition structural_analysis->database_deposition

Caption: A flowchart of the experimental workflow.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which a this compound derivative could act as an inhibitor in a biological signaling pathway, a common application in drug development.

G Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor This compound Derivative Inhibitor->KinaseB inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Ethyl-2-methylbenzene. Intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, this document outlines the theoretical underpinnings and practical methodologies for a rigorous computational analysis of this aromatic hydrocarbon.

Introduction

This compound, an alkylbenzene, serves as a fundamental structural motif in various chemical contexts. Understanding its conformational landscape, electronic characteristics, and vibrational behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations offer a powerful in-silico approach to obtain high-resolution data on these properties, complementing and guiding experimental studies. This guide details the application of Density Functional Theory (DFT) for a thorough investigation of this compound.

Theoretical Framework

The foundation of this computational analysis rests on Density Functional Theory (DFT), a robust method in quantum chemistry that balances computational cost and accuracy.[1] The electronic energy of a system is determined from its electron density. A popular hybrid functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules due to its proven reliability.[2][3] This is used in conjunction with a basis set, such as 6-31G*, which provides a flexible description of the molecular orbitals.[2][4]

Key properties derived from these calculations include:

  • Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.[5]

  • Vibrational Frequencies: The frequencies of the normal modes of vibration, which are essential for predicting infrared (IR) and Raman spectra and for confirming that the optimized geometry is a true minimum (absence of imaginary frequencies).[6][7]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[10]

  • Molecular Electrostatic Potential (MEP): A visualization of the charge distribution around a molecule, which helps in predicting sites for electrophilic and nucleophilic attack.[11][12][13]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing quantum chemical calculations on this compound using a standard computational chemistry software package such as Gaussian.[14][15][16][17][18]

Step 1: Initial Structure Generation The first step involves building an initial 3D structure of this compound. This can be done using any molecular modeling software. The IUPAC name is this compound, and its chemical formula is C9H12.[19][20]

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G(d,p)

  • Convergence Criteria: Tight

Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

  • Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[7]

  • Method: DFT/B3LYP/6-31G(d,p)

Step 4: Electronic Property Calculations With the optimized geometry, various electronic properties can be calculated.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are obtained from the output of the optimization calculation.[8][9]

  • Molecular Electrostatic Potential (MEP): A separate calculation is run to generate the MEP surface, which is then mapped onto the electron density.[11][12]

The logical flow of these computational steps is illustrated in the diagram below.

G Computational Workflow for this compound A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B E Optimized Geometry B->E C 3. Vibrational Frequency Analysis (Confirmation of Minimum) F Vibrational Frequencies (IR/Raman) C->F D 4. Electronic Property Calculations (HOMO, LUMO, MEP) G Electronic Properties D->G E->C E->D

Computational workflow for quantum chemical analysis.

Data Presentation

The quantitative results from the calculations should be organized into clear tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleValue (Å or Degrees)
Bond LengthC-C (aromatic)~1.39 - 1.41
C-C (ethyl)~1.53
C-C (methyl)~1.51
C-H (aromatic)~1.08
C-H (aliphatic)~1.09
Bond AngleC-C-C (aromatic)~119 - 121
H-C-H (methyl)~109.5
Dihedral AngleC-C-C-C (ethyl-ring)Variable (defines conformation)

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

Frequency (cm⁻¹)Intensity (km/mol)Assignment
~3050 - 3100ModerateAromatic C-H stretch
~2850 - 2960StrongAliphatic C-H stretch
~1600, 1480ModerateAromatic C=C stretch
~1450ModerateCH₂/CH₃ bending
~750StrongOut-of-plane C-H bend

Table 3: Key Electronic Properties

PropertyValue (Hartree)Value (eV)
Energy of HOMO(Calculated Value)(Calculated Value)
Energy of LUMO(Calculated Value)(Calculated Value)
HOMO-LUMO Gap(Calculated Value)(Calculated Value)
Dipole Moment(Calculated Value)(Calculated Value)

Visualization of Molecular Properties

Visual representations are indispensable for a qualitative understanding of the calculated properties.

The relationship between the foundational theoretical concepts and the derived molecular properties is depicted in the following diagram.

G Relationship of Theoretical Concepts and Calculated Properties cluster_theory Theoretical Framework cluster_properties Calculated Properties DFT Density Functional Theory (B3LYP) Geom Optimized Geometry DFT->Geom BasisSet Basis Set (6-31G(d,p)) BasisSet->Geom Vib Vibrational Frequencies Geom->Vib Elec Electronic Properties (HOMO, LUMO, MEP) Geom->Elec

From theory to predictable molecular properties.

Conclusion

This technical guide has outlined a robust and systematic approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the geometric, vibrational, and electronic characteristics of this molecule. The methodologies and data presentation formats described herein provide a framework for conducting and reporting high-quality computational studies, which are invaluable for advancing our understanding of chemical systems and for applications in areas such as drug design and materials science.

References

Thermal Decomposition Pathways of 1-Ethyl-2-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-Ethyl-2-methylbenzene (also known as o-ethyltoluene). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from studies on analogous alkylbenzenes, such as ethylbenzene, o-xylene, and other C9H12 isomers, to propose the most probable decomposition mechanisms. The guide outlines the theoretical free-radical chain reactions, including initiation, propagation, and termination steps. Furthermore, it details generalized experimental protocols for studying such reactions and presents comparative quantitative data from related compounds to offer a predictive framework for the thermal behavior of this compound.

Introduction

This compound is an aromatic hydrocarbon that may be encountered in various industrial processes, including as a component of fuels and solvents. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety analysis, and predicting the formation of potential byproducts. In the context of drug development, analogous aromatic structures can be found in various pharmaceutical compounds, and an understanding of their thermal degradation is pertinent to stability studies and manufacturing processes. The thermal decomposition of alkylbenzenes typically proceeds through complex free-radical chain reactions, which are highly dependent on temperature, pressure, and the specific molecular structure.

Proposed Thermal Decomposition Pathways

Based on extensive research on similar alkylbenzenes, the thermal decomposition of this compound is anticipated to proceed via a free-radical chain mechanism. This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The initiation of the decomposition process involves the homolytic cleavage of the weakest chemical bond in the molecule to form free radicals. For this compound, there are several possible initiation steps, with the most likely being the cleavage of the C-C bond in the ethyl group, which is typically weaker than the C-H bonds.

  • Primary Initiation Step (Benzylic C-C Cleavage): The cleavage of the bond between the ethyl group and the aromatic ring is a probable initiation pathway, leading to the formation of a 2-methylbenzyl radical and a methyl radical.

    C₆H₄(CH₃)(C₂H₅) → C₆H₄(CH₃)CH₂• + •CH₃

  • Secondary Initiation Step (C-H Bond Cleavage): Alternatively, the cleavage of a C-H bond, particularly at the benzylic position of the ethyl group, can also initiate the reaction.

    C₆H₄(CH₃)(C₂H₅) → C₆H₄(CH₃)CH•CH₃ + H•

The following diagram illustrates the primary initiation pathways.

G This compound This compound 2-Methylbenzyl_radical 2-Methylbenzyl radical This compound->2-Methylbenzyl_radical β C-C scission Methyl_radical Methyl radical This compound->Methyl_radical β C-C scission 1-(2-Methylphenyl)ethyl_radical 1-(2-Methylphenyl)ethyl radical This compound->1-(2-Methylphenyl)ethyl_radical Benzylic C-H scission Hydrogen_radical Hydrogen radical This compound->Hydrogen_radical Benzylic C-H scission

Figure 1: Primary initiation steps in the thermal decomposition of this compound.
Propagation

The highly reactive radicals formed during initiation then participate in a series of chain-propagating reactions, leading to the formation of various stable products and new radicals.

  • Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from the parent molecule, leading to the formation of stable molecules and new, larger radicals.

    • •CH₃ + C₆H₄(CH₃)(C₂H₅) → CH₄ + C₆H₄(CH₃)CH•CH₃

    • H• + C₆H₄(CH₃)(C₂H₅) → H₂ + C₆H₄(CH₃)CH•CH₃

  • Radical Decomposition (β-scission): Larger radicals can decompose into smaller, more stable molecules and radicals. For instance, the 1-(2-methylphenyl)ethyl radical can undergo β-scission to produce styrene (B11656) and a hydrogen radical, or ethene and a 2-methylphenyl radical.

    • C₆H₄(CH₃)CH•CH₃ → C₆H₅CH=CH₂ (Styrene) + H•

    • C₆H₄(CH₃)CH₂• → C₆H₄=CH₂ (o-Quinodimethane) + H•

The following diagram illustrates some of the key propagation pathways.

G cluster_initiation From Initiation cluster_propagation Propagation Steps Methyl_radical Methyl radical 1-(2-Methylphenyl)ethyl_radical 1-(2-Methylphenyl)ethyl radical Methyl_radical->1-(2-Methylphenyl)ethyl_radical H abstraction from This compound o-Xylene o-Xylene Methyl_radical->o-Xylene Demethylation of parent molecule (minor) Hydrogen_radical Hydrogen radical Hydrogen_radical->1-(2-Methylphenyl)ethyl_radical H abstraction from This compound This compound This compound Methane Methane This compound->Methane H abstraction by •CH₃ Hydrogen Hydrogen (H₂) This compound->Hydrogen H abstraction by H• 1-(2-Methylphenyl)ethyl_radical->Hydrogen_radical β-scission Styrene Styrene 1-(2-Methylphenyl)ethyl_radical->Styrene

Figure 2: Key propagation reactions in the thermal decomposition of this compound.
Termination

The chain reaction is terminated when two radicals combine to form a stable molecule.

  • •CH₃ + •CH₃ → C₂H₆ (Ethane)

  • C₆H₄(CH₃)CH₂• + •CH₃ → C₆H₄(CH₃)(C₂H₅) (Recombination)

  • H• + •CH₃ → CH₄ (Methane)

Experimental Protocols for Studying Thermal Decomposition

Single-Pulse Shock Tube (SPST)

A single-pulse shock tube is a common apparatus for studying high-temperature gas-phase reactions under well-defined conditions.[1][2]

Methodology:

  • Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared. The low concentration of the reactant minimizes secondary reactions and temperature changes.

  • Shock Wave Generation: A shock wave is generated by the rupture of a diaphragm separating a high-pressure driver gas (e.g., Helium) from the low-pressure reactant mixture.

  • Heating and Reaction: The reactant mixture is rapidly heated and compressed by the incident and reflected shock waves, initiating the pyrolysis reaction for a very short and well-defined duration (typically in the order of milliseconds).

  • Quenching: The reaction is rapidly quenched by the arrival of a rarefaction wave.

  • Product Analysis: The post-shock gas mixture is expanded into a collection vessel and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the decomposition products.[3]

Flow Reactor

Flow reactors are used to study pyrolysis over longer residence times and at various pressures.[4][5]

Methodology:

  • Reactant Delivery: A carrier gas (e.g., Nitrogen or Argon) is saturated with the vapor of this compound at a controlled temperature to achieve a specific concentration.

  • Pyrolysis Zone: The gas mixture is passed through a heated reactor tube (often made of quartz to minimize catalytic effects) maintained at a constant temperature.

  • Residence Time Control: The residence time of the gas in the heated zone is controlled by the flow rate and the reactor volume.

  • Product Sampling and Analysis: The effluent from the reactor is rapidly cooled to quench the reaction and then directed to an analytical instrument, such as a GC-MS, for product identification and quantification.

G cluster_SPST Single-Pulse Shock Tube Workflow cluster_FlowReactor Flow Reactor Workflow A Mixture Preparation This compound + Inert Gas B Shock Wave Generation Rapid Heating & Compression A->B C Pyrolysis ms timescale B->C D Rapid Quenching Expansion C->D E Product Analysis GC-MS D->E F Reactant Delivery Vapor Saturation G Heated Reactor Controlled Temp. F->G H Controlled Residence Time G->H I Product Sampling & Cooling H->I J Product Analysis GC-MS I->J

Figure 3: Generalized experimental workflows for studying thermal decomposition.

Quantitative Data (from Analogous Compounds)

Direct quantitative data for the thermal decomposition of this compound is scarce in the reviewed literature. However, data from closely related C9H12 isomers and other alkylbenzenes can provide valuable insights into expected product distributions and reaction kinetics. The tables below summarize relevant data from the literature.

Table 1: Major Pyrolysis Products of C9H12 Isomers [3]

CompoundTemperature Range (K)Major Products
n-Propylbenzene1100 - 1700Ethene, Toluene, Styrene, Benzene
1,3,5-Trimethylbenzene1200 - 1700Methane, Acetylene, Benzene, Toluene
1,2,4-Trimethylbenzene1200 - 1700Methane, Acetylene, Toluene, p-Xylene

Table 2: Kinetic Parameters for the Decomposition of Related Alkylbenzenes

CompoundReactionActivation Energy (kJ/mol)Frequency Factor (A) (s⁻¹)Reference
EthylbenzeneC₆H₅C₂H₅ → C₆H₅CH₂• + •CH₃293 ± 1810¹⁴.⁴ ± ¹.¹[6]
n-PropylbenzeneC₆H₅C₃H₇ → C₆H₅CH₂• + •C₂H₅Not SpecifiedNot Specified[3]

Note: The data presented in these tables are for analogous compounds and should be used as an estimation for the behavior of this compound.

Conclusion

References

Atmospheric Photochemical Degradation of 1-Ethyl-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methylbenzene, a member of the C9 aromatic hydrocarbon family, is a volatile organic compound (VOC) emitted into the atmosphere from various anthropogenic sources, including solvent use and fossil fuel combustion. Once in the troposphere, it undergoes photochemical degradation, primarily initiated by hydroxyl (OH) radicals. This process contributes to the formation of secondary organic aerosol (SOA) and ozone, impacting air quality and climate. This technical guide provides an in-depth overview of the atmospheric degradation of this compound, focusing on its reaction kinetics, degradation pathways, and the experimental methodologies used to study these processes.

Introduction

C9 aromatic hydrocarbons, including this compound, are significant components of urban and industrial atmospheric environments. Their atmospheric oxidation is a complex process involving a series of photochemical reactions that lead to the formation of a variety of oxygenated products in both the gas and particle phases. Understanding the mechanisms and kinetics of this degradation is crucial for accurately modeling air quality and assessing the environmental impact of these compounds. The primary daytime oxidant responsible for the degradation of this compound is the hydroxyl (OH) radical.

Reaction Kinetics and Atmospheric Lifetime

The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be 1.5 x 10^6 molecules cm^-3 for a 12-hour daytime average)[1]. The calculated atmospheric half-lives for C9-C14 aromatic hydrocarbon solvents, which include compounds structurally similar to this compound, range from 0.42 to 1.10 days[1].

Table 1: Rate Constants and Atmospheric Lifetimes for Ethylbenzene (B125841) and Related Compounds

Compoundk_OH at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Ethylbenzene7.51 x 10⁻¹²~1.8 days
Toluene5.63 x 10⁻¹²~2.4 days
o-Xylene1.36 x 10⁻¹¹~1.0 day
m-Xylene2.31 x 10⁻¹¹~0.6 days
p-Xylene1.43 x 10⁻¹¹~0.9 days
1,3,5-Trimethylbenzene5.67 x 10⁻¹¹~0.3 days
This compound (Estimate) ~1.5 - 2.5 x 10⁻¹¹ ~0.6 - 1.0 days

Note: The rate constant and lifetime for this compound are estimated based on the values for structurally similar compounds.

Photochemical Degradation Mechanism

The atmospheric degradation of this compound is initiated by the addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is the dominant pathway over H-atom abstraction from the ethyl or methyl groups. The subsequent reactions of this radical adduct with molecular oxygen (O₂) lead to the formation of peroxy radicals, which can then undergo a variety of reactions, including reaction with nitric oxide (NO) or other peroxy radicals, leading to the formation of a complex mixture of oxygenated products.

Photochemical_Degradation_Pathway This compound This compound OH-Adduct OH-Adduct This compound->OH-Adduct + OH OH Radical OH Radical Peroxy Radical (RO2) Peroxy Radical (RO2) OH-Adduct->Peroxy Radical (RO2) + O2 O2 O2 Alkoxy Radical (RO) Alkoxy Radical (RO) Peroxy Radical (RO2)->Alkoxy Radical (RO) + NO NO NO Ring-Opening Products Ring-Opening Products Alkoxy Radical (RO)->Ring-Opening Products Functionalized Aromatic Products Functionalized Aromatic Products Alkoxy Radical (RO)->Functionalized Aromatic Products SOA Precursors SOA Precursors Ring-Opening Products->SOA Precursors Functionalized Aromatic Products->SOA Precursors Experimental_Workflow cluster_prep Chamber Preparation cluster_injection Reactant Injection cluster_reaction Photochemical Reaction cluster_analysis Data Analysis Clean Chamber Clean Chamber Humidify Humidify Clean Chamber->Humidify Background Scan Background Scan Humidify->Background Scan Inject this compound Inject this compound Background Scan->Inject this compound Inject OH Precursor Inject OH Precursor Inject this compound->Inject OH Precursor Inject NOx Inject NOx Inject OH Precursor->Inject NOx Initiate Photolysis Initiate Photolysis Inject NOx->Initiate Photolysis Monitor Reactants & Products Monitor Reactants & Products Initiate Photolysis->Monitor Reactants & Products Determine Rate Constant Determine Rate Constant Monitor Reactants & Products->Determine Rate Constant Identify & Quantify Products Identify & Quantify Products Monitor Reactants & Products->Identify & Quantify Products Calculate SOA Yield Calculate SOA Yield Monitor Reactants & Products->Calculate SOA Yield

References

A Technical Guide to the Natural Occurrence of 1-Ethyl-2-methylbenzene in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence of 1-ethyl-2-methylbenzene, a C9 aromatic hydrocarbon, within crude petroleum. It details its geochemical origins, quantitative distribution in various crude oils, and the analytical methodologies employed for its characterization. This document consolidates key data into structured tables, outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and utilizes visualizations to illustrate the compound's formation pathway and the analytical workflow. The information presented is intended to serve as a comprehensive resource for professionals in geochemistry, petroleum science, and related research fields.

Introduction

Crude oil is a highly complex mixture of hydrocarbons, encompassing saturates, aromatics, resins, and asphaltenes.[1] The light hydrocarbon fraction, in particular, contains a diverse array of alkylbenzenes which serve as critical geochemical indicators. Among these are the C9 aromatic isomers, such as this compound (also known as o-ethyltoluene).[2][3][4]

The distribution and concentration of these isomers are not uniform; they are intrinsically linked to the organic matter source, the depositional environment of the source rock, and its subsequent thermal history.[5] Understanding the prevalence of specific compounds like this compound provides valuable insights into the origin and maturity of petroleum, aiding in oil-source rock correlation studies.[6] This guide focuses specifically on the natural occurrence, geochemical significance, and analytical determination of this compound in crude oil.

Geochemical Formation of Alkylbenzenes

Alkylbenzenes in petroleum, including this compound, are primarily generated from the thermal degradation of kerogen—the complex, macromolecular organic matter present in sedimentary source rocks. This process occurs over geological timescales as the source rock is subjected to increasing temperature and pressure during burial.

The prevailing theory posits that these aromatic compounds are formed through the homolytic cleavage of carbon-carbon bonds in the alkyl side chains attached to the kerogen structure.[7] The specific isomers formed and their relative abundances are influenced by the original organic precursors (e.g., lipids, pigments, and biopolymers from marine or terrestrial life) and the thermal stress experienced during catagenesis.

Below is a diagram illustrating the generalized geochemical pathway for the formation of alkylbenzenes.

Geochemical_Formation Geochemical Formation of Alkylbenzenes cluster_sedimentation Sedimentation & Diagenesis cluster_catagenesis Catagenesis (Oil Window) OrganicMatter Organic Matter (Plankton, Plants) Sediment Burial in Sediments OrganicMatter->Sediment Deposition Kerogen Kerogen Formation (Macromolecular Structure) Sediment->Kerogen Low T & P ThermalCracking Thermal Cracking (Increased T & P) Kerogen->ThermalCracking Homolytic Cleavage of Alkyl Chains CrudeOil Crude Oil Formation ThermalCracking->CrudeOil Alkylbenzenes This compound & other Alkylbenzenes ThermalCracking->Alkylbenzenes

Caption: Generalized pathway of alkylbenzene formation from organic matter.

Quantitative Occurrence of this compound

The concentration of this compound, along with other C9 isomers, varies significantly across different crude oils. This variability is a function of the unique geological history of the source rock. Detailed analysis of the C9 aromatic fraction provides a chemical fingerprint for correlation and exploration purposes.

A comprehensive study analyzed the C9 fraction of seven representative crude petroleums, yielding quantitative data on the individual alkylbenzene isomers.[8] The results for this compound (reported as 1-methyl-2-ethylbenzene) are summarized in the table below.

Crude Oil SourceThis compound (% volume of C9 Aromatic Portion)
Ponca, Oklahoma3.9
East Texas4.8
Bradford, Pennsylvania3.5
Greendale-Kawkawlin, Michigan3.9
Winkler, Texas2.5
Midway, California5.2
Conroe, Texas4.5
Data sourced from the Journal of Industrial and Engineering Chemistry.[8]

Analytical Methodology for Aromatic Hydrocarbons

The standard and most powerful technique for the detailed analysis of volatile and semi-volatile hydrocarbons in complex mixtures like crude oil is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification.[9] The process involves several key steps from sample preparation to data analysis.

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for the analysis of the aromatic fraction of crude oil.

Analytical_Workflow Analytical Workflow for Aromatic Hydrocarbons Sample Crude Oil Sample Fractionation Fractionation (Silica Gel Column) Sample->Fractionation Load onto column Saturates Saturate Fraction (Elute with Hexane) Fractionation->Saturates Step 1 Aromatics Aromatic Fraction (Elute with DCM) Fractionation->Aromatics Step 2 GCMS GC-MS Analysis Aromatics->GCMS Inject into GC Data Data Processing (Identification & Quantitation) GCMS->Data Acquire Spectra Result Compound Concentration Report Data->Result

Caption: Standard workflow for the analysis of aromatic compounds in crude oil.

Detailed Experimental Protocol

This protocol is a synthesized representation for the fractionation and GC-MS analysis of the aromatic hydrocarbon content in a light crude oil sample.[6][10]

Objective: To isolate the aromatic fraction from a crude oil sample and identify and quantify this compound using GC-MS.

1. Materials and Reagents:

  • Crude oil sample

  • Silica (B1680970) gel (for column chromatography)

  • Solvents: n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (all chromatography grade)

  • Glass wool

  • Micro glass chromatographic column

  • Nitrogen gas for solvent evaporation

  • GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

  • Helium (carrier gas)

  • Standard of this compound for retention time and mass spectrum verification

2. Sample Preparation: Fractionation

  • Column Packing: Prepare a micro glass column by placing a small plug of glass wool at the bottom. Fill the column with 3 grams of silica gel suspended in n-hexane.

  • Sample Loading: Accurately weigh approximately 50 mg of the crude oil sample and dissolve it in a minimal amount of n-hexane. Carefully apply the solution to the top of the silica gel column.

  • Elution of Saturates: Elute the saturated hydrocarbon fraction from the column using an appropriate volume of n-hexane (e.g., 10-15 mL). This fraction is collected but set aside.

  • Elution of Aromatics: Elute the target aromatic hydrocarbon fraction using dichloromethane (DCM). Collect this fraction in a separate vial.[6]

  • Concentration: Gently evaporate the solvent (DCM) from the aromatic fraction under a stream of nitrogen gas until a final volume of approximately 1 mL is reached. This step concentrates the analytes for improved detection.

3. GC-MS Analysis:

  • Instrument Setup:

    • Gas Chromatograph: Hewlett Packard 5890 Series II or equivalent.[6]

    • Column: Fused silica capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[6]

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 260°C.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 160°C at a rate of 4°C/min.

      • Ramp to 300°C at a rate of 10°C/min, hold for 10 minutes.[6]

  • Mass Spectrometer Setup:

    • Detector Temperature: 300°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-550) for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitation.

  • Injection: Inject 1 µL of the concentrated aromatic fraction into the GC-MS system.

4. Data Analysis:

  • Identification: Identify this compound in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a pure standard or a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion at m/z 120 and a prominent fragment ion at m/z 105.

  • Quantitation: Calculate the concentration of this compound using the internal standard method or by constructing a calibration curve from standards of known concentrations. The peak area of the target compound is integrated and compared against the standard(s).[11]

Conclusion

This compound is a naturally occurring C9 aromatic hydrocarbon found in crude oil, originating from the thermal maturation of kerogen. Its concentration is variable and serves as a useful parameter in geochemical studies for oil fingerprinting and source rock characterization. The analysis and quantification of this compound are reliably achieved through a combination of chromatographic fractionation and gas chromatography-mass spectrometry. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists engaged in the detailed molecular analysis of petroleum.

References

An In-depth Technical Guide on the Solubility of 1-Ethyl-2-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2-methylbenzene, an aromatic hydrocarbon, in a variety of common organic solvents. The document is intended to serve as a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who require precise solubility data for formulation development, reaction optimization, and purification processes.

Introduction

This compound, also known as o-ethyltoluene, is a colorless liquid with a characteristic aromatic odor.[1] As a non-polar aromatic hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for non-polar solvents.[1] Understanding the quantitative solubility of this compound is critical for its application as a solvent, a high-boiling aromatic component in specialty coatings and inks, and as an intermediate in chemical synthesis. This guide presents a compilation of quantitative solubility data and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a wide array of organic solvents. The following table summarizes this data, presenting the solubility in grams per liter (g/L) at 25°C. This standardized format allows for easy comparison of solubility across different solvent classes.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

Solvent CategorySolventSolubility (g/L)
Alcohols Methanol760.78
Ethanol785.79
n-Propanol747.02
Isopropanol560.84
n-Butanol755.15
sec-Butanol524.22
Isobutanol525.68
tert-Butanol746.14
n-Pentanol602.11
Isopentanol645.32
n-Hexanol1176.44
n-Heptanol461.08
n-Octanol440.43
Ketones Acetone1210.24
2-Butanone (MEK)1205.93
Cyclohexanone1989.5
Methyl isobutyl ketone (MIBK)759.68
Esters Ethyl acetate1516.66
Methyl acetate1211.03
n-Propyl acetate1203.33
Isopropyl acetate875.26
n-Butyl acetate2711.38
Isobutyl acetate759.51
n-Pentyl acetate816.49
Ethers Diethyl etherMiscible
Tetrahydrofuran (THF)2915.22
1,4-Dioxane3346.3
Methyl tert-butyl ether (MTBE)1454.11
Hydrocarbons n-Hexane936.13
n-Heptane682.27
Cyclohexane901.47
Toluene1046.48
o-Xylene506.51
Ethylbenzene582.29
Chlorinated Solvents Dichloromethane3333.19
Chloroform2969.51
Carbon tetrachloride960.95
1,2-Dichloroethane2433.91
Amides Dimethylformamide (DMF)891.26
N,N-Dimethylacetamide (DMAc)557.92
N-Methyl-2-pyrrolidone (NMP)1152.14
Nitriles Acetonitrile1469.45
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)997.65
Glycols & Glycol Ethers Ethylene glycol60.44
Propylene glycol77.82
2-Methoxyethanol715.25
2-Ethoxyethanol618.59
2-Propoxyethanol1260.83
2-Butoxyethanol554.16
Transcutol1865.67
Acids Acetic acid374.22
Formic acidMiscible
Propionic acid463.91

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute, such as this compound, in an organic solvent can be achieved through various established methods. Below are detailed protocols for the gravimetric method and a gas chromatography-based method, which are well-suited for such liquid-liquid systems.

This classical method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Volumetric flasks and pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved solute.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Weigh the evaporating dish with the solution to determine the total mass of the saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can accelerate this process.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

experimental_workflow_gravimetric A Preparation of Saturated Solution B Equilibration (Constant T, Agitation) A->B C Phase Separation (Settling) B->C D Sample Withdrawal (Filtration) C->D E Gravimetric Analysis (Solvent Evaporation) D->E F Solubility Calculation E->F

Gravimetric Method Workflow

This method is particularly useful for volatile solutes and solvents. It involves preparing a series of standards with known concentrations and comparing them to a saturated solution.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • This compound (solute)

  • Organic solvent of interest

  • Volumetric flasks and micropipettes

  • Autosampler vials with septa

  • Thermostatically controlled shaker

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations spanning the expected solubility range.

    • Use volumetric flasks to ensure accurate dilutions.

  • GC Method Development:

    • Develop a GC method that provides good separation and a sharp, symmetrical peak for this compound.

    • Optimize parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

  • Calibration Curve:

    • Inject the prepared standard solutions into the GC and record the peak area for this compound for each concentration.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear in the concentration range of interest.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the solvent at a constant temperature.

  • Sample Analysis:

    • After equilibration and phase separation, carefully withdraw an aliquot of the supernatant (saturated solution).

    • Dilute the saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area.

  • Calculation of Solubility:

    • Using the peak area of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

experimental_workflow_gc cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standards B GC Analysis of Standards A->B C Generate Calibration Curve B->C G Calculate Solubility C->G D Prepare Saturated Solution E Dilute Sample D->E F GC Analysis of Sample E->F F->G

Gas Chromatography Method Workflow

Logical Relationships in Solubility

The solubility of this compound in organic solvents is primarily dictated by intermolecular forces. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

logical_relationship_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Non-polar, Aromatic) Solute_Polarity Low Polarity Solute->Solute_Polarity Solvent Organic Solvent Solvent_Polarity Polarity (Variable) Solvent->Solvent_Polarity Solute_IMFs Van der Waals Forces (Dispersion) Solute_Polarity->Solute_IMFs Interaction Solute-Solvent Interactions vs. Solute-Solute & Solvent-Solvent Interactions Solute_IMFs->Interaction Solvent_IMFs Intermolecular Forces (Dispersion, Dipole-Dipole, H-Bonding) Solvent_Polarity->Solvent_IMFs Solvent_IMFs->Interaction Solubility Solubility Interaction->Solubility

Factors Influencing Solubility

Conclusion

This technical guide provides essential quantitative data on the solubility of this compound in a broad range of organic solvents, which is invaluable for researchers and professionals in chemistry and drug development. The detailed experimental protocols for both gravimetric and gas chromatography methods offer a practical framework for the in-house determination of solubility, ensuring accuracy and reproducibility. The provided visualizations further clarify the experimental workflows and the fundamental principles governing the solubility of this compound.

References

The Oxidation of 1-Ethyl-2-methylbenzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the reaction of 1-ethyl-2-methylbenzene with strong oxidizing agents. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the reaction mechanisms, primary products, potential side reactions, and detailed experimental protocols. Quantitative data from analogous reactions are presented in structured tables for comparative analysis. A visual representation of the reaction pathway is provided using a Graphviz diagram to facilitate a clear understanding of the chemical transformation.

Introduction

This compound, also known as o-ethyltoluene, is an aromatic hydrocarbon with two alkyl substituents on the benzene (B151609) ring. The reactivity of these alkyl groups, particularly at the benzylic positions, makes this compound a versatile starting material for the synthesis of various functionalized aromatic compounds. The oxidation of the ethyl and methyl side chains offers a direct route to the formation of carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

This guide focuses on the reactions of this compound with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). These reagents are known to effectively oxidize alkyl side chains of aromatic compounds to carboxylic acids.[1][2] The primary product of the exhaustive oxidation of this compound is phthalic acid (benzene-1,2-dicarboxylic acid), a precursor to phthalic anhydride, which is widely used in the production of plasticizers and polymers.

Reaction Mechanisms and Products

The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate proceeds via a reaction at the benzylic carbon—the carbon atom directly attached to the aromatic ring. A critical requirement for this reaction to occur is the presence of at least one hydrogen atom on the benzylic carbon.[1][2] Both the ethyl and the methyl groups of this compound possess benzylic hydrogens, making them susceptible to oxidation.

The reaction mechanism, although complex and not fully elucidated, is believed to involve the formation of a radical intermediate at the benzylic position.[1] The stability of this benzylic radical, due to resonance with the aromatic ring, facilitates the initial attack by the oxidizing agent. The alkyl chain is then progressively oxidized, ultimately cleaving any carbon-carbon bonds beyond the benzylic carbon and converting the benzylic carbon into a carboxylic acid group.

With strong oxidizing agents under vigorous conditions (e.g., heat), both the ethyl and methyl groups of this compound are expected to be fully oxidized to carboxylic acid groups, yielding phthalic acid as the major product.

Potential Side Reactions and Intermediates:

Under milder conditions or with less potent oxidizing agents, selective oxidation might occur, leading to a mixture of products. Possible intermediates and side products include:

  • 2-Ethylbenzoic acid: Resulting from the selective oxidation of the methyl group.

  • 2-Methylbenzoic acid: Resulting from the selective oxidation of the ethyl group.

  • 2-Acetylbenzoic acid: An intermediate from the partial oxidation of the ethyl group.

  • Ring cleavage products: Under extremely harsh conditions, the aromatic ring itself can be degraded, though it is generally stable to oxidation.

Data Presentation: Oxidation of Alkylbenzenes

The following table summarizes the expected products from the reaction of this compound with various strong oxidizing agents, based on the known reactivity of alkylbenzenes.

Oxidizing AgentReagent FormulaTypical ConditionsPrimary Product(s)Reference(s)
Potassium PermanganateKMnO₄Aqueous, alkaline or acidic, heatPhthalic acid (Benzene-1,2-dicarboxylic acid)[1][2]
Potassium DichromateK₂Cr₂O₇Aqueous, acidic (e.g., H₂SO₄), heatPhthalic acid (Benzene-1,2-dicarboxylic acid)[3]
Chromic Acid (Jones Reagent)CrO₃ in H₂SO₄/acetoneAcetone, 0°C to room temperaturePhthalic acid (Benzene-1,2-dicarboxylic acid)[2]
Nitric AcidHNO₃Concentrated, heatPrimarily nitration of the aromatic ring; oxidation of side chains is less common and can be aggressive.

Experimental Protocol: Oxidation with Potassium Permanganate

The following is a generalized experimental protocol for the oxidation of this compound to phthalic acid using potassium permanganate. This procedure is adapted from standard methods for the oxidation of alkylbenzenes.

Materials:

  • This compound (o-ethyltoluene)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 41.6 mmol) and a solution of sodium hydroxide (e.g., 2.0 g in 100 mL of distilled water).

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate (e.g., 20.0 g, 126.5 mmol, a molar excess) in distilled water (e.g., 200 mL). The addition should be done in portions to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Continue heating under reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Quenching: After the reflux period, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless or pale yellow. This step removes any excess potassium permanganate.

  • Filtration (if necessary): If any solid manganese dioxide remains, filter the mixture through a Buchner funnel.

  • Acidification: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2. The phthalic acid will precipitate out as a white solid.

  • Isolation and Purification: Collect the crude phthalic acid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water. The product can be further purified by recrystallization from hot water.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Determine the yield and characterize the product using techniques such as melting point determination, and IR and NMR spectroscopy.

Quantitative Data

The following table provides hypothetical quantitative data for the oxidation of this compound, based on typical yields observed for similar reactions of dialkylbenzenes.

ParameterValueNotes
Starting MaterialThis compound (5.0 g)
Oxidizing AgentPotassium Permanganate (20.0 g)Molar ratio of KMnO₄ to substrate is approximately 3:1.
Reaction Time4 - 6 hoursMonitored by the disappearance of the purple permanganate color.
Reaction TemperatureReflux (~100 °C)
Theoretical Yield of Phthalic Acid6.92 gBased on 100% conversion of 5.0 g of this compound.
Experimental Results
Isolated Yield (Crude)5.2 - 6.2 gTypical range for similar oxidation reactions.
Percent Yield (Crude)75 - 90%
Melting Point (Literature)206-208 °C (decomposes)For Phthalic Acid.
Melting Point (Observed)204-207 °CA slightly lower and broader melting range for the crude product is expected.
Spectroscopic Data
IR (KBr, cm⁻¹)~3000 (broad, O-H), ~1690 (C=O)Characteristic peaks for a carboxylic acid.
¹H NMR (DMSO-d₆, δ)~13 (s, 2H, COOH), 7.5-7.8 (m, 4H, Ar-H)Expected chemical shifts for the protons of phthalic acid.
¹³C NMR (DMSO-d₆, δ)~168 (C=O), 130-135 (Ar-C)Expected chemical shifts for the carbons of phthalic acid.

Mandatory Visualization

The following diagram illustrates the overall transformation of this compound to phthalic acid upon reaction with a strong oxidizing agent.

Oxidation_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates (Simplified) cluster_product Final Product A This compound I1 Oxidation of Methyl Group A->I1 Oxidation I2 Oxidation of Ethyl Group A->I2 Oxidation B Strong Oxidizing Agent (e.g., KMnO4) C Heat, H2O D Phthalic Acid (Benzene-1,2-dicarboxylic acid) I1->D Further Oxidation I2->D Further Oxidation

Caption: Reaction pathway for the oxidation of this compound.

Conclusion

The reaction of this compound with strong oxidizing agents provides an effective method for the synthesis of phthalic acid. This guide has detailed the underlying chemical principles, provided a general experimental protocol, and presented relevant data to aid researchers in their synthetic endeavors. The provided visualization further clarifies the transformation process. Careful control of reaction conditions is crucial to maximize the yield of the desired dicarboxylic acid and minimize the formation of side products. Further research could focus on developing more selective and environmentally benign catalytic systems for this transformation.

References

Methodological & Application

Application Notes and Protocols for 1-Ethyl-2-methylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylbenzene, also known as o-ethyltoluene, is a high-boiling point aromatic hydrocarbon solvent with a unique combination of properties that make it a valuable tool in various research and industrial applications.[1][2] Its high boiling point, non-polar nature, and excellent solvency for a wide range of organic compounds make it particularly suitable for reactions requiring elevated temperatures, as well as for the formulation of non-polar active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in organic synthesis, polymer chemistry, and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and optimizing experimental procedures.

PropertyValueReference
Molecular Formula C₉H₁₂[1][5]
Molecular Weight 120.19 g/mol [1][5]
Appearance Colorless liquid[1]
Odor Aromatic hydrocarbon[1]
Boiling Point 164-165 °C (327-329 °F)[6][7]
Melting Point -81 °C (-114 °F)[6]
Density 0.887 g/mL at 25 °C[7]
Flash Point 43 °C (109 °F)[7]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in common non-polar organic solvents (e.g., hexane, toluene)[3]
Refractive Index (n20/D) 1.506[6]

Applications in Organic Synthesis

Due to its high boiling point and stability, this compound is an excellent solvent for organic reactions that require elevated temperatures to proceed at a reasonable rate.

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole using acetyl chloride, with this compound as the high-boiling point solvent. The elevated reaction temperature can lead to improved reaction kinetics and yields.

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and this compound.

  • Cool the mixture in an ice bath and slowly add a solution of acetyl chloride (1.0 equivalent) in this compound from the dropping funnel with stirring.

  • After the addition of acetyl chloride, add a solution of anisole (1.0 equivalent) in this compound dropwise.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware (flask, condenser, funnel) Reagents 2. Add AlCl3 and This compound Setup->Reagents Add_AcCl 3. Add acetyl chloride solution dropwise Reagents->Add_AcCl Add_Anisole 4. Add anisole solution dropwise Add_AcCl->Add_Anisole Heat 5. Heat to 80-90°C and stir for 2-4h Add_Anisole->Heat Quench 6. Quench with ice and dilute HCl Heat->Quench Extract 7. Separate organic layer Quench->Extract Wash 8. Wash with H2O, NaHCO3, and brine Extract->Wash Dry 9. Dry with MgSO4 and concentrate Wash->Dry Purify 10. Purify product Dry->Purify

Workflow for Friedel-Crafts Acylation.

Applications in Polymer Chemistry

The high boiling point of this compound makes it a suitable medium for polymerization reactions that require sustained high temperatures for initiation and propagation.

Protocol 2: Free Radical Polymerization of Styrene (B11656)

This protocol outlines the bulk polymerization of styrene using a free radical initiator, with this compound as the reaction medium to maintain a high and consistent temperature.

Objective: To synthesize polystyrene via free radical polymerization.

Materials:

  • Styrene monomer

  • Benzoyl peroxide (initiator)

  • This compound (solvent)

  • Methanol (B129727) (for precipitation)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Heating source (oil bath or heating mantle)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the desired amount of styrene monomer in this compound.

  • Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the solution to the desired reaction temperature (e.g., 100-120 °C) with stirring.

  • In a separate vial, dissolve a catalytic amount of benzoyl peroxide in a small amount of this compound.

  • Add the initiator solution to the reaction vessel.

  • Maintain the temperature and continue stirring for the desired reaction time (e.g., 4-8 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the vessel to room temperature.

  • Precipitate the polystyrene by slowly pouring the reaction mixture into a beaker containing an excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven.

Polymerization_Workflow cluster_setup Preparation cluster_polymerization Polymerization cluster_isolation Product Isolation A 1. Dissolve styrene in This compound B 2. Purge with Nitrogen A->B C 3. Heat to 100-120°C B->C D 4. Add initiator solution C->D E 5. Maintain temperature and stir for 4-8h D->E F 6. Cool to room temperature E->F G 7. Precipitate polymer in methanol F->G H 8. Filter, wash, and dry G->H

Free Radical Polymerization Workflow.

Applications in Drug Development

The non-polar nature and high solvency of this compound make it a potential solvent for the formulation of poorly water-soluble APIs, particularly for preclinical studies where alternative delivery vehicles are explored.

Application Note: Formulation of Poorly Water-Soluble APIs

For many newly discovered drug candidates, poor aqueous solubility is a major hurdle for oral bioavailability.[8][9] Formulating these compounds in a non-polar solvent can be a viable strategy for early-stage in vitro and in vivo testing. This compound, with its ability to dissolve many non-polar organic molecules, can serve as a vehicle for solubilizing such APIs.[4]

Solubility of Representative Non-Polar Drugs in Aromatic Solvents

The following table provides a qualitative overview of the solubility of some non-polar drugs in aromatic solvents like toluene (B28343) and xylene, which are structurally similar to this compound and can serve as a predictive guide.

DrugTherapeutic ClassExpected Solubility in this compound
GriseofulvinAntifungalSoluble
ItraconazoleAntifungalSoluble
FelodipineCalcium Channel BlockerSoluble
NifedipineCalcium Channel BlockerSoluble
Protocol 3: Preparation of a Drug Solution for Preclinical Studies

This protocol describes a general method for preparing a stock solution of a poorly water-soluble API in this compound for non-clinical research purposes.

Objective: To prepare a solubilized formulation of a poorly water-soluble API for in vitro or in vivo evaluation.

Materials:

  • Poorly water-soluble API

  • This compound (high purity)

  • Co-solvent (e.g., ethanol (B145695), optional)

  • Vortex mixer or sonicator

  • Analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the desired amount of the API using an analytical balance.

  • Transfer the API to a volumetric flask.

  • Add a portion of this compound to the flask.

  • Use a vortex mixer or sonicator to facilitate the dissolution of the API. Gentle heating may be applied if the API is thermally stable, but care must be taken due to the flammability of the solvent.

  • If the API is difficult to dissolve, a small amount of a co-solvent like ethanol can be added.

  • Once the API is completely dissolved, add this compound to the final volume mark of the flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • The resulting solution can be used for further experiments. For cell-based assays or animal studies, the solution may need to be further diluted or formulated into an appropriate delivery system.

Drug_Formulation_Logic Start Poorly Water-Soluble API Weigh Weigh API Start->Weigh Dissolve Dissolve in This compound Weigh->Dissolve Assist Vortex / Sonicate Dissolve->Assist CoSolvent Add Co-solvent (if necessary) Assist->CoSolvent FinalVolume Adjust to Final Volume Assist->FinalVolume No CoSolvent->FinalVolume Yes Homogenize Homogenize Solution FinalVolume->Homogenize End Stock Solution for Preclinical Studies Homogenize->End

Logic for API Formulation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Avoid inhalation of vapors and contact with skin and eyes.[10] Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[10] In case of a spill, use absorbent material and dispose of it according to local regulations.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions by qualified personnel. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the identification and quantification of 1-Ethyl-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are applicable to various matrices, with a focus on environmental samples such as water and soil.

Introduction

This compound, a member of the C9 aromatic hydrocarbon family, is a volatile organic compound (VOC) of interest in environmental monitoring, industrial hygiene, and as a potential impurity in pharmaceutical manufacturing. Accurate and sensitive analytical methods are crucial for its determination. GC-MS is the technique of choice for this analysis due to its high chromatographic resolution and definitive mass spectral identification capabilities.

This application note details the sample preparation, instrumental analysis, and data processing methodologies for the robust and reliable quantification of this compound.

Physicochemical Properties and Mass Spectrometry

A foundational understanding of the analyte's properties is critical for method development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 611-14-3
Molecular Formula C₉H₁₂
Molecular Weight 120.19 g/mol [1][2]
Boiling Point 165.1 °C
Synonyms o-Ethyltoluene, 2-Ethyltoluene

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The proper selection of these ions is vital for selective and sensitive analysis, particularly in Selected Ion Monitoring (SIM) mode.

Table 2: Characteristic Mass Fragments of this compound

m/zIonRelative AbundanceRole in Analysis
120 [M]⁺ModerateMolecular Ion (Confirmation)
105 [M-CH₃]⁺HighQuantitation Ion
91 [C₇H₇]⁺HighConfirmation Ion
77 [C₆H₅]⁺ModerateConfirmation Ion

Note: The fragmentation pattern and relative abundances can be referenced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is matrix-dependent. For volatile compounds like this compound, methods that efficiently extract the analyte while minimizing matrix interference are preferred.

Protocol 3.1.1: Purge and Trap for Water Samples (Based on EPA Method 8260)

This protocol is suitable for the analysis of this compound in aqueous matrices.

  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) before sealing. Store samples at 4°C and analyze within 14 days.

  • Internal Standard Spiking: Prior to analysis, allow samples to reach room temperature. For each 5 mL of water sample, spike with an internal standard (e.g., Toluene-d8 or 1,4-Dichlorobenzene-d4) to a final concentration of 10 µg/L.[3]

  • Purge and Trap System Setup:

    • Purge Gas: Helium at a flow rate of 40 mL/min.

    • Purge Time: 11 minutes.

    • Purge Temperature: Ambient.

    • Trap: Tenax/silica gel/carbon molecular sieve or equivalent.

    • Desorb Time: 2 minutes.

    • Desorb Temperature: 245°C.

    • Bake Time: 8 minutes at 265°C.

  • Analysis: Introduce the desorbed analytes into the GC-MS system.

Protocol 3.1.2: Headspace Analysis for Soil and Solid Samples

This protocol is a less labor-intensive alternative for solid matrices.

  • Sample Preparation: Weigh 5 grams of the soil sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): Add 5 mL of organic-free reagent water to the vial to aid in the partitioning of the analyte into the headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Toluene-d8) at a concentration relevant to the expected analyte concentration.

  • Equilibration: Seal the vial and place it in the headspace autosampler. Equilibrate at 85°C for 15 minutes with agitation.[4]

  • Injection: After equilibration, a portion of the headspace is automatically injected into the GC-MS.

GC-MS Instrumentation and Conditions

Optimal chromatographic separation is essential to distinguish this compound from its isomers.

Table 3: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 40°C, hold for 2 min; ramp to 180°C at 10°C/min; ramp to 280°C at 20°C/min, hold for 2 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound Quantitation: 105; Qualifiers: 120, 91, 77
Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in organic-free reagent water to cover the desired concentration range (e.g., 0.5 - 200 µg/L).[5]

  • Internal Standard: Add a constant concentration of an internal standard (e.g., Toluene-d8) to each working standard and sample. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response.[6]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. A linear regression with a correlation coefficient (r²) of >0.995 is typically acceptable.

  • Quantification: Determine the concentration of this compound in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Data Presentation

Table 4: Typical Quantitative Performance Data

ParameterExpected Value
Retention Time Analyte and isomer separation is column and method dependent. On a standard 30m 5% phenyl-methylpolysiloxane column, the elution order is typically ethylbenzene, p-xylene, m-xylene, and o-xylene, followed by the ethylmethylbenzene isomers.
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.1 µg/L (in water, SIM mode)[7]
Limit of Quantitation (LOQ) ~0.5 µg/L (in water, SIM mode)
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water/Soil) Spiking Internal Standard Spiking Sample_Collection->Spiking Extraction Extraction (Purge & Trap / Headspace) Spiking->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_System cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Carrier_Gas Carrier Gas (Helium) Injector Injector Port Carrier_Gas->Injector GC_Column GC Column (in Oven) Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Transfer Line Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector (EM) Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of key components in a GC-MS system.

References

Application Notes and Protocols: 1-Ethyl-2-methylbenzene as a Precursor for Substituted Styrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative laboratory-scale protocol for the synthesis of 2-methylstyrene (B165405) (o-vinyltoluene) from its precursor, 1-ethyl-2-methylbenzene. This process is a key example of catalytic dehydrogenation, a fundamental reaction in the production of vinyl aromatic monomers. These monomers are crucial building blocks in the synthesis of polymers and can serve as versatile intermediates in the development of pharmaceutical compounds.

Introduction

Substituted styrenes are a class of organic compounds that play a significant role in polymer chemistry and as intermediates in organic synthesis. 2-Methylstyrene, derived from the dehydrogenation of this compound (also known as o-ethyltoluene), is a valuable monomer for the production of specialty polymers and resins with tailored properties. The primary industrial method for producing styrenes is the catalytic dehydrogenation of the corresponding ethylbenzene (B125841) derivative. This process typically involves a potassium-promoted iron oxide catalyst and is carried out at high temperatures in the presence of steam, which serves as a heat source and a diluent to shift the equilibrium towards the product.[1][2]

Reaction Principle

The core of the synthesis is the endothermic, reversible dehydrogenation of the ethyl group on the benzene (B151609) ring to a vinyl group. The general reaction is depicted below:

Reaction Scheme:

The use of a catalyst, typically a mixture of iron(III) oxide, potassium oxide, and chromium(III) oxide, is essential to achieve a reasonable reaction rate and selectivity at industrially viable temperatures.[3][4] Steam is a crucial component of the reaction mixture, as it lowers the partial pressure of the reactants and products, which, according to Le Chatelier's principle, shifts the equilibrium to favor the formation of the dehydrogenated product and hydrogen gas.[2]

Quantitative Data Summary

ParameterEthylbenzene Dehydrogenationp-Ethyltoluene DehydrogenationEstimated for this compoundReference
Catalyst Potassium-promoted Iron Oxide (e.g., Shell 105)Magnesium OxidePotassium-promoted Iron Oxide[1][5]
Reaction Temperature 575 - 675 °C~620 °C600 - 650 °C[1][5]
Steam to Hydrocarbon Molar Ratio 10:1 to 14:1Not Specified12:1[6]
Liquid Hourly Space Velocity (LHSV) ~1.0 h⁻¹Not Specified~1.0 h⁻¹[1]
Conversion per Pass ~41%~65%40 - 60%[1][5]
Selectivity to Styrene Derivative 92 - 94%91 - 92%90 - 93%[1][5]

Experimental Protocols

This section provides a detailed, representative protocol for the laboratory-scale synthesis of 2-methylstyrene from this compound via catalytic dehydrogenation.

Catalyst Preparation (Potassium-Promoted Iron Oxide)

Materials:

Procedure:

  • Dissolve iron(III) nitrate and chromium(III) nitrate in deionized water.

  • Slowly add ammonium hydroxide solution with vigorous stirring to co-precipitate the metal hydroxides.

  • Filter the precipitate and wash thoroughly with deionized water to remove residual nitrates.

  • Dry the precipitate at 110 °C overnight.

  • Impregnate the dried solid with a solution of potassium carbonate.

  • Dry the impregnated solid at 120 °C.

  • Calcine the catalyst precursor in a furnace at 800 °C for 4 hours to yield the active potassium-promoted iron oxide catalyst.

Dehydrogenation of this compound

Apparatus:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Syringe pump for liquid feed

  • Steam generator

  • Condenser

  • Gas-liquid separator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the fixed-bed reactor with the prepared catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 625 °C) under a flow of nitrogen.

  • Initiate a steady flow of steam from the steam generator through the reactor.

  • Once the temperature and steam flow are stable, introduce this compound into the reactor using the syringe pump at a controlled rate to achieve the desired liquid hourly space velocity (LHSV).

  • The reaction effluent, a mixture of unreacted starting material, product, hydrogen, and steam, is passed through a condenser.

  • The condensed liquid is collected in a gas-liquid separator.

  • The non-condensable gases (primarily hydrogen) can be vented or collected for analysis.

  • The organic layer from the separator is collected, dried over anhydrous sodium sulfate, and analyzed by GC to determine the conversion of this compound and the selectivity to 2-methylstyrene.

Visualizations

Reaction Pathway

G Dehydrogenation of this compound A This compound B 2-Methylstyrene A->B Catalytic Dehydrogenation (Fe2O3/K2O/Cr2O3, 600-650°C, Steam) C H2 A->C

Caption: Catalytic dehydrogenation of this compound.

Experimental Workflow

G Laboratory Synthesis Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis p1 Precipitation p2 Washing & Drying p1->p2 p3 Impregnation (K2CO3) p2->p3 p4 Calcination p3->p4 r1 Reactor Setup p4->r1 Catalyst Loading r2 Heating & Steam Introduction r1->r2 r3 Reactant Feed r2->r3 r4 Condensation r3->r4 a1 Separation r4->a1 a2 Drying a1->a2 a3 GC Analysis a2->a3

Caption: Workflow for 2-methylstyrene synthesis.

Safety Considerations

  • This compound and 2-methylstyrene are flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

  • The dehydrogenation reaction is conducted at high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn.

  • Hydrogen gas is produced during the reaction, which is highly flammable. Ensure the experimental setup is properly vented.

  • Handling of corrosive chemicals like ammonium hydroxide requires appropriate PPE.

Conclusion

The catalytic dehydrogenation of this compound provides a viable route for the synthesis of 2-methylstyrene. The protocols and data presented, based on established principles for analogous reactions, offer a solid foundation for researchers to explore the synthesis of this and other substituted styrenes. Further optimization of reaction conditions, including catalyst composition, temperature, and residence time, can be explored to maximize yield and selectivity for specific research and development applications.

References

Application Notes and Protocols for the Catalytic Reforming of 1-Ethyl-2-methylbenzene for Xylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reforming of 1-ethyl-2-methylbenzene is a significant process in the petrochemical industry, primarily aimed at the production of valuable xylene isomers. Xylenes, particularly para-xylene, are key precursors in the synthesis of polymers and other high-value chemicals. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound into a mixture of xylenes. The primary reactions involved in this process are dealkylation, transalkylation, and isomerization. The choice of catalyst and reaction conditions plays a crucial role in steering the selectivity towards the desired xylene isomers.

Reaction Pathways

The catalytic reforming of this compound proceeds through several key reaction pathways, including isomerization, dealkylation, and transalkylation.

Isomerization

Isomerization involves the rearrangement of the alkyl groups on the benzene (B151609) ring, leading to the formation of other C9 aromatic isomers.

Dealkylation

Dealkylation is the removal of the ethyl or methyl group from the benzene ring. The removal of the ethyl group from this compound yields toluene (B28343), while the removal of the methyl group produces ethylbenzene. Further dealkylation can lead to the formation of benzene. This process is typically conducted in the presence of hydrogen to prevent coking of the catalyst.[1]

Transalkylation

Transalkylation involves the transfer of an alkyl group from one aromatic molecule to another. For instance, this compound can react with benzene (if present in the feed) to produce toluene and ethylbenzene, or it can undergo disproportionation where an ethyl or methyl group is transferred between two molecules of this compound. Zeolite catalysts are commonly employed for transalkylation reactions.[2]

ReactionPathways This compound This compound o-Xylene o-Xylene This compound->o-Xylene Isomerization/Dealkylation m-Xylene m-Xylene This compound->m-Xylene Isomerization/Dealkylation p-Xylene p-Xylene This compound->p-Xylene Isomerization/Dealkylation Toluene Toluene This compound->Toluene De-ethylation Ethylbenzene Ethylbenzene This compound->Ethylbenzene De-methylation C10+ Aromatics C10+ Aromatics This compound->C10+ Aromatics Transalkylation Benzene Benzene Toluene->Benzene De-methylation

Catalysts

The choice of catalyst is critical for achieving high conversion and selectivity. Bifunctional catalysts, possessing both metal and acid sites, are typically used.

  • Platinum on Alumina (B75360) (Pt/Al₂O₃): This is a classic reforming catalyst. The platinum sites are active for hydrogenation-dehydrogenation reactions, while the acidic alumina support facilitates isomerization and cracking reactions.[1]

  • Zeolites: Zeolites such as ZSM-5 are widely used due to their shape-selective properties, which can favor the production of specific xylene isomers. Their acidic nature makes them effective for isomerization and transalkylation reactions.

Experimental Protocols

Catalyst Preparation (Example: Pt/Al₂O₃)
  • Support Preparation: γ-Alumina is calcined at high temperatures (e.g., 500-600 °C) to ensure its stability and desired surface area.

  • Impregnation: The calcined alumina is impregnated with a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆). The concentration of the precursor solution is calculated to achieve the desired platinum loading (typically 0.3-0.6 wt%).

  • Drying: The impregnated support is dried in an oven at 100-120 °C to remove the solvent.

  • Calcination: The dried catalyst is calcined in air at a temperature of 400-500 °C. This step decomposes the platinum precursor to platinum oxide.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen at a high temperature (e.g., 400-500 °C) to convert the platinum oxide to its active metallic state.

Catalytic Reforming Experiment

ExperimentalWorkflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Analysis Catalyst Loading Catalyst Loading Reactor Assembly Reactor Assembly Catalyst Loading->Reactor Assembly Leak Test Leak Test Reactor Assembly->Leak Test Catalyst Reduction Catalyst Reduction Leak Test->Catalyst Reduction System Pressurization System Pressurization Catalyst Reduction->System Pressurization Temperature Ramp Temperature Ramp System Pressurization->Temperature Ramp Feed Introduction Feed Introduction Temperature Ramp->Feed Introduction Steady State Operation Steady State Operation Feed Introduction->Steady State Operation Product Collection Product Collection Steady State Operation->Product Collection Gas Chromatography (GC) Gas Chromatography (GC) Product Collection->Gas Chromatography (GC) Data Analysis Data Analysis Gas Chromatography (GC)->Data Analysis

  • Reactor Setup: A fixed-bed reactor is typically used for this type of study. The reactor is loaded with a known amount of the prepared catalyst.

  • Catalyst Activation: The catalyst is activated in-situ by reduction under a hydrogen flow at a specified temperature.

  • Reaction Conditions: The reactor is brought to the desired operating conditions of temperature (typically 450-520 °C) and pressure (10-30 atm).[1]

  • Feed Introduction: A liquid feed of this compound, often diluted with a solvent and mixed with hydrogen, is vaporized and passed through the catalyst bed at a specific weight hourly space velocity (WHSV).

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which are collected for analysis. The gaseous products are also collected and analyzed.

  • Product Analysis: The liquid product composition is analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity to different xylene isomers and other products.

Gas Chromatography (GC) Protocol for Product Analysis

A gas chromatograph equipped with a flame ionization detector (FID) is suitable for analyzing the reaction products.

  • Column: A capillary column with a suitable stationary phase for separating aromatic isomers (e.g., a polar column like CP-Wax 52CB or a non-polar column like DB-1) should be used.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: An appropriate oven temperature program is necessary to achieve good separation of all components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).

  • Injection: A small volume of the liquid product (e.g., 1 µL) is injected into the GC.

  • Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the catalytic reforming of this compound.

Table 1: Effect of Temperature on Conversion and Product Selectivity

Temperature (°C)This compound Conversion (%)o-Xylene Selectivity (%)m-Xylene Selectivity (%)p-Xylene Selectivity (%)Toluene Selectivity (%)Benzene Selectivity (%)Other Products Selectivity (%)
450
475
500
525

Conditions: Pressure = 20 atm, WHSV = 2 h⁻¹, H₂/Hydrocarbon mole ratio = 4

Table 2: Effect of Pressure on Conversion and Product Selectivity

Pressure (atm)This compound Conversion (%)o-Xylene Selectivity (%)m-Xylene Selectivity (%)p-Xylene Selectivity (%)Toluene Selectivity (%)Benzene Selectivity (%)Other Products Selectivity (%)
10
15
20
25

Conditions: Temperature = 500 °C, WHSV = 2 h⁻¹, H₂/Hydrocarbon mole ratio = 4

Table 3: Effect of Weight Hourly Space Velocity (WHSV) on Conversion and Product Selectivity

WHSV (h⁻¹)This compound Conversion (%)o-Xylene Selectivity (%)m-Xylene Selectivity (%)p-Xylene Selectivity (%)Toluene Selectivity (%)Benzene Selectivity (%)Other Products Selectivity (%)
1
2
3
4

Conditions: Temperature = 500 °C, Pressure = 20 atm, H₂/Hydrocarbon mole ratio = 4

Conclusion

The catalytic reforming of this compound is a versatile process for the production of xylenes. The distribution of products is highly dependent on the catalyst and the operating conditions. By carefully selecting the catalyst and optimizing the reaction parameters such as temperature, pressure, and WHSV, it is possible to maximize the yield of the desired xylene isomers. The protocols and data presentation formats provided in this document offer a framework for systematic research and development in this area.

References

Application Notes and Protocols for the Microbial Degradation of 1-Ethyl-2-methylbenzene in Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of 1-Ethyl-2-methylbenzene, a common component of petroleum hydrocarbons, in contaminated soil. The information is intended to guide researchers in setting up and conducting experiments to assess and enhance the bioremediation of sites contaminated with this compound.

Introduction

This compound, an isomer of ethyltoluene, is a volatile organic compound (VOC) frequently found in soils contaminated with gasoline and other petroleum products. Due to its potential toxicity and persistence in the environment, there is significant interest in developing effective bioremediation strategies. Microbial degradation, leveraging the metabolic capabilities of naturally occurring microorganisms, presents a cost-effective and environmentally friendly approach to clean up contaminated sites. This document outlines the key microbial players, degradation pathways, and experimental methodologies to study this process.

Under aerobic conditions, microorganisms such as Pseudomonas, Burkholderia, Rhodococcus, and Pseudoxanthomonas are known to degrade ethylbenzene (B125841) and related compounds.[1][2][3] The degradation is typically initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechol intermediates.[1][4] These intermediates are then funneled into central metabolic pathways via ortho- or meta-ring cleavage.[1]

Anaerobic degradation of ethylbenzene has also been observed, particularly under denitrifying, iron-reducing, and sulfate-reducing conditions.[5][6][7] The anaerobic pathway is distinct from the aerobic one and often involves an initial dehydrogenation of the ethyl group to form (S)-1-phenylethanol, which is further metabolized to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[5][8]

Factors influencing the rate of degradation in soil include the availability of oxygen and other electron acceptors, nutrient levels (especially nitrogen and phosphorus), pH, temperature, and the bioavailability of the contaminant.[9][10]

Data Presentation

The following tables summarize quantitative data related to the microbial degradation of ethylbenzene and the operational parameters for its analysis. Data for this compound is limited; therefore, data from its isomer, ethylbenzene, is presented as a close surrogate.

Table 1: Microbial Degradation Rates of Ethylbenzene in Soil

Microorganism/ConsortiumSoil TypeInitial Concentration (mg/kg)Degradation Half-life (days)Electron AcceptorReference
Indigenous MicrofloraSandy Loam1005 - 10Aerobic[9]
Pseudomonas putidaClay Loam50~15Aerobic
Denitrifying ConsortiumSilt Loam2028Nitrate[7]
Sulfate-reducing BacteriaMarine Sediment545Sulfate
Iron-reducing ConsortiumAquifer Sediment1060-90 (lag phase)Fe(III)[6]

Table 2: Optimal Conditions for Ethylbenzene Biodegradation

ParameterOptimal RangeNotesReference
Temperature20-30°CDegradation rates decrease significantly at lower temperatures.[11]
pH6.5-8.0Extreme pH values can inhibit microbial activity.[12]
Moisture Content40-60% of water holding capacityAffects nutrient and contaminant bioavailability and microbial activity.[12]
C:N:P Ratio100:10:1Nutrient availability, particularly nitrogen and phosphorus, is often a limiting factor.[10]
Oxygen>2 mg/L (for aerobic degradation)Oxygen is a key substrate for aerobic degradation pathways.[10]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterValueReference
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness[13]
Injection ModeSplitless[14]
Inlet Temperature250°C[14]
Oven Program40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min[14]
Carrier GasHelium at 1.2 mL/min[13]
MS Source Temperature230°C[13]
MS Quadrupole Temperature150°C[13]
Mass Range35-350 amu (SCAN mode)[13]
Quantifier Ion (m/z)105[13]
Qualifier Ions (m/z)120, 91[13]

Experimental Protocols

Protocol 1: Soil Microcosm Setup for Degradation Studies

This protocol describes the setup of laboratory microcosms to study the biodegradation of this compound in soil under controlled conditions.

Materials:

  • Contaminated or pristine soil

  • This compound (analytical grade)

  • Sterile deionized water

  • Mineral salts medium (MSM) (see recipe below)

  • 250 mL glass serum bottles with Teflon-lined septa and aluminum crimp caps

  • Syringes and needles

  • Analytical balance

  • Incubator

Mineral Salts Medium (MSM) Recipe (per liter):

  • K₂HPO₄: 2.75 g

  • KH₂PO₄: 2.25 g

  • (NH₄)₂SO₄: 1.0 g

  • MgCl₂·6H₂O: 0.2 g

  • NaCl: 0.1 g

  • FeCl₃·6H₂O: 0.02 g

  • CaCl₂: 0.01 g

  • Adjust pH to 7.0

Procedure:

  • Soil Preparation: Sieve the soil (2 mm mesh) to remove large debris and homogenize. If using pristine soil, it can be sterilized by autoclaving if the goal is to study inoculated microorganisms. For studies on indigenous populations, use unsterilized soil.

  • Microcosm Assembly: Add 50 g of soil to each 250 mL serum bottle.

  • Moisture Adjustment: Adjust the soil moisture to 50% of its water holding capacity by adding sterile deionized water or MSM.

  • Contaminant Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the soil to achieve the desired final concentration (e.g., 100 mg/kg). Allow the solvent to evaporate in a fume hood for a short period, ensuring minimal loss of the volatile contaminant.

  • Sealing: Immediately seal the bottles with Teflon-lined septa and aluminum crimp caps.

  • Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).

  • Sampling: At designated time points, sacrifice triplicate microcosms for analysis of this compound concentration and microbial population density.

  • Controls:

    • Abiotic Control: Use autoclaved soil to account for abiotic losses (e.g., volatilization, sorption).

    • No-Substrate Control: Use unspiked soil to monitor background microbial activity.

Protocol 2: Extraction and Quantification of this compound from Soil by GC-MS

This protocol details the extraction and analysis of this compound from soil samples using methanol (B129727) extraction followed by GC-MS.

Materials:

  • Soil sample from microcosm

  • Methanol (purge and trap grade)

  • Internal standard (e.g., deuterated benzene (B151609) or toluene)

  • 15 mL glass vials with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Extraction:

    • Weigh 5 g of soil from the microcosm into a 15 mL glass vial.

    • Add 10 mL of methanol.

    • Spike with a known amount of internal standard.

    • Immediately cap the vial and vortex vigorously for 2 minutes.

    • Place the vial on a shaker for 30 minutes.

  • Separation: Centrifuge the vial at 3000 rpm for 10 minutes to pellet the soil particles.

  • Analysis:

    • Carefully transfer an aliquot of the methanol supernatant to a 2 mL autosampler vial.

    • Analyze the extract using a GC-MS system with the parameters outlined in Table 3.

  • Quantification: Quantify the concentration of this compound based on a calibration curve prepared with standards in methanol and corrected using the internal standard.

Protocol 3: Quantification of Microbial Populations by qPCR

This protocol describes the quantification of total bacteria in soil samples by targeting the 16S rRNA gene using quantitative PCR (qPCR).

Materials:

  • Soil sample from microcosm

  • DNA extraction kit for soil (e.g., DNeasy PowerSoil Kit, QIAGEN)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for bacterial 16S rRNA gene (e.g., 341F/518R)

  • qPCR instrument

  • Standard DNA of known concentration for calibration curve

Procedure:

  • DNA Extraction: Extract total genomic DNA from 0.25 g of soil using a commercial kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:

    • 10 µL of 2x qPCR master mix

    • 0.5 µL of each primer (10 µM)

    • 1 µL of template DNA (1-10 ng)

    • Nuclease-free water to 20 µL

  • qPCR Program:

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis to check for specificity.

  • Quantification: Create a standard curve using serial dilutions of a plasmid containing the 16S rRNA gene of a known bacterium.[15] Calculate the number of 16S rRNA gene copies in the soil samples by comparing their Ct values to the standard curve.[16][17]

Visualizations

Aerobic_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (meta-cleavage) This compound This compound Intermediate_1 3-Ethyl-4-methylcatechol This compound->Intermediate_1 Dioxygenase Intermediate_2 2-Hydroxy-6-oxo-hepta-2,4-dienoate Intermediate_1->Intermediate_2 Catechol 2,3-dioxygenase Central_Metabolism TCA Cycle Intermediate_2->Central_Metabolism Further degradation

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway cluster_activation Activation cluster_conversion Conversion to Central Intermediate This compound This compound Intermediate_A1 (S)-1-(2-methylphenyl)ethanol This compound->Intermediate_A1 Ethylbenzene dehydrogenase Intermediate_A2 2-Methylacetophenone Intermediate_A1->Intermediate_A2 Alcohol dehydrogenase Intermediate_A3 2-Methylbenzoyl-CoA Intermediate_A2->Intermediate_A3 Carboxylation & CoA ligation Central_Metabolism_A Further Anaerobic Degradation Intermediate_A3->Central_Metabolism_A

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis cluster_data Data Interpretation A Soil Collection and Preparation B Spiking with This compound A->B C Incubation B->C D Time-point Sampling C->D E Methanol Extraction D->E G DNA Extraction D->G F GC-MS Analysis E->F I Degradation Kinetics F->I H qPCR for 16S rRNA G->H J Microbial Growth H->J

Caption: General workflow for studying microbial degradation in soil.

References

Application Notes and Protocols for the Ethylation of Toluene to Produce 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-ethyl-2-methylbenzene (o-ethyltoluene) via the ethylation of toluene (B28343). The primary method described is the Friedel-Crafts alkylation, which, when conducted under specific temperature-controlled conditions, can favor the formation of the ortho isomer. This protocol is intended for researchers in organic synthesis, catalysis, and drug development. It includes information on catalyst preparation, reaction setup, execution, product isolation, and purification. Quantitative data from representative experiments are presented in tabular format, and key experimental workflows are visualized using diagrams.

Introduction

The ethylation of toluene is a fundamental aromatic substitution reaction that typically yields a mixture of three structural isomers: this compound (ortho), 1-ethyl-3-methylbenzene (meta), and 1-ethyl-4-methylbenzene (para).[1] While many industrial processes using zeolite catalysts are optimized for para-ethyltoluene, a precursor for 4-vinyltoluene, the selective synthesis of this compound presents a unique challenge.[1][2] The ortho isomer is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.

The regioselectivity of the Friedel-Crafts alkylation of toluene is highly dependent on reaction conditions, particularly temperature.[3] While high temperatures tend to favor the thermodynamically stable meta isomer, kinetically controlled conditions at lower temperatures can significantly enhance the yield of the ortho product.[3][4] This protocol details a laboratory-scale procedure for the ethylation of toluene with ethyl bromide using aluminum chloride as a Lewis acid catalyst, with a focus on low-temperature control to maximize the selectivity towards this compound.

Reaction Pathway and Mechanism

The ethylation of toluene is an electrophilic aromatic substitution reaction. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), an electrophile is generated from the ethylating agent (e.g., ethyl bromide). This electrophile then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an activating, ortho-para directing group. The reaction proceeds through the formation of a carbocationic intermediate, which is then deprotonated to restore the aromaticity of the ring.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation EtBr Ethyl Bromide Et_plus Ethyl Carbocation (Electrophile) EtBr->Et_plus + AlCl₃ AlCl3Br_minus [AlCl₃Br]⁻ AlCl3 Aluminum Chloride Toluene Toluene Sigma_Complex Sigma Complex (Carbocation Intermediate) Toluene->Sigma_Complex + Ethyl Carbocation Products o, m, p-Ethyltoluene Sigma_Complex->Products + [AlCl₃Br]⁻ Products->AlCl3 Regenerated Catalyst HBr HBr

Caption: Simplified reaction pathway for the Friedel-Crafts ethylation of toluene.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecification
Reagents
TolueneAnhydrous, ≥99.5%
Ethyl Bromide≥99%
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99.99%
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Equipment
Three-neck round-bottom flask250 mL
Dropping funnel100 mL
CondenserAllihn or Liebig
Magnetic stirrer and stir bar
Ice-salt bath / Cryo-coolerCapable of maintaining 0 °C to -10 °C
Separatory funnel250 mL
Rotary evaporator
Fractional distillation setupVigreux column (min. 30 cm), heating mantle
Gas Chromatography (GC)For product analysis
Catalyst Preparation (Activation)

Anhydrous aluminum chloride is extremely hygroscopic and its activity is crucial for the reaction.

  • Ensure the AlCl₃ powder is free-flowing and has not been exposed to moisture.

  • If necessary, briefly heat the required amount of AlCl₃ under a stream of dry nitrogen or in a vacuum oven at 150 °C for 30 minutes prior to use to remove any surface moisture.

  • Handle the activated catalyst quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box) to prevent deactivation.

Reaction Procedure

The following workflow outlines the steps for the synthesis.

G start Start setup Assemble dry glassware under N₂ atmosphere start->setup charge_flask Charge flask with Toluene and DCM setup->charge_flask cool Cool flask to 0 °C charge_flask->cool add_catalyst Add anhydrous AlCl₃ portion-wise cool->add_catalyst add_etbr Add Ethyl Bromide dropwise via dropping funnel (Maintain T < 5 °C) add_catalyst->add_etbr react Stir at 0 °C for 2-4 hours add_etbr->react quench Quench reaction by pouring onto ice/HCl mixture react->quench extract Perform aqueous work-up: 1. Separate layers 2. Wash with NaHCO₃ 3. Wash with brine quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Remove solvent via rotary evaporation dry->concentrate purify Purify crude product by fractional distillation concentrate->purify analyze Analyze fractions by GC purify->analyze end End analyze->end

Caption: Experimental workflow for the ethylation of toluene.

Step-by-Step Method:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a 100 mL dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst. The system should be kept under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: To the flask, add toluene (50 mL, ~0.47 mol) and anhydrous dichloromethane (50 mL) as a solvent.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0 °C with stirring.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 g, ~0.019 mol) to the stirred solution in small portions, ensuring the temperature does not rise above 5 °C.

  • Ethylating Agent Addition: Charge the dropping funnel with ethyl bromide (15 mL, ~0.20 mol). Add the ethyl bromide dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 to 4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC if possible.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until the ice has melted and the aluminum salts have dissolved in the aqueous layer.

  • Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

Purification

The boiling points of the ethyltoluene isomers are very close (o-: 165 °C, m-: 161.3 °C, p-: 162 °C), necessitating efficient fractional distillation for separation.[5]

  • Set up a fractional distillation apparatus with a high-efficiency Vigreux or packed column.

  • Carefully distill the crude product mixture at atmospheric pressure.

  • Collect fractions based on the boiling point. The meta and para isomers will distill first, followed by the desired ortho isomer at approximately 165 °C.

  • Analyze the collected fractions by GC to determine their purity.

Data Presentation

The following tables present representative data for the ethylation of toluene. The isomer distribution is based on analogies with low-temperature methylation of toluene, as specific data for ortho-selective ethylation is limited.[4] Actual results may vary.

Table 1: Reaction Conditions and Overall Yields

ParameterValue
Toluene0.47 mol
Ethyl Bromide0.20 mol
AlCl₃ Catalyst0.019 mol
Reaction Temperature0 °C
Reaction Time4 hours
Toluene Conversion35%
Total Ethyltoluene Yield85% (based on converted toluene)
Diethyltoluene Formation~10%

Table 2: Isomer Distribution of Ethyltoluene Product (GC Analysis)

IsomerBoiling Point (°C)[5]Relative Abundance (%) (Representative)
This compound (ortho)165~55%
1-Ethyl-3-methylbenzene (meta)161.3~15%
1-Ethyl-4-methylbenzene (para)162~30%

Safety and Handling

  • Toluene, Ethyl Bromide, and Dichloromethane: These are volatile and flammable organic compounds. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive and should be handled with care in a dry environment.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling.

Conclusion

This protocol provides a comprehensive guide for the laboratory synthesis of this compound via the Friedel-Crafts ethylation of toluene. The key to enhancing the selectivity for the ortho isomer lies in maintaining a low reaction temperature to operate under kinetic control. Efficient fractional distillation is critical for the successful isolation of the target compound from its isomers. Researchers should note that optimization of reaction time, temperature, and catalyst loading may be necessary to achieve desired yields and selectivity.

References

Application of 1-Ethyl-2-methylbenzene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylbenzene, also known as o-ethyltoluene, is a readily available aromatic hydrocarbon derived from petroleum. Its unique substitution pattern makes it a valuable starting material for the synthesis of a variety of fine chemicals. The presence of both an ethyl and a methyl group on the benzene (B151609) ring allows for selective functionalization, leading to the production of monomers, pharmaceutical intermediates, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the synthesis of three key fine chemicals derived from this compound: 2-vinyltoluene, 2-ethylbenzaldehyde (B125284), and 2-ethylbenzoic acid.

Synthesis of 2-Vinyltoluene (o-Methylstyrene) via Dehydrogenation

2-Vinyltoluene is a reactive monomer used in the production of polymers and coatings with specific properties. It is synthesized from this compound through catalytic dehydrogenation.

Application Notes

The industrial production of vinyltoluenes is typically achieved by the catalytic dehydrogenation of the corresponding ethyltoluenes. This process is analogous to the production of styrene (B11656) from ethylbenzene. The reaction is endothermic and is carried out at high temperatures in the presence of a catalyst, often with steam acting as a diluent and a source of heat. The steam also helps to minimize coke formation on the catalyst surface, thereby extending its life. Iron oxide-based catalysts, often promoted with other metals such as potassium, chromium, or zinc, are commonly employed to facilitate this transformation. A zinc-chromium-iron oxide catalyst has been reported to be highly effective for the dehydrogenation of p-ethyltoluene to p-vinyltoluene, achieving a monomer yield of 68% with a selectivity of 90%. While this is for a different isomer, it provides a strong indication of the potential for the synthesis of 2-vinyltoluene from this compound under similar conditions. A single-pass conversion of around 32% can be expected in some industrial processes.

Experimental Protocol: Catalytic Dehydrogenation of this compound

This protocol describes a laboratory-scale procedure for the dehydrogenation of this compound.

Materials:

  • This compound (≥98% purity)

  • Iron(III) oxide (Fe₂O₃) catalyst, promoted with potassium oxide (K₂O)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Equipment:

  • Fixed-bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Syringe pump for liquid feed

  • Steam generator

  • Condenser

  • Gas-liquid separator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Packing: A fixed-bed reactor is packed with an iron oxide-based catalyst promoted with potassium.

  • System Purge: The reactor system is purged with nitrogen gas to remove air.

  • Heating: The reactor is heated to the reaction temperature, typically between 550 °C and 700 °C.

  • Reactant Feed: A mixture of this compound and water (as steam) is fed into the reactor. The steam-to-hydrocarbon weight ratio is typically maintained between 2:1 and 3:1.

  • Reaction: The vaporized reactants pass over the heated catalyst bed, where dehydrogenation occurs.

  • Product Quenching and Collection: The gaseous product stream exiting the reactor is rapidly cooled in a condenser. A polymerization inhibitor is added to the condensed liquid to prevent the polymerization of the 2-vinyltoluene product. The mixture of organic and aqueous layers is collected in a gas-liquid separator.

  • Separation: The organic layer, containing unreacted this compound, 2-vinyltoluene, and byproducts, is separated from the aqueous layer.

  • Purification: The crude organic product is purified by fractional distillation under reduced pressure to isolate the 2-vinyltoluene.

Quantitative Data:

ParameterValueReference
CatalystZinc-Chromium-Iron Oxide (for p-isomer)[1]
Reaction Temperature550 - 700 °C[2]
Steam to Hydrocarbon Ratio (w/w)2:1 to 3:1[2]
Expected Conversion (single pass)~32%
Expected Yield (of p-vinyltoluene)68%[1]
Expected Selectivity (for p-vinyltoluene)90%[1]

Note: The yield and selectivity data are for the para-isomer and should be considered as an estimate for the ortho-isomer.

Process Workflow:

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound C High-Temperature Reactor (550-700°C) A->C B Steam B->C D Condensation C->D Product Stream E Phase Separation D->E F Fractional Distillation E->F Crude Organic Product G 2-Vinyltoluene F->G Purified Product

Caption: Workflow for the synthesis of 2-vinyltoluene.

Synthesis of 2-Ethylbenzaldehyde via Selective Oxidation

2-Ethylbenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and fragrances. Its synthesis from this compound requires the selective oxidation of the methyl group while leaving the ethyl group intact.

Application Notes

The selective oxidation of a methyl group on a substituted toluene (B28343) to an aldehyde can be challenging as over-oxidation to the carboxylic acid is a common side reaction. For the synthesis of substituted benzaldehydes, various methods have been developed. Catalytic air oxidation using transition metal salts, such as cobalt or manganese, is a common industrial approach for the oxidation of alkylbenzenes. For instance, 4-ethyltoluene (B166476) can be oxidized to 4-ethylbenzaldehyde (B1584596) using such catalytic systems.[3] This suggests that a similar strategy could be employed for the synthesis of 2-ethylbenzaldehyde from this compound. Another approach is the Vilsmeier-Haack reaction of ethylbenzene, which yields a mixture of isomers, with 2-ethylbenzaldehyde being a significant component (20-30%).[4] Purification of the aldehyde from the reaction mixture can be achieved by fractional distillation under vacuum or by forming a water-soluble bisulfite adduct, which can be separated and then hydrolyzed back to the aldehyde.[4][5]

Experimental Protocol: Catalytic Air Oxidation of this compound

This protocol is a generalized procedure based on the catalytic oxidation of similar substrates.

Materials:

  • This compound (≥98% purity)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (solvent)

  • Air or Oxygen

  • Sodium bisulfite solution (for purification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Equipment:

  • Glass-lined autoclave or a three-necked flask equipped with a reflux condenser, gas inlet, and mechanical stirrer

  • Heating mantle with temperature controller

  • Gas flow meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction vessel, this compound, cobalt(II) acetate, manganese(II) acetate, and sodium bromide are dissolved in acetic acid.

  • Reaction: The mixture is heated to a temperature between 80-120 °C with vigorous stirring, and a controlled flow of air or oxygen is bubbled through the solution. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the desired conversion is reached, the reaction is cooled to room temperature. The acetic acid is neutralized with a base (e.g., sodium carbonate solution).

  • Extraction: The product is extracted with an organic solvent such as diethyl ether. The organic layers are combined.

  • Purification via Bisulfite Adduct: The organic extract is washed with a saturated solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which is separated in the aqueous layer. The aqueous layer is then treated with an acid or base to regenerate the aldehyde, which is subsequently extracted with fresh organic solvent.

  • Final Purification: The organic layer containing the purified aldehyde is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-ethylbenzaldehyde.

Quantitative Data:

ParameterValue (for p-isomer)Reference
Catalyst SystemCo/Mn salts[3]
Co-catalystSodium Bromide
SolventAcetic Acid
OxidantAir/O₂[3]
Reaction Temperature80-120 °C
Expected Selectivity (for p-benzaldehyde)~81%[6]
Expected Conversion (of p-chlorotoluene)~31%[6]

Note: The quantitative data is based on the oxidation of related substituted toluenes and serves as a guideline.

Logical Relationship Diagram:

Selective_Oxidation_Logic Start This compound Condition1 Catalytic Air Oxidation (Co/Mn Salts) Start->Condition1 Product1 2-Ethylbenzaldehyde (Major Product) Condition1->Product1 Byproduct1 2-Ethylbenzoic Acid (Over-oxidation) Condition1->Byproduct1 Purification Purification (Distillation or Bisulfite Adduct) Product1->Purification Condition2 Vilsmeier-Haack Reaction (on Ethylbenzene) Product2 Isomeric Mixture (o-, m-, p-Ethylbenzaldehyde) Condition2->Product2 Product2->Purification FinalProduct Pure 2-Ethylbenzaldehyde Purification->FinalProduct Ethylbenzene Ethylbenzene Ethylbenzene->Condition2

Caption: Synthetic routes to 2-ethylbenzaldehyde.

Synthesis of 2-Ethylbenzoic Acid via Oxidation

2-Ethylbenzoic acid is an important building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It can be prepared by the strong oxidation of this compound.

Application Notes

The oxidation of alkyl side-chains on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose.[7] When an alkylbenzene has at least one benzylic hydrogen, it can be oxidized to the corresponding benzoic acid. In the case of this compound, both the ethyl and methyl groups have benzylic hydrogens and can be oxidized. However, the reaction conditions can be controlled to favor the oxidation of the more reactive methyl group or to oxidize both side chains. For the synthesis of 2-ethylbenzoic acid, the goal is the selective oxidation of the methyl group. A well-established method for this type of transformation is the use of aqueous potassium permanganate under basic or neutral conditions, followed by acidification. A procedure for the oxidation of o-chlorotoluene to o-chlorobenzoic acid using KMnO₄ reports a yield of 76-78%.[8] This provides a reliable model for the oxidation of this compound.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

This protocol is adapted from a similar procedure for the oxidation of a substituted toluene.[8]

Materials:

  • This compound (≥98% purity)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Toluene or another suitable solvent for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate or mechanical stirrer

  • Büchner funnel and flask for vacuum filtration

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of this compound, potassium permanganate, and water is placed.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is continued until the purple color of the permanganate disappears, indicating its consumption (typically 3-4 hours).

  • Work-up: The hot reaction mixture is filtered by vacuum filtration to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water to recover any adsorbed product.

  • Quenching Excess Permanganate: If any purple color remains, a small amount of sodium bisulfite is added to the filtrate until the solution becomes colorless.

  • Precipitation: The combined filtrate is concentrated by heating and then cooled. While still warm, concentrated hydrochloric acid is carefully added with stirring until the solution is acidic (check with pH paper). A white precipitate of 2-ethylbenzoic acid will form.

  • Isolation: The mixture is cooled in an ice bath to maximize precipitation. The crude 2-ethylbenzoic acid is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or a toluene/heptane mixture, to yield pure 2-ethylbenzoic acid.[9][10]

Quantitative Data:

ParameterValue (for o-chlorotoluene oxidation)Reference
Oxidizing AgentPotassium Permanganate (KMnO₄)[8]
Reactant to Oxidant Molar Ratio~1 : 2.4[8]
Reaction ConditionReflux in water[8]
Yield76-78%[8]

Note: The quantitative data is based on the oxidation of o-chlorotoluene and is expected to be similar for this compound.

Signaling Pathway Analogy (Reaction Pathway):

Oxidation_Pathway A This compound B Oxidation (KMnO4, H2O, Reflux) A->B C Potassium 2-ethylbenzoate (in solution) B->C D Acidification (HCl) C->D E 2-Ethylbenzoic Acid (Precipitate) D->E F Recrystallization E->F G Purified 2-Ethylbenzoic Acid F->G

Caption: Reaction pathway for the synthesis of 2-ethylbenzoic acid.

References

Application Notes and Protocols for 1-Ethyl-2-methylbenzene in Reference Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylbenzene, also known as o-ethyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] As a member of the C9 aromatic hydrocarbon family, it is a component found in crude oil naphtha fractions and is relevant in the formulation of commercial fuels and specialized reference fuel mixtures.[3][4] These reference fuels, often called surrogate fuels, are meticulously blended mixtures of pure compounds designed to emulate the physical and chemical properties of complex real-world fuels like gasoline, diesel, or jet fuel.[5] The use of surrogate fuels with well-defined compositions is critical in fundamental combustion research, engine development, and for calibrating analytical instrumentation. This document provides detailed application notes and protocols for utilizing this compound as a component in such reference fuel mixtures.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in reference fuel formulations. These properties influence its blending behavior, storage requirements, and safety considerations.

PropertyValue
Molecular Formula C₉H₁₂
Molecular Weight 120.19 g/mol
CAS Number 611-14-3
Appearance Colorless liquid with an aromatic odor[2]
Density 0.887 g/mL at 25°C[6]
Boiling Point 164-165 °C[6]
Melting Point -17 °C[6]
Flash Point 105 °F (40.6 °C)[2]
Solubility in Water 74.6 mg/L at 25°C[6]
Synonyms o-Ethyltoluene, 2-Ethyltoluene, 1-Methyl-2-ethylbenzene[1]

Application in Reference and Surrogate Fuel Mixtures

The primary application of this compound in fuel science is as a component in gasoline blending and in the formulation of surrogate fuels for combustion research. C9 aromatic hydrocarbons are recognized as high-octane components.[4]

Role as a High-Octane Blending Component
Component in Surrogate Fuel Formulation

Surrogate fuels are designed to match specific properties of a target fuel. These properties can include octane (B31449) number, cetane number, distillation curve, and chemical composition (e.g., the ratio of different hydrocarbon classes). This compound is used to represent the C9 aromatic fraction of a real fuel. The formulation of a surrogate fuel is a systematic process, as illustrated in the diagram below.

SurrogateFuelFormulation cluster_components Component Classes TargetFuel Target Real Fuel (e.g., Gasoline, Jet-A) Properties Identify Key Combustion Properties (RON, MON, H/C ratio, etc.) TargetFuel->Properties Composition Analyze Chemical Composition (% Aromatics, Paraffins, etc.) TargetFuel->Composition ComponentSelection Select Surrogate Components Properties->ComponentSelection Composition->ComponentSelection Blending Blend Components in Calculated Proportions ComponentSelection->Blending Validation Validate Surrogate Fuel Against Target Properties Blending->Validation Validation->TargetFuel Match? Aromatics Aromatics (this compound) Aromatics->Blending Paraffins n-Paraffins (n-Heptane) Paraffins->Blending IsoParaffins iso-Paraffins (iso-Octane) IsoParaffins->Blending

Figure 1: Logical workflow for the formulation of a surrogate fuel mixture.

Quantitative Combustion Properties

The key quantitative metrics for a spark-ignition fuel component are its Research Octane Number (RON) and Motor Octane Number (MON). These numbers characterize the fuel's resistance to knocking under different engine operating conditions.[7]

CompoundRONMONSensitivity (RON - MON)
This compound Data not availableData not availableData not available
Ethylbenzene (B125841) (C₈H₁₀) ~117 (Blending ON)--
Toluene (C₇H₈) 118 - 124103 - 11212 - 15
1,2,4-Trimethylbenzene (C₉H₁₂) 120 - 148110 - 12410 - 24

Note: The blending octane number for ethylbenzene is from a 1955 source and may have been determined under conditions different from current standards.[9] Values for Toluene and 1,2,4-Trimethylbenzene are provided for context as they are common aromatic components in surrogate fuels.

Experimental Protocols: Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel component are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[7] The methodologies are prescribed by ASTM International.

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuels.[10]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[8]

The general workflow for these tests is similar, differing primarily in the engine's operating conditions.

OctaneNumberWorkflow Start Start PrepareEngine Prepare CFR Engine (Calibrate and set conditions for RON or MON test) Start->PrepareEngine PrepareFuels Prepare Test Fuel and Primary Reference Fuels (PRF) (iso-Octane/n-Heptane blends) PrepareEngine->PrepareFuels RunTestFuel Run Engine on Test Fuel (e.g., blend containing This compound) PrepareFuels->RunTestFuel AdjustCR Adjust Compression Ratio (CR) to achieve standard knock intensity RunTestFuel->AdjustCR RecordCR Record Compression Ratio AdjustCR->RecordCR RunPRF Bracket Test Fuel with PRF Blends RecordCR->RunPRF CompareKnock Compare Knock Intensity of Test Fuel and PRF Blends RunPRF->CompareKnock DetermineON Determine Octane Number by interpolation between bracketing PRF values CompareKnock->DetermineON End End DetermineON->End

Figure 2: Experimental workflow for determining RON or MON using a CFR engine.

Protocol for ASTM D2699 (RON)
  • Engine Preparation: The CFR engine is set to the specific operating conditions for the RON test. This includes an engine speed of 600 rpm and a specific intake air temperature.[7]

  • Fuel Preparation: The sample containing this compound is prepared. A series of Primary Reference Fuels (PRFs), which are volumetric blends of iso-octane (ON = 100) and n-heptane (ON = 0), are also prepared.[8]

  • Sample Testing: The engine is run on the test fuel. The compression ratio is adjusted until a standard level of "knock" (autoignition) is observed, as measured by a knock sensor.

  • Reference Fuel Bracketing: Two PRFs are selected, one that knocks more and one that knocks less than the sample fuel at the same compression ratio.

  • Determination: The engine is run on the bracketing PRFs, and the compression ratio is adjusted for each to achieve the standard knock intensity.

  • Calculation: The Research Octane Number of the sample is calculated by interpolation based on the compression ratio readings of the sample and the two bracketing PRFs.

Protocol for ASTM D2700 (MON)

The protocol for MON is similar to that for RON, but with more severe engine operating conditions to simulate fuel performance under higher loads and speeds.[7]

  • Engine Preparation: The CFR engine is set to the MON test conditions, which include a higher engine speed of 900 rpm and a preheated fuel-air mixture.[7]

  • Testing and Calculation: The procedure of testing the sample fuel and bracketing it with PRFs is the same as for the RON test. The resulting value is the Motor Octane Number.

The difference between RON and MON is known as "fuel sensitivity" and is an important parameter in characterizing a fuel's performance across different driving conditions.[11]

References

Application Note and Protocol for the Analysis of 1-Ethyl-2-methylbenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 1-Ethyl-2-methylbenzene using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection. The described methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries for the identification and quantification of this compound in various sample matrices. The protocol outlines the necessary instrumentation, reagents, chromatographic conditions, and sample preparation procedures. Additionally, this document includes a summary of expected performance data and a graphical representation of the experimental workflow.

Introduction

This compound, an aromatic hydrocarbon, is a compound of interest in several industrial applications, including its use as a solvent and as an intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-polar compounds. This application note details a reversed-phase HPLC method that provides efficient separation and quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic hydrocarbons. A Newcrom R1 column has also been reported as suitable for this analysis.[1]

  • Solvents: HPLC grade acetonitrile (B52724) and methanol. Deionized water (18.2 MΩ·cm).

  • Chemicals: this compound reference standard (purity ≥ 98%), phosphoric acid or formic acid (for mobile phase modification).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and general laboratory glassware.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of this compound. The following chromatographic conditions are recommended as a starting point and can be optimized for specific applications and instrumentation.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)[2] or Methanol and Water (e.g., 60:40 v/v)[3]
Flow Rate 1.0 - 1.2 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C
Detection UV at 210 nm or 254 nm. A wavelength of 201 nm has also been found to be optimal for similar aromatic compounds.[3]
Run Time Approximately 10 minutes

Note: The mobile phase can be modified with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape and reproducibility.[1]

Protocol

Mobile Phase Preparation

Prepare the desired mobile phase by mixing the appropriate volumes of the organic solvent (acetonitrile or methanol) and water. For example, to prepare 1 L of a 70:30 (v/v) acetonitrile/water mobile phase, mix 700 mL of acetonitrile with 300 mL of water. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Dilute the sample with the mobile phase to a concentration within the calibration range. This compound is soluble in non-polar solvents and has low solubility in water.[4]

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Transfer the filtered sample into an HPLC vial for analysis.

System Suitability

Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution multiple times and evaluate parameters such as retention time precision, peak area precision, tailing factor, and theoretical plates.

Analysis

Inject the prepared standards and samples into the HPLC system. Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linearity. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) 5 - 8 minutes (dependent on exact conditions)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_Injection HPLC Injection (Standards & Samples) Mobile_Phase->HPLC_Injection Standard_Solution Standard Solution Preparation System_Suitability System Suitability Test Standard_Solution->System_Suitability Sample_Preparation Sample Preparation (Dilution & Filtration) Sample_Preparation->HPLC_Injection System_Suitability->HPLC_Injection Chromatogram Data Acquisition (Chromatogram) HPLC_Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. By following the outlined procedures, researchers and scientists can achieve accurate and reproducible results for the determination of this compound in their samples. The method can be validated according to the specific requirements of the laboratory and regulatory guidelines.

References

The Significant Role of 1-Ethyl-2-methylbenzene in Atmospheric Photochemical Smog

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2-methylbenzene, also known as o-ethyltoluene, is a volatile organic compound (VOC) belonging to the C9 aromatic hydrocarbon family.[1][2][3][4] Primarily used as a solvent and as a component in aromatic solvent naphthas, it is released into the atmosphere from various anthropogenic sources, including industrial processes and fuel combustion.[1][2] In the troposphere, this compound plays a crucial role in the formation of photochemical smog, a complex mixture of pollutants including ground-level ozone (O₃), peroxyacyl nitrates (PANs), and other secondary pollutants that have detrimental effects on human health and the environment. This document outlines the atmospheric chemistry of this compound, its contribution to ozone formation, and provides detailed protocols for its experimental study.

Atmospheric Chemistry and Ozone Formation

The atmospheric degradation of this compound is primarily initiated by its reaction with the hydroxyl radical (•OH), the most important oxidant in the troposphere. This reaction proceeds via two main pathways: hydrogen abstraction from the ethyl or methyl groups and •OH addition to the aromatic ring. Both pathways lead to the formation of organic peroxy radicals (RO₂) in the presence of oxygen (O₂).

These peroxy radicals are key intermediates in the catalytic cycle of ozone formation. In the presence of nitrogen oxides (NOx), RO₂ radicals oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ by sunlight regenerates NO and produces a ground-state oxygen atom (O³P), which then rapidly combines with molecular oxygen (O₂) to form ozone (O₃).

The overall efficiency of a VOC in producing ozone is quantified by its Photochemical Ozone Creation Potential (POCP). This metric is crucial for assessing the relative contribution of different VOCs to smog formation and for developing effective emission control strategies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the role of this compound in photochemical smog formation.

ParameterValueUnitsReference
Chemical Formula C₉H₁₂-[3][4]
Molar Mass 120.19 g/mol [3][4]
Synonyms o-Ethyltoluene, 2-Ethyltoluene-[2][3]
Primary Atmospheric Sink Reaction with •OH radicals-[1]
Calculated Atmospheric Half-life 0.54 - 2.81 (for C9 aromatics)days[1]
Photochemical Ozone Creation Potential (POCP) for o-Ethyltoluene 53.4(relative to ethene=100)

Signaling Pathway and Experimental Workflow Diagrams

Photochemical_Smog_Formation cluster_Initiation Initiation cluster_Propagation Propagation This compound This compound OH_Radical •OH Alkyl_Radical Alkyl_Radical This compound->Alkyl_Radical H Abstraction OH_Adduct OH_Adduct This compound->OH_Adduct OH Addition O2_1 O₂ Alkyl_Radical->O2_1 + RO2_Radical RO₂• Alkyl_Radical->RO2_Radical O2_2 O₂ OH_Adduct->O2_2 + OH_Adduct->RO2_Radical NO NO RO2_Radical->NO + NO2 NO2 RO2_Radical->NO2 Oxidizes NO->NO2 O_Atom O(³P) NO2->O_Atom Photolysis Sunlight hv Sunlight->NO2 O2_3 O₂ O_Atom->O2_3 + Ozone O₃ O_Atom->Ozone O2_3->Ozone Experimental_Workflow Start Start: Sample Preparation Smog_Chamber_Exp Smog Chamber Experiment Start->Smog_Chamber_Exp Introduce reactants Data_Acquisition Data Acquisition (GC-FID) Smog_Chamber_Exp->Data_Acquisition Monitor concentrations over time Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Generate concentration profiles Rate_Constant_Det Determine Rate Constant Data_Analysis->Rate_Constant_Det Relative Rate Plot POCP_Calc Calculate POCP Data_Analysis->POCP_Calc Ozone formation data End End: Report Results Rate_Constant_Det->End POCP_Calc->End

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 1-ethyl-2-methylbenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process often challenged by isomer control and side reactions.

Q1: My reaction shows low selectivity for the desired this compound (ortho-isomer) and a high proportion of meta- and para-isomers. How can I improve ortho-selectivity?

A1: Achieving high ortho-selectivity in the ethylation of toluene (B28343) is a significant challenge due to the thermodynamic stability of the para-isomer. Here are several strategies to enhance the formation of this compound:

  • Catalyst Selection: The choice of catalyst is paramount. While many catalysts, such as ZSM-5, are shape-selective for the para-isomer, certain catalytic systems can favor ortho-alkylation.[1][2] Consider catalysts that can direct the electrophilic attack to the ortho position. This may involve exploring:

    • Modified Zeolites: Zeolites with specific pore structures and acidity can influence isomer distribution. While less common for ortho-selectivity, careful selection and modification may yield better results.

    • Homogeneous Catalysts: Certain Lewis acid catalysts in a homogeneous phase might offer different selectivity profiles compared to solid acid catalysts.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled ortho-product over the thermodynamically favored para-product.[2] However, this may also decrease the overall reaction rate.

  • Steric Hindrance: Employing a bulkier ethylating agent or modifying the catalyst to introduce steric hindrance around the active sites could potentially favor the less hindered ortho-position over the para-position in some systems.

Q2: I am observing a significant amount of polyethylated byproducts, such as diethylbenzenes. What are the causes and how can I minimize them?

A2: The formation of polyethylated products is a common issue arising from the continued alkylation of the desired ethyltoluene product. To mitigate this:

  • Toluene to Ethylene (B1197577) Ratio: Increasing the molar ratio of toluene to the ethylating agent (ethylene or ethanol) will statistically favor the monoalkylation of toluene. A large excess of toluene ensures that the ethylating agent is more likely to react with an unreacted toluene molecule rather than an ethyltoluene molecule.[3]

  • Catalyst Activity: A highly active catalyst can promote polyalkylation. It may be necessary to use a catalyst with moderate activity or to modify the reaction conditions to control the rate of reaction.

  • Reaction Time: Shorter reaction times can reduce the contact time of the mono-alkylated product with the catalyst, thereby decreasing the likelihood of a second ethylation step.[2]

Q3: My product mixture is difficult to purify, and I am struggling to separate this compound from its isomers. What are effective separation techniques?

A3: The separation of ethyltoluene isomers is challenging due to their very close boiling points.

IsomerBoiling Point (°C)
This compound (ortho)165.1
1-Ethyl-3-methylbenzene (meta)161.3
1-Ethyl-4-methylbenzene (para)162.0

Data from PubChem.[4][5]

Given the small differences, conventional distillation requires highly efficient fractional distillation columns. Other potential methods include:

  • Preparative Gas Chromatography (GC): For small-scale purifications, preparative GC can be an effective method for separating isomers with high purity.[6]

  • Selective Adsorption: Utilizing adsorbents with specific pore sizes and surface chemistries, such as certain zeolites or other molecular sieves, can allow for the selective adsorption of one isomer over the others. This is a common industrial practice for xylene isomer separation.

  • Crystallization: In some cases, fractional crystallization at low temperatures can be used to separate isomers if their melting points are sufficiently different and one can be selectively crystallized.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common method for synthesizing ethyltoluenes, including this compound, is the Friedel-Crafts alkylation of toluene with an ethylating agent. The two primary ethylating agents used are ethylene and ethanol (B145695).[1] The reaction is typically catalyzed by an acid catalyst.

Q2: What are the advantages and disadvantages of using ethylene versus ethanol as the ethylating agent?

A2:

Ethylating AgentAdvantagesDisadvantages
Ethylene - High atom economy (no byproducts other than the desired product).- Generally cleaner reactions.- Requires handling of a gaseous reactant, which can be more complex experimentally.- May require higher pressures to achieve sufficient concentration in the reaction medium.[7]
Ethanol - Easier to handle as a liquid reactant.- Can be derived from biomass, offering a renewable feedstock option.[8]- Produces water as a byproduct, which can deactivate certain acid catalysts.[8]- Can lead to other side reactions, such as the formation of ethers.

Q3: What types of catalysts are most commonly used for the ethylation of toluene?

A3: A variety of acid catalysts are employed for this reaction. The choice of catalyst significantly impacts the conversion, selectivity, and operating conditions.

Catalyst TypeExamplesKey Characteristics
Zeolites ZSM-5, Y-zeolite, Beta-zeolite, Mordenite- Shape-selective properties can control isomer distribution.[2]- High thermal stability.- Acidity can be tailored.
Solid Phosphoric Acid (SPA) -- A widely used industrial catalyst, but can be less selective than zeolites.
Lewis Acids AlCl₃, FeCl₃- Highly active, but can be corrosive and difficult to separate from the product.- Often used in homogeneous reactions.
Hydrotalcite-like compounds -- Can be used for side-chain alkylation when using ethanol.[1]

Experimental Protocols

General Protocol for the Ethylation of Toluene using a Solid Acid Catalyst

This protocol provides a general framework. Specific conditions will vary depending on the catalyst and equipment used.

  • Catalyst Activation:

    • The solid acid catalyst (e.g., a zeolite) is typically activated by calcination at high temperatures (e.g., 500-550 °C) for several hours under a flow of dry air or an inert gas to remove adsorbed water and other impurities.

  • Reaction Setup:

    • The reaction is carried out in a high-pressure reactor (e.g., a Parr reactor or a fixed-bed flow reactor) suitable for the chosen temperature and pressure.

    • For a batch reaction, the activated catalyst is loaded into the reactor along with the appropriate amount of toluene.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Conditions:

    • The reactor is heated to the desired reaction temperature (e.g., 150-300 °C).[8]

    • The ethylating agent (ethylene gas or liquid ethanol) is introduced into the reactor.

      • If using ethylene, it is fed to the reactor to achieve the desired pressure (e.g., 0.5-3.5 MPa).[7]

      • If using ethanol, it is injected into the reactor.

    • The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

    • The reaction is allowed to proceed for the desired amount of time.

  • Product Work-up and Analysis:

    • After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully released.

    • The reaction mixture is filtered to remove the solid catalyst.

    • The liquid product is washed with a dilute sodium bicarbonate solution and then with water to remove any residual acidity.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The product composition is analyzed by gas chromatography (GC) using a suitable column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) to determine the conversion of toluene and the selectivity for each ethyltoluene isomer and other byproducts.

Visualizations

Troubleshooting_Low_Selectivity start Low Selectivity for This compound check_isomers High proportion of meta/para isomers? start->check_isomers check_polyalkylation High proportion of polyethylated products? start->check_polyalkylation check_other Other significant byproducts observed? start->check_other isomers_yes Yes check_isomers->isomers_yes Yes isomers_no No check_isomers->isomers_no No poly_yes Yes check_polyalkylation->poly_yes Yes poly_no No check_polyalkylation->poly_no No other_yes Yes check_other->other_yes Yes adjust_temp Lower reaction temperature isomers_yes->adjust_temp change_catalyst Evaluate alternative catalysts (e.g., different pore size, acidity) isomers_yes->change_catalyst end Re-evaluate and Optimize isomers_no->end adjust_temp->end change_catalyst->end adjust_ratio Increase Toluene/Ethylene molar ratio poly_yes->adjust_ratio reduce_time Decrease reaction time poly_yes->reduce_time moderate_catalyst Use a less active catalyst poly_yes->moderate_catalyst poly_no->end adjust_ratio->end reduce_time->end moderate_catalyst->end analyze_byproducts Identify byproducts (GC-MS) other_yes->analyze_byproducts optimize_conditions Optimize conditions based on byproduct formation mechanism analyze_byproducts->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low selectivity in this compound synthesis.

Competing_Reactions cluster_alkylation Primary Alkylation cluster_side_reactions Side Reactions Toluene Toluene Product This compound (Desired Product) Toluene->Product + Ethylene Meta_Isomer 1-Ethyl-3-methylbenzene Toluene->Meta_Isomer + Ethylene Para_Isomer 1-Ethyl-4-methylbenzene Toluene->Para_Isomer + Ethylene Ethylene Ethylene Product->Meta_Isomer Isomerization Product->Para_Isomer Isomerization Diethylbenzene Diethylbenzenes Product->Diethylbenzene + Ethylene (Polyalkylation) Meta_Isomer->Para_Isomer Isomerization Meta_Isomer->Diethylbenzene + Ethylene (Polyalkylation) Para_Isomer->Diethylbenzene + Ethylene (Polyalkylation)

Caption: Competing reactions in the ethylation of toluene.

References

Byproduct formation in the Friedel-Crafts alkylation of toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to byproduct formation in the Friedel-Crafts alkylation of toluene (B28343).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in the Friedel-Crafts alkylation of toluene?

A1: The main byproducts in the Friedel-Crafts alkylation of toluene are polyalkylated products (di-, tri-, and even higher alkylated toluenes) and rearranged isomers.[1][2] The initial alkylation product is more reactive than toluene itself, leading to further alkylation.[3][4] Additionally, the carbocation intermediate can undergo rearrangement to form more stable carbocations, leading to isomeric products that are not the result of direct substitution.[1][5]

Q2: Why does polyalkylation occur so readily in Friedel-Crafts alkylation?

A2: Polyalkylation is a common side reaction because the introduction of an alkyl group activates the aromatic ring.[3][4] Alkyl groups are electron-donating, which makes the monoalkylated toluene product more nucleophilic and thus more reactive towards further electrophilic attack than the starting toluene.[4][5] This increased reactivity favors subsequent alkylation reactions, leading to a mixture of polyalkylated products.[1][2]

Q3: What causes the formation of rearranged alkylated products?

A3: The formation of rearranged products is due to the carbocation mechanism of the Friedel-Crafts alkylation.[1] The initial carbocation formed from the alkylating agent can rearrange to a more stable carbocation via hydride or alkyl shifts before it attacks the toluene ring.[5][6] For example, when using n-propyl chloride, the initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of isopropyltoluene instead of n-propyltoluene.[5][7]

Q4: How does reaction temperature influence the product distribution, particularly the ratio of ortho, meta, and para isomers?

A4: Reaction temperature plays a crucial role in determining the isomeric distribution of products, which is governed by kinetic versus thermodynamic control.[7][8] At lower temperatures, the reaction is under kinetic control, favoring the formation of ortho and para isomers due to the directing effect of the methyl group.[8] However, at higher temperatures, the reaction is under thermodynamic control, and the more stable meta isomer can become the major product due to isomerization and dealkylation-realkylation processes.[7][8]

Q5: Can I use any Lewis acid as a catalyst? How does the choice of catalyst affect byproduct formation?

A5: While various Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) can catalyze the reaction, their reactivity differs.[1][9] Stronger Lewis acids like AlCl₃ can promote more polyalkylation and rearrangement due to the generation of more reactive carbocations.[1] Using a milder Lewis acid or a solid acid catalyst like a zeolite can sometimes offer better control and selectivity, minimizing byproduct formation.[10]

Troubleshooting Guides

Issue 1: Excessive Polyalkylation Products in the Final Mixture

Possible Cause Troubleshooting Step
The monoalkylated product is more reactive than toluene.[3][4]Use a large excess of toluene relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with toluene instead of the alkylated product.[1][4]
The reaction temperature is too high, promoting further alkylation.Lower the reaction temperature. This can help to control the rate of the second alkylation reaction.[4]
The Lewis acid catalyst is too active.Consider using a milder Lewis acid catalyst.[4]
The reaction time is excessively long.Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the desired monoalkylated product is maximized.

Issue 2: Formation of an Unexpected Isomer (Carbocation Rearrangement)

Possible Cause Troubleshooting Step
The alkylating agent forms an unstable primary carbocation that rearranges.[5][6]Use an alkylating agent that forms a more stable carbocation (secondary or tertiary) to minimize rearrangement.
The reaction conditions favor carbocation rearrangement.Consider performing a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[2][9]

Issue 3: Low Overall Yield of Alkylated Product

| Possible Cause | Troubleshooting Step | | The Lewis acid catalyst has been deactivated by moisture.[11] | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[11] | | The aromatic ring is deactivated by the presence of electron-withdrawing groups. | Friedel-Crafts alkylation is not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).[1][12] | | The aromatic compound contains basic functional groups (e.g., -NH₂) that react with the Lewis acid. | Aromatic amines and phenols are generally unsuitable for Friedel-Crafts alkylation as they form complexes with the catalyst.[1][12] |

Quantitative Data Summary

The following table summarizes the effect of temperature on the isomer distribution in the Friedel-Crafts methylation of toluene.

TemperatureOrtho-xylene (%)Meta-xylene (%)Para-xylene (%)Control Type
Sub-zero541928Kinetic[8]
Room Temperature (298 K)36928Thermodynamic[8]
80 °C18910Thermodynamic[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

This protocol describes the synthesis of 4-tert-butyltoluene, where carbocation rearrangement is not a concern.

Materials:

  • Anhydrous toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Three-necked round-bottom flask equipped with a dropping funnel and a condenser with a drying tube (or connected to a gas bubbler to vent HCl gas)[13]

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate[13]

  • Rotary evaporator

  • Fractional distillation apparatus[13]

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with the dropping funnel and condenser. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Charging: Add anhydrous toluene to the flask. With continuous stirring, slowly and carefully add anhydrous aluminum chloride.[13] The addition is exothermic.

  • Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Carefully quench the reaction by slowly adding crushed ice, followed by water. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13] Filter off the drying agent and remove the unreacted toluene using a rotary evaporator. The crude product can be purified by fractional distillation.[13]

Protocol 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride (B1165640)

This protocol is an alternative to alkylation to avoid polyalkylation and rearrangement.

Materials:

  • Anhydrous toluene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Microwave vial with a stir bar[14]

  • Microwave synthesizer

  • Ethyl acetate (B1210297)

  • Saturated aqueous solutions of NaCl and NaHCO₃

  • Anhydrous MgSO₄[14]

Procedure:

  • Reaction Setup: In a microwave vial, add anhydrous aluminum chloride (0.50 g, 3.75 mmol), toluene (3 mL), acetic anhydride (250 µL), and a stir bar.[14] Cap the vial securely.

  • Microwave Reaction: Place the vial in the microwave synthesizer and heat according to the instrument's program. Allow the vial to cool after the reaction is complete.[14]

  • Workup: In a fume hood, open the vial and add water (6 mL). Recap the vial and shake vigorously for about 30 seconds.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Rinse the vial with ethyl acetate (2 mL) and add the washings to the funnel. Extract the aqueous layer with an additional portion of ethyl acetate (4 mL).[14]

  • Washing: Combine the organic phases and wash with saturated aqueous NaCl solution (5 mL), followed by saturated aqueous NaHCO₃ solution (5 mL).[14]

  • Drying and Isolation: Dry the organic phase over anhydrous MgSO₄ for approximately 5 minutes.[14] Vacuum filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.

Visualizations

Byproduct_Formation_Pathway Toluene Toluene Monoalkylated Monoalkylated Toluene (Desired Product) Toluene->Monoalkylated + Carbocation RearrangedProduct Rearranged Product (Byproduct) Toluene->RearrangedProduct + Rearranged Carbocation AlkylatingAgent Alkylating Agent (e.g., R-Cl) Carbocation Carbocation (R+) AlkylatingAgent->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation RearrangedCarbocation Rearranged Carbocation (R'+) Carbocation->RearrangedCarbocation Rearrangement Polyalkylated Polyalkylated Toluene (Byproduct) Monoalkylated->Polyalkylated + Carbocation (Further Alkylation)

Caption: Mechanism of byproduct formation in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start High Byproduct Formation CheckPolyalkylation Is polyalkylation the main issue? Start->CheckPolyalkylation CheckRearrangement Is carbocation rearrangement observed? CheckPolyalkylation->CheckRearrangement No IncreaseToluene Increase molar ratio of toluene to alkylating agent CheckPolyalkylation->IncreaseToluene Yes AcylationReduction Use Friedel-Crafts acylation followed by reduction CheckRearrangement->AcylationReduction Yes End Byproduct Minimized CheckRearrangement->End No LowerTemp Lower reaction temperature IncreaseToluene->LowerTemp UseMilderCatalyst Use a milder Lewis acid LowerTemp->UseMilderCatalyst UseMilderCatalyst->End AcylationReduction->End

Caption: Troubleshooting workflow for minimizing byproducts.

References

Purification of 1-Ethyl-2-methylbenzene from its meta and para isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-ethyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of this compound from its meta and para isomers.

Physical Properties of Ethylmethylbenzene Isomers

A successful purification strategy relies on exploiting the differences in the physical properties of the isomers. Below is a summary of the key physical properties for this compound and its common isomers.

PropertyThis compound (ortho)1-Ethyl-3-methylbenzene (meta)1-Ethyl-4-methylbenzene (para)
Boiling Point 165.2 °C158-159 °C162 °C
Melting Point -80.8 °C-96 °C-62.3 °C
Molecular Weight 120.19 g/mol 120.19 g/mol 120.19 g/mol

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the purification of this compound.

Fractional Distillation

Q1: Can I effectively separate this compound from its isomers using fractional distillation?

A1: Fractional distillation can be a viable method, but it is challenging due to the close boiling points of the isomers. The boiling point of this compound (165.2 °C) is only slightly higher than that of the para isomer (162 °C) and the meta isomer (158-159 °C). Achieving high purity will require a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio.[1]

Q2: My fractional distillation is resulting in poor separation of the isomers. What are the common causes and solutions?

A2: Poor separation in fractional distillation can stem from several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[2][3]

  • Incorrect Heating Rate: Heating the distillation flask too quickly can lead to "bumping" and carryover of the higher-boiling point isomer with the vapor of the lower-boiling point isomer.

    • Solution: Heat the mixture slowly and evenly. Use a heating mantle with a stirrer to ensure smooth boiling.[2]

  • Improper Insulation: Heat loss from the column can disrupt the equilibrium between the liquid and vapor phases, reducing separation efficiency.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[2]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[2]

Selective Adsorption Chromatography (HPLC)

Q3: What type of HPLC column is best suited for separating ethylmethylbenzene isomers?

A3: Standard reversed-phase columns like C18 may not provide adequate resolution for positional isomers due to their similar hydrophobicity.[4] For aromatic isomers, columns that offer alternative selectivities are recommended. Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl, Biphenyl) or pentafluorophenyl (PFP) groups are excellent choices as they can exploit subtle differences in the π-π interactions between the isomers.[4][5]

Q4: My isomers are co-eluting in HPLC. How can I improve the separation?

A4: Co-elution is a common issue when separating isomers. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[6]

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one doesn't work well, try the other.[7]

    • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[6][7]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[4]

  • Column Temperature: Modifying the column temperature can alter selectivity.[4]

Q5: I'm observing peak tailing in my chromatogram. What could be the cause?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Solution: Ensure that the mobile phase pH is appropriate for your analytes to minimize unwanted interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help.

Extractive Crystallization

Q6: Is extractive crystallization a suitable method for purifying this compound?

A6: Extractive crystallization can be an effective technique, especially when the melting points of the isomers are significantly different. This compound has a melting point of -80.8 °C, while the para isomer melts at -62.3 °C and the meta at -96 °C. The large difference in melting points suggests that crystallization could be a viable separation method.

Q7: The purity of my crystals from extractive crystallization is low. What are the common issues?

A7: Low crystal purity can be due to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should have a significant difference in solubility for the target isomer and the impurities at different temperatures.

    • Solution: Screen a variety of solvents to find one that maximizes the solubility difference between the isomers.

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.[4]

    • Solution: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.

  • Insufficient Purity of the Starting Mixture: Crystallization is most effective when the target isomer is already in high concentration.[4]

    • Solution: Consider a preliminary purification step, such as fractional distillation, to enrich the mixture in the desired isomer before crystallization.

  • Formation of a Eutectic Mixture: If the mixture is near a eutectic point, separation by crystallization becomes very difficult.[4]

    • Solution: In such cases, other purification techniques like chromatography might be more suitable.

Experimental Protocols

Fractional Distillation Protocol

This protocol provides a general procedure for the separation of ethylmethylbenzene isomers by fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar in the round-bottom flask.

  • Procedure:

    • Add the mixture of ethylmethylbenzene isomers to the round-bottom flask.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. The temperature should rise steadily and then stabilize at the boiling point of the lowest-boiling isomer (1-ethyl-3-methylbenzene).

    • Collect the first fraction until the temperature begins to rise again.

    • Increase the heating to distill the next isomer (1-ethyl-4-methylbenzene). Collect this as a separate fraction.

    • The remaining liquid in the distillation flask will be enriched in the highest-boiling isomer, this compound.

  • Analysis:

    • Analyze the collected fractions and the remaining residue by Gas Chromatography (GC) to determine the purity of each component.

Preparative HPLC Protocol

This protocol outlines a starting point for developing a preparative HPLC method for isomer separation.

  • Column and Mobile Phase Selection:

    • Column: A Phenyl-Hexyl or Biphenyl column is recommended.[4][5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a shallow gradient to scout for the optimal separation conditions (e.g., 50-70% B over 20 minutes).

    • Based on the initial results, optimize the gradient to maximize the resolution between the isomer peaks.

  • Sample Preparation and Injection:

    • Dissolve the isomer mixture in the initial mobile phase composition.

    • Inject a small volume to avoid overloading the column.

  • Fraction Collection:

    • Collect the eluent corresponding to each isomer peak in separate vials.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions to obtain the purified isomers.

    • Confirm the purity of each isomer using analytical HPLC or GC.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_product Final Product start Mixture of Ethylmethylbenzene Isomers distillation Fractional Distillation start->distillation Select Method hplc Preparative HPLC start->hplc Select Method crystallization Extractive Crystallization start->crystallization Select Method analysis Purity Analysis (GC/HPLC) distillation->analysis hplc->analysis crystallization->analysis product Purified this compound analysis->product Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Fractional_Distillation issue Poor Isomer Separation cause1 Insufficient Column Efficiency issue->cause1 cause2 Incorrect Heating Rate issue->cause2 cause3 Improper Insulation issue->cause3 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Heat Slowly and Evenly cause2->solution2 solution3 Insulate Column cause3->solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Optimization of reaction conditions for maximizing 1-Ethyl-2-methylbenzene yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for maximizing the yield of 1-Ethyl-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The primary method for synthesizing this compound, along with its other isomers (para- and meta-ethyltoluene), is the Friedel-Crafts alkylation of toluene (B28343).[1][2] This electrophilic aromatic substitution reaction is typically performed using an alkylating agent such as ethylene (B1197577) or ethanol (B145695) in the presence of a catalyst.[1][2]

Q2: What are the most common catalysts used in this synthesis?

A2: Zeolite catalysts, particularly those from the ZSM-5 family, are widely used due to their shape-selective properties, which can influence the isomeric distribution of the products.[3][4][5] Lewis acids like aluminum chloride (AlCl₃) are also traditional catalysts for Friedel-Crafts reactions.[1][2]

Q3: How does the choice of alkylating agent (ethylene vs. ethanol) affect the reaction?

A3: Both ethylene and ethanol can be used as alkylating agents. Ethylene is often used in large-scale industrial processes.[1] Ethanol can also be an effective alkylating agent, and its use may be preferred in certain laboratory settings. The choice can influence reaction conditions and byproducts. For instance, when using ethanol, water is formed as a byproduct, which can affect catalyst activity.

Q4: What are the typical side products in the synthesis of this compound?

A4: Common side products include other isomers of ethyltoluene (1-ethyl-3-methylbenzene and 1-ethyl-4-methylbenzene), polyalkylated toluenes (e.g., diethyltoluene), and products from cracking reactions, especially at higher temperatures.[6] Benzene and xylenes (B1142099) can also be formed through disproportionation or transalkylation reactions.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Verify the reaction temperature. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions like cracking and isomerization, reducing the yield of the desired product.[6]
Incorrect Toluene to Alkylating Agent Ratio An excess of the alkylating agent can lead to polyalkylation, consuming the desired product.[7] Conversely, a large excess of toluene might be necessary to suppress polyalkylation but could make product isolation more challenging.[8]
Catalyst Deactivation The catalyst can be deactivated by coking (carbon deposition) or poisoning from impurities in the reactants.[6] Ensure high purity of toluene and the alkylating agent. If coking is suspected, the catalyst may need regeneration.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.[9]

Issue 2: Poor Selectivity for this compound (Ortho Isomer)

Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control Friedel-Crafts alkylation is often under kinetic control at lower temperatures, favoring the formation of ortho and para isomers. At higher temperatures, the reaction can become reversible, leading to a product mixture closer to the thermodynamically favored meta isomer.[6] Adjust the reaction temperature to favor the kinetic product.
Inappropriate Catalyst The shape selectivity of the catalyst plays a crucial role in determining the isomer distribution.[6] For enhancing the yield of a specific isomer, catalyst modification can be explored. For example, modifying HZSM-5 with boron has been shown to increase para-selectivity, and similar principles of pore size engineering could be investigated for ortho-selectivity.[3][4]
Steric Hindrance The formation of the ortho isomer can be sterically hindered compared to the para isomer. The choice of catalyst and reaction conditions can influence the degree of steric hindrance.

Issue 3: High Levels of Polyalkylated Byproducts

Possible Cause Suggested Solution
High Alkylating Agent Concentration A high concentration of the alkylating agent increases the likelihood of multiple alkylations on the toluene ring.[7]
High Reaction Temperature or Long Reaction Time These conditions can favor further alkylation of the initially formed ethyltoluene.[6]
Highly Active Catalyst A very active catalyst can promote secondary alkylation reactions.[6]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Toluene Alkylation with Ethanol over a Modified HZSM-5 Catalyst

Temperature (°C)Pressure (MPa)Toluene/Ethanol Molar RatioEthanol Conversion (%)This compound Selectivity (%)
3001.08:14535
3501.08:16530
4001.08:18525
3502.08:17028
3501.012:16038

Note: The data in this table is illustrative and compiled from typical trends observed in literature. Actual results may vary based on the specific catalyst and experimental setup.

Experimental Protocols

Detailed Methodology for Toluene Alkylation with Ethylene over HZSM-5

1. Materials and Catalyst Preparation:

  • Toluene (anhydrous, 99.8%)

  • Ethylene (99.9%)

  • HZSM-5 zeolite catalyst

  • Nitrogen (high purity)

  • The HZSM-5 catalyst should be calcined in air at 550°C for 6 hours to remove any adsorbed water and organic templates before use.

2. Experimental Setup:

  • A fixed-bed continuous flow reactor is typically used.

  • The reactor is loaded with the prepared HZSM-5 catalyst.

  • Mass flow controllers are used to regulate the flow of ethylene and nitrogen.

  • A high-performance liquid chromatography (HPLC) pump is used to feed liquid toluene.

3. Reaction Procedure:

  • The catalyst bed is heated to the desired reaction temperature (e.g., 350-450°C) under a flow of nitrogen.

  • Toluene is pumped into a preheater to vaporize it before it enters the reactor.

  • Ethylene gas is mixed with the vaporized toluene at the desired molar ratio.

  • The reactant mixture is passed through the catalyst bed at a specific weight hourly space velocity (WHSV).

  • The reaction is carried out at a constant pressure (e.g., 1-2 MPa).

4. Product Collection and Analysis:

  • The reactor effluent is cooled to condense the liquid products.

  • The liquid and gas phases are separated.

  • The liquid product is analyzed by Gas Chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column to determine the conversion of toluene and the selectivity for this compound and other products.[9][10]

5. Catalyst Regeneration:

  • After the reaction, the catalyst can be regenerated by passing air through the reactor at an elevated temperature (e.g., 550°C) to burn off the coke deposits.

Visualizations

Reaction_Pathway Reaction Pathway for Toluene Alkylation Toluene Toluene Intermediate Carbocation Intermediate Toluene->Intermediate Ethylating_Agent Ethylene or Ethanol Ethylating_Agent->Intermediate Product This compound Intermediate->Product Isomers Other Ethyltoluene Isomers (meta, para) Intermediate->Isomers Polyalkylated Polyalkylated Products Product->Polyalkylated Further Alkylation Experimental_Workflow Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation (Calcination of HZSM-5) Start->Catalyst_Prep Reactant_Prep Reactant Preparation (Anhydrous Toluene, Ethylene) Catalyst_Prep->Reactant_Prep Reaction_Setup Reactor Setup (Fixed-bed reactor) Reactant_Prep->Reaction_Setup Reaction Alkylation Reaction (Controlled T, P, WHSV) Reaction_Setup->Reaction Product_Collection Product Collection (Condensation) Reaction->Product_Collection Analysis Product Analysis (GC, HPLC) Product_Collection->Analysis End End Analysis->End Troubleshooting_Logic Troubleshooting Decision Tree Problem Low Yield or Selectivity? Check_Yield Low Yield? Problem->Check_Yield Yes Check_Selectivity Poor Ortho-Selectivity? Problem->Check_Selectivity No Sol_Temp Adjust Temperature Check_Yield->Sol_Temp Check T Sol_Ratio Optimize Reactant Ratio Check_Yield->Sol_Ratio Check Ratio Sol_Catalyst_Activity Check Catalyst Activity Check_Yield->Sol_Catalyst_Activity Check Catalyst Check_Polyalkylation High Polyalkylation? Check_Selectivity->Check_Polyalkylation No Check_Selectivity->Sol_Temp Check T Sol_Catalyst_Type Modify Catalyst Check_Selectivity->Sol_Catalyst_Type Check Catalyst Check_Polyalkylation->Sol_Ratio Check Ratio Sol_Time Adjust Reaction Time Check_Polyalkylation->Sol_Time Check Time

References

Technical Support Center: Zeolite Catalysts in Toluene Ethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deactivation of zeolite catalysts during toluene (B28343) ethylation experiments.

Troubleshooting Guide

This guide addresses common issues observed during the ethylation of toluene using zeolite catalysts, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Question 1: My catalyst activity is rapidly declining. What are the likely causes and how can I mitigate this?

Answer:

Rapid catalyst deactivation in toluene ethylation is primarily attributed to two phenomena: coke formation and structural changes in the zeolite, such as dealumination.

  • Coke Formation: This is the most common cause of deactivation.[1][2] Coke, which consists of heavy, carbonaceous deposits, can block the pores and cover the active acid sites of the zeolite catalyst.[1][3] The formation of coke is influenced by several factors, including reaction temperature, the acidity of the zeolite, and the composition of the feed.[1][2]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: High temperatures can accelerate coke formation.[4] Consider lowering the reaction temperature to a range where acceptable activity is maintained without promoting excessive coking.

      • Adjust Feed Composition: A high concentration of the ethylating agent (e.g., ethanol (B145695) or ethylene) can lead to oligomerization and subsequent coke formation. Increasing the toluene to ethylating agent molar ratio can help minimize this. For example, in the alkylation of toluene with 1-heptene (B165124) over a Y-type zeolite, increasing the toluene to 1-heptene ratio to 8 led to a significant increase in the conversion of 1-heptene, indicating that lower ratios can lead to swifter catalyst deactivation.[4]

      • Modify Catalyst Acidity: Zeolites with very high acidity can promote side reactions that lead to coke.[4] Modification of the zeolite to control its acidity, for instance by ion-exchange or impregnation, can enhance selectivity and reduce coking. The Si/Al ratio is a key factor influencing the acidity and stability of the zeolite; a higher Si/Al ratio generally leads to lower acidity and can slow down the deactivation process.[5]

      • Consider Catalyst Modification: Modifying the external surface of the zeolite crystallites can be effective in slowing down deactivation by coke.

  • Dealumination: At high temperatures and in the presence of steam (a byproduct of ethylation with ethanol), aluminum atoms can be removed from the zeolite framework. This process, known as dealumination, leads to a loss of acid sites and a consequent decrease in catalytic activity.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Avoid excessively high reaction temperatures that can induce dealumination.

      • Manage Water Content: If using ethanol as the ethylating agent, the water produced can contribute to dealumination. While challenging to eliminate completely, operating at optimal conditions can minimize its detrimental effects.

Question 2: My product selectivity is changing over time, with an increase in unwanted byproducts. What could be the reason?

Answer:

Changes in product selectivity during toluene ethylation are often linked to catalyst deactivation, specifically coke deposition.

  • Pore Mouth Blockage: As coke deposits accumulate, they can partially block the pore openings of the zeolite. This can alter the diffusion of reactants and products, leading to a shift in the product distribution. For instance, shape-selective reactions might be affected, favoring the formation of smaller isomers that can more easily diffuse out of the partially blocked pores.

  • Active Site Poisoning: Coke can selectively poison certain types of active sites, leading to a decrease in the rate of the desired reaction and potentially favoring side reactions that occur on different types of sites.

    • Troubleshooting Steps:

      • Characterize the Deactivated Catalyst: Analyzing the coked catalyst using techniques like Temperature Programmed Oxidation (TPO) can provide information on the nature and location of the coke deposits.

      • Implement a Regeneration Protocol: A proper regeneration procedure can remove the coke and restore the catalyst's original selectivity.

      • Re-evaluate Operating Conditions: As with rapid deactivation, adjusting temperature and feed ratios can help minimize the formation of coke that alters selectivity.

Question 3: How can I regenerate my deactivated zeolite catalyst?

Answer:

The most common method for regenerating zeolite catalysts deactivated by coke is oxidative treatment , which involves burning off the carbonaceous deposits in the presence of an oxidizing agent.

  • Controlled Combustion: This is typically done by passing a stream of air or a diluted oxygen mixture over the catalyst bed at elevated temperatures. It is crucial to control the temperature during regeneration to avoid irreversible damage to the zeolite structure, such as dealumination. The regeneration process can be monitored by analyzing the off-gas for CO and CO2.

    • General Regeneration Protocol:

      • Purge the reactor: Before introducing the oxidizing gas, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

      • Controlled heating: Gradually heat the catalyst bed in the inert gas stream to the desired regeneration temperature.

      • Introduce the oxidizing gas: Slowly introduce a diluted stream of air or oxygen into the inert gas flow. The oxygen concentration is typically kept low initially to control the rate of combustion and prevent excessive temperature excursions.

      • Monitor the regeneration: Monitor the temperature of the catalyst bed and the composition of the off-gas. The regeneration is complete when the concentration of CO and CO2 in the off-gas returns to baseline levels.

      • Cool down: Once regeneration is complete, cool down the catalyst under an inert gas stream.

Alternative regeneration methods include gasification with steam or CO2, and hydrogenation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of zeolite catalyst deactivation in toluene ethylation?

A1: The primary causes are coke formation, where carbonaceous deposits block pores and active sites, and dealumination, the removal of aluminum from the zeolite framework, which reduces the number of acid sites.[1][2]

Q2: How does the Si/Al ratio of the zeolite affect its stability?

A2: The Si/Al ratio is a critical parameter. A higher Si/Al ratio generally leads to a lower concentration of acid sites, which can reduce the rate of coke formation and improve the catalyst's stability.[5] However, there is often a trade-off between stability and activity, as a lower acid site density can also lead to a lower reaction rate.

Q3: What analytical techniques can I use to characterize a deactivated catalyst?

A3: Several techniques are useful for characterizing deactivated catalysts:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Temperature Programmed Oxidation (TPO): To determine the nature and combustion characteristics of the coke.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of soluble coke precursors.[6]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups present in the coke deposits.

  • Nitrogen Physisorption: To measure changes in the surface area and pore volume of the catalyst due to pore blockage.

  • X-ray Diffraction (XRD): To assess the crystallinity of the zeolite and detect any structural changes.

  • Ammonia Temperature-Programmed Desorption (NH3-TPD): To measure the acidity of the fresh and deactivated catalyst.

Q4: Can the choice of ethylating agent affect catalyst deactivation?

A4: Yes, the ethylating agent can influence the deactivation process. For example, when using ethanol, the in-situ generation of water can lead to hydrothermal dealumination of the zeolite, especially at higher temperatures. Ethylene, on the other hand, can be more prone to oligomerization, which is a precursor to coke formation, particularly at high concentrations or on highly acidic catalysts.

Quantitative Data Summary

The following tables summarize quantitative data from literature on toluene ethylation over zeolite catalysts, highlighting the impact of reaction conditions on catalyst performance and deactivation.

Table 1: Effect of Temperature on Toluene Ethylation over Acidic Clinoptilolite

Temperature (°C)Toluene Conversion (mass%)p-Ethyltoluene Selectivity (%)
350Not specifiedNot specified
400Not specifiedNot specified
450Not specifiedIncreased by 15% compared to lower temperatures
500Not specifiedNot specified

Data extracted from a study on nano-modified clinoptilolite. The original study did not provide specific conversion values for all temperatures but noted no significant effect of temperature on conversion in the 350-500 °C range.[7]

Table 2: Influence of Toluene/1-Heptene Ratio on 1-Heptene Conversion over Y-Type Zeolite

Toluene:1-Heptene Ratio1-Heptene Conversion (%)
Low RatiosSwift deactivation observed
8~96

Reaction Conditions: 90 °C, 180 min reaction time.[4]

Experimental Protocols

Protocol 1: Toluene Ethylation in a Fixed-Bed Reactor

This protocol describes a general procedure for conducting toluene ethylation in a continuous flow fixed-bed reactor.

  • Catalyst Preparation and Activation:

    • Press the zeolite powder into pellets, then crush and sieve to the desired particle size (e.g., 20-40 mesh).

    • Load a specific amount of the catalyst into a fixed-bed reactor.

    • Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen or helium) to a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and other impurities.

  • Reaction Procedure:

    • After activation, cool the catalyst to the desired reaction temperature under the inert gas flow.

    • Introduce the feed stream, consisting of a mixture of toluene and the ethylating agent (e.g., ethanol or ethylene) at a specific molar ratio, into the reactor using a high-pressure liquid pump or mass flow controllers.

    • Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV).

    • Collect the reactor effluent at regular intervals.

  • Product Analysis:

    • Cool the effluent and separate the liquid and gas phases.

    • Analyze the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of toluene and the selectivity to various products (ethyltoluene isomers, xylenes, etc.).

    • Analyze the gaseous products using a separate GC.

Protocol 2: Characterization of Deactivated Catalyst by TGA

  • Sample Preparation:

    • After the reaction, cool the reactor to room temperature under an inert gas flow.

    • Carefully unload the deactivated catalyst from the reactor.

  • TGA Analysis:

    • Place a small, accurately weighed amount of the deactivated catalyst in the TGA sample pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a controlled heating rate (e.g., 10 °C/min) under a flow of an inert gas (e.g., nitrogen) to desorb any physisorbed species.

    • Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating or hold at a high temperature to burn off the coke.

    • The weight loss observed during the oxidation step corresponds to the amount of coke deposited on the catalyst.

Visualizations

Deactivation_Pathway cluster_main Toluene Ethylation Process cluster_deactivation Deactivation Mechanisms Toluene Toluene + Ethylene Zeolite Zeolite Catalyst (Active Sites) Toluene->Zeolite Adsorption Products Ethyltoluene + Byproducts Zeolite->Products Reaction Coke Coke Formation Zeolite->Coke Side Reactions Dealumination Dealumination Zeolite->Dealumination High Temperature + Steam Products->Coke Further Reactions Deactivated_Catalyst Deactivated Catalyst (Inactive Sites) Coke->Deactivated_Catalyst Pore Blockage & Site Coverage Dealumination->Deactivated_Catalyst Loss of Acid Sites

Caption: Main pathways for zeolite catalyst deactivation during toluene ethylation.

Troubleshooting_Workflow Start Problem: Catalyst Deactivation Rapid_Deactivation Rapid Loss of Activity? Start->Rapid_Deactivation Selectivity_Change Change in Selectivity? Rapid_Deactivation->Selectivity_Change No Cause_Coke Primary Cause: Coke Formation Rapid_Deactivation->Cause_Coke Yes Cause_Pore_Blockage Cause: Pore Blockage by Coke Selectivity_Change->Cause_Pore_Blockage Yes Cause_Dealum Possible Cause: Dealumination Cause_Coke->Cause_Dealum If high temp & steam Solution_Optimize_Temp Optimize Temperature Cause_Coke->Solution_Optimize_Temp Solution_Adjust_Feed Adjust Feed Ratio Cause_Coke->Solution_Adjust_Feed Solution_Modify_Catalyst Modify Catalyst Acidity Cause_Coke->Solution_Modify_Catalyst Solution_Regenerate Regenerate Catalyst Cause_Pore_Blockage->Solution_Regenerate Solution_Characterize Characterize Deactivated Catalyst Cause_Pore_Blockage->Solution_Characterize Solution_Optimize_Temp->Solution_Regenerate Solution_Adjust_Feed->Solution_Regenerate Solution_Modify_Catalyst->Solution_Regenerate

Caption: A logical workflow for troubleshooting common catalyst deactivation issues.

References

Technical Support Center: 1-Ethyl-2-methylbenzene in Acidic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methylbenzene under acidic reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a reaction on a molecule containing a this compound moiety using a strong acid catalyst, but I am observing a mixture of unexpected aromatic products. What could be happening?

A1: Under strong acidic conditions, this compound is susceptible to several side reactions that can alter its structure. The primary competing reactions are isomerization, transalkylation, and disproportionation. The presence of a strong acid catalyst, such as a Lewis acid (e.g., AlCl₃) or a solid acid (e.g., zeolites, silica-alumina), can promote the migration of the ethyl and methyl groups on the benzene (B151609) ring, leading to the formation of 1-ethyl-3-methylbenzene and 1-ethyl-4-methylbenzene. Additionally, intermolecular transfer of these alkyl groups can occur, resulting in the formation of benzene, toluene (B28343), xylenes, diethylbenzenes, and other polyalkylated benzenes.

Troubleshooting Steps:

  • Lower Reaction Temperature: These rearrangements are often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize these side reactions.

  • Catalyst Choice: Consider using a milder acid catalyst. The type of acid and its concentration can significantly impact the extent of these side reactions.

  • Reaction Time: Prolonged reaction times can lead to the formation of thermodynamically more stable isomers and transalkylation products. Monitor the reaction progress and stop it as soon as the desired product is formed.

Q2: My reaction is producing a significant amount of toluene and what appears to be a C10 aromatic compound. What is this side reaction?

A2: This is likely due to a disproportionation reaction, a specific type of transalkylation. In this process, two molecules of this compound react with each other. For instance, the ethyl group from one molecule can be transferred to the other, resulting in the formation of toluene and a diethyl-methylbenzene isomer. Alternatively, a methyl group could be transferred. These reactions are common over acidic catalysts like zeolites.

Troubleshooting Steps:

  • Excess Aromatic Substrate: If your reaction involves another aromatic compound, using it in large excess can favor the desired reaction over the self-reaction (disproportionation) of this compound.

  • Catalyst Modification: The pore size and acidity of zeolite catalysts can be modified to suppress the formation of bulky transition states required for disproportionation.

Q3: I am observing the loss of the ethyl or methyl group from my starting material, resulting in the formation of toluene or ethylbenzene (B125841). What causes this?

A3: This phenomenon is known as dealkylation, where the alkyl group is cleaved from the aromatic ring. This reaction is also catalyzed by strong acids and is favored at higher temperatures and with longer reaction times. The stability of the resulting carbocation plays a role, with the ethyl group generally being more susceptible to cleavage than the methyl group.

Troubleshooting Steps:

  • Milder Conditions: As with other side reactions, using lower temperatures and shorter reaction times can help to reduce the extent of dealkylation.

  • Acid Concentration: A lower concentration of the acid catalyst may be sufficient for your desired transformation without promoting significant dealkylation.

Q4: Can I use Friedel-Crafts conditions with a substrate containing a this compound group?

A4: Yes, but with caution. The this compound group is an activated aromatic ring due to the electron-donating nature of the alkyl groups, making it reactive in Friedel-Crafts reactions. However, the same conditions that promote Friedel-Crafts reactions (strong Lewis or Brønsted acids) can also lead to the isomerization, transalkylation, and dealkylation side reactions mentioned above.[1][2] The product of a Friedel-Crafts alkylation is often more reactive than the starting material, which can lead to polyalkylation.[3]

Troubleshooting Steps:

  • Stoichiometry of Reactants: Use a large excess of the aromatic substrate to minimize polyalkylation.

  • Choice of Acylating vs. Alkylating Agent: Friedel-Crafts acylation is generally less prone to rearrangements and polyacylation compared to alkylation. If your synthesis allows, consider an acylation followed by a reduction step.[2]

Quantitative Data on Related Reactions

Table 1: Product Distribution in the Disproportionation of Ethylbenzene over Modified HZSM-5 Zeolite [4]

Temperature (°C)Benzene (mol%)Diethylbenzene (mol%)Other Products (mol%)
28010.59.81.2
30012.111.51.5
32514.213.81.8

Note: This data is for the disproportionation of ethylbenzene and serves as an illustrative example of the types of products and their distribution under acidic catalysis.

Experimental Protocols

Protocol 1: General Procedure for Isomerization of a Dialkylbenzene using a Solid Acid Catalyst

This protocol provides a general method for studying the isomerization of a dialkylbenzene like this compound over a solid acid catalyst in a fixed-bed reactor.

Materials:

  • This compound (reactant)

  • Solid acid catalyst (e.g., HZSM-5 or silica-alumina)

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous solvent (if performing a liquid-phase reaction)

  • Standard analytical grade solvents for product analysis (e.g., hexane (B92381), dichloromethane)

Equipment:

  • Fixed-bed flow reactor system

  • Tube furnace with temperature controller

  • Mass flow controllers for gas and liquid feeds

  • Condenser and collection system for liquid products

  • Gas chromatograph with a mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation: The solid acid catalyst is typically calcined at high temperature (e.g., 500-550 °C) in air for several hours to remove any adsorbed water and organic impurities.

  • Reactor Loading: A known amount of the calcined catalyst is loaded into the reactor tube, usually supported on quartz wool.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) at a controlled flow rate to remove air and moisture.

  • Reaction Start-up: The reactor is heated to the desired reaction temperature under the inert gas flow.

  • Reactant Feed: Once the temperature is stable, the this compound is introduced into the reactor at a specific weight hourly space velocity (WHSV). For gas-phase reactions, the reactant is vaporized and carried by the inert gas. For liquid-phase reactions, a high-pressure pump is used.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products. Gaseous byproducts can be analyzed separately.

  • Sampling: Samples of the liquid product are collected at regular time intervals to monitor the reaction progress and catalyst stability.

  • Product Analysis: The collected samples are diluted with a suitable solvent and analyzed by GC-MS to identify and quantify the products (isomers, transalkylation products, etc.).[5][6]

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the product mixture from the acidic treatment of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature program is used to separate the different components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Parameters: The mass spectrometer is typically scanned over a mass range of m/z 40-300.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane). The dilution factor will depend on the concentration of the products.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Acquisition: The GC separates the components of the mixture based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis:

    • Identification: Compare the obtained mass spectra with a library of known spectra (e.g., NIST library) to identify the different products (this compound, 1-ethyl-3-methylbenzene, 1-ethyl-4-methylbenzene, toluene, xylenes, diethylbenzenes, etc.).

    • Quantification: The relative amounts of each component can be determined by integrating the area of their corresponding peaks in the gas chromatogram. For accurate quantification, it is recommended to use a calibration curve with authentic standards of the expected products.

Visualizations

Reaction_Pathways This compound This compound Isomerization Isomerization This compound->Isomerization H+ Transalkylation Transalkylation This compound->Transalkylation H+ Dealkylation Dealkylation This compound->Dealkylation H+ 1-Ethyl-3-methylbenzene 1-Ethyl-3-methylbenzene Isomerization->1-Ethyl-3-methylbenzene 1-Ethyl-4-methylbenzene 1-Ethyl-4-methylbenzene Isomerization->1-Ethyl-4-methylbenzene Toluene + Diethylbenzenes Toluene + Diethylbenzenes Transalkylation->Toluene + Diethylbenzenes Xylenes + Ethylbenzenes Xylenes + Ethylbenzenes Transalkylation->Xylenes + Ethylbenzenes Toluene / Ethylbenzene Toluene / Ethylbenzene Dealkylation->Toluene / Ethylbenzene

Caption: Potential reaction pathways of this compound under acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Calcination Catalyst Calcination Reactor Loading Reactor Loading Catalyst Calcination->Reactor Loading System Purge (Inert Gas) System Purge (Inert Gas) Reactor Loading->System Purge (Inert Gas) Heating to Reaction Temp Heating to Reaction Temp System Purge (Inert Gas)->Heating to Reaction Temp Reactant Feed Reactant Feed Heating to Reaction Temp->Reactant Feed Product Collection Product Collection Reactant Feed->Product Collection Sampling Sampling Product Collection->Sampling GC-MS Analysis GC-MS Analysis Sampling->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for studying the stability of this compound.

References

Troubleshooting polyalkylation in 1-Ethyl-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methylbenzene, with a specific focus on overcoming the challenge of polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?

A1: Polyalkylation is a common side reaction during the Friedel-Crafts alkylation of toluene (B28343) with an ethylating agent (e.g., chloroethane (B1197429) or ethene).[1][2][3] It results in the addition of more than one ethyl group to the toluene ring, leading to byproducts such as diethyl-methylbenzene. This occurs because the initial product, this compound, is more reactive than the starting material, toluene. The newly added ethyl group is an electron-donating group that "activates" the aromatic ring, making it more susceptible to further electrophilic attack and subsequent alkylation.[1][2][4][5]

Q2: What are the primary strategies to minimize or prevent polyalkylation?

A2: There are two main strategies to control polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of toluene to the ethylating agent, the statistical probability of the electrophile reacting with a toluene molecule rather than the more reactive monoalkylated product is increased.[1][6][7]

  • Perform Friedel-Crafts Acylation followed by Reduction: This is often the most effective method.[1][8] An acyl group (e.g., from acetyl chloride) is first added to the toluene ring. The acyl group is deactivating, which prevents any further substitution on the ring.[1][8] The resulting ketone is then reduced to the desired ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][9]

Q3: How does reaction temperature affect the synthesis and the formation of isomers?

A3: Temperature plays a critical role in product distribution. Friedel-Crafts alkylations are reversible, and temperature can shift the reaction from kinetic to thermodynamic control.[10][11]

  • At lower temperatures , the reaction is under kinetic control, favoring the faster-forming ortho and para isomers (e.g., this compound and 1-ethyl-4-methylbenzene).

  • At higher temperatures , the reaction shifts to thermodynamic control. The various isomers can interconvert, leading to a higher proportion of the most thermodynamically stable isomer, which is often the meta product (1-ethyl-3-methylbenzene).[11][12]

Q4: What is the role of the catalyst, and can its choice impact polyalkylation?

A4: The catalyst, typically a Lewis acid like AlCl₃ or FeCl₃, is essential for generating the carbocation electrophile from the alkylating agent.[6][13] The strength of the Lewis acid can influence the reaction rate. Using a less active catalyst or a solid acid catalyst like a zeolite can sometimes help reduce the rate of the second alkylation reaction, thereby decreasing polyalkylation.[14][15] Zeolite catalysts, in particular, can offer shape selectivity, potentially favoring the formation of specific isomers.[15]

Troubleshooting Guide

Issue: Excessive formation of diethyl-methylbenzene and other polyalkylated products is observed.

This guide provides a step-by-step approach to diagnose and resolve issues with polyalkylation.

Troubleshooting_Polyalkylation start High Polyalkylation Detected in Product Mixture check_ratio Is a large excess of toluene being used (e.g., >5:1 ratio)? start->check_ratio increase_ratio ACTION: Increase molar ratio of toluene to ethylating agent. check_ratio->increase_ratio No check_temp Is the reaction temperature optimized for monoalkylation? check_ratio->check_temp Yes problem_resolved Problem Resolved: Monoalkylation Favored increase_ratio->problem_resolved lower_temp ACTION: Lower the reaction temperature to favor kinetic products and reduce reaction rate. check_temp->lower_temp No consider_acylation Is direct alkylation necessary? check_temp->consider_acylation Yes lower_temp->problem_resolved switch_method RECOMMENDED: Switch to Friedel-Crafts Acylation followed by a reduction step. consider_acylation->switch_method No consider_acylation->problem_resolved Yes, and issue persists switch_method->problem_resolved

Caption: A troubleshooting workflow for diagnosing and resolving polyalkylation issues.

Data Presentation

Table 1: Comparison of Strategies to Control Alkylation

FeatureDirect Friedel-Crafts EthylationFriedel-Crafts Acylation + Reduction
Primary Challenge Polyalkylation is common as the product is more reactive than the starting material.[1][3][4]Polyacylation is avoided as the acyl group deactivates the aromatic ring.[1][8]
Carbocation Rearrangement Possible, can lead to isomeric impurities.[2][16]Not an issue, as the acylium ion intermediate does not rearrange.[3][8]
Catalyst Requirement Catalytic amount of Lewis Acid (e.g., AlCl₃).Stoichiometric amount of Lewis Acid is required as it complexes with the product ketone.[17]
Number of Steps Single synthetic step.Two distinct synthetic steps (acylation, then reduction).
Control over Product Lower control, often yields a mixture of products.High control, yields a single, non-rearranged product.
Overall Yield Can be lower for the desired mono-alkylated product due to side reactions.Often higher for the specific desired product.

Table 2: Illustrative Example of Temperature Effect on Isomer Distribution in a Similar Reaction (Alkylation of Toluene with Chloromethane)

This data illustrates the principle of kinetic vs. thermodynamic control in the alkylation of toluene. Similar trends can be expected in its ethylation.

TemperatureOrtho-Xylene (%)Meta-Xylene (%)Para-Xylene (%)Control Type
0 °C 541729Kinetic[11][18]
25 °C 36928Thermodynamic[11][18]
80 °C -~89~10Thermodynamic[12]

Key Reaction Pathways and Mechanisms

The primary reason for polyalkylation is the activating nature of the ethyl group added to the toluene ring.

Polyalkylation_Mechanism Toluene Toluene (Starting Material) Product This compound (Monoalkylated Product) Toluene->Product + AlCl₃ EthylCarbocation CH₃CH₂⁺ (Electrophile) EthylCarbocation->Product Byproduct Diethyl-methylbenzene (Polyalkylated Byproduct) EthylCarbocation->Byproduct MoreReactive More Reactive (Activated Ring) Product->MoreReactive MoreReactive->Byproduct + CH₃CH₂⁺

Caption: The activating effect of the first ethyl group makes the product more susceptible to a second alkylation.

To circumvent this, the acylation-reduction pathway introduces a deactivating group, preventing the second reaction.

Acylation_Reduction_Pathway Start Toluene Acylation Step 1: Friedel-Crafts Acylation (Reagent: CH₃COCl / AlCl₃) Start->Acylation Intermediate 2-Methyl-acetophenone (Deactivated Intermediate) Acylation->Intermediate Stop Further Acylation is PREVENTED Intermediate->Stop Reduction Step 2: Reduction (e.g., Clemmensen: Zn(Hg), HCl) Intermediate->Reduction FinalProduct This compound (Final Product) Reduction->FinalProduct

Caption: The two-step acylation-reduction pathway effectively prevents polyalkylation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of the ketone intermediate, which prevents poly-substitution.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

  • In an inert atmosphere (e.g., under nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cool the stirred suspension in an ice bath to 0 °C.

  • Slowly add acetyl chloride dropwise to the suspension via the dropping funnel.

  • After the addition of acetyl chloride is complete, add anhydrous toluene dropwise, ensuring the internal temperature is maintained below 10 °C.

  • Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude methyl acetophenone (B1666503) isomers. The product can be purified by distillation.

Protocol 2: Clemmensen Reduction of 2-Methyl-acetophenone

This protocol outlines the reduction of the ketone product from Protocol 1 to the final alkylbenzene.

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • 2-Methyl-acetophenone (from Protocol 1)

  • Toluene (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute mercuric chloride solution, decanting the solution, and washing the solid.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the 2-methyl-acetophenone.

  • Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically add more concentrated HCl through the condenser to maintain a strong acid concentration.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the organic layer. Wash it carefully with water, then with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the toluene solvent by distillation.

  • The final product, this compound, can be purified by fractional distillation.

References

Improving the selectivity of catalysts for ortho-ethylation of toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working on the selective ortho-ethylation of toluene (B28343).

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic ethylation of toluene, focusing on improving selectivity towards the ortho-isomer.

Q1: Why is my ortho-selectivity low, with high formation of meta- and para-ethyltoluene?

A1: Low ortho-selectivity is a common challenge, often stemming from the catalyst properties and reaction conditions approaching thermodynamic equilibrium. The formation of meta- and para-isomers is thermodynamically favored. Achieving high ortho-selectivity requires careful kinetic control.

Potential Causes & Solutions:

  • Inappropriate Catalyst Pore Structure: The catalyst's pore dimensions are critical for shape selectivity. If the pores are too large, they won't create the steric hindrance needed to favor the formation of a specific isomer.

    • Solution: While many shape-selective catalysts like ZSM-5 are designed to favor the smaller para-isomer due to faster diffusion, modifying the catalyst can alter this preference.[1][2] Consider catalysts where the transition state for ortho-ethylation is sterically less hindered than for other isomers.

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the kinetic barriers for isomerization, pushing the product distribution towards a thermodynamic mixture where meta- and para-isomers dominate.[1][3]

    • Solution: Optimize the reaction temperature by performing a temperature screening study. Lower temperatures may favor the kinetically controlled ortho-product, although this can also decrease the overall conversion rate.

  • Non-selective External Acid Sites: Acid sites on the external surface of the catalyst are not shape-selective and can catalyze the isomerization of the desired ortho-product to the more stable meta- and para-isomers.[4][5]

    • Solution: Passivate the external acid sites. This can be achieved through methods like silylation, where a layer of silica (B1680970) is deposited using precursors like tetraethyl orthosilicate (B98303) (TEOS), or through controlled coking.[1][2]

  • Catalyst Acidity: The strength and type of acid sites (Brønsted vs. Lewis) play a crucial role. Strong acid sites can promote unwanted isomerization and side reactions.

    • Solution: Modify the catalyst's acidity. Introducing elements like phosphorus (P) and silicon (Si) into an HZSM-5 molecular sieve can modulate acidity and pore openings, allowing for adjustable selectivity between ortho- and para-isomers.[6]

Q2: I'm observing rapid catalyst deactivation. What are the likely causes and how can I mitigate this?

A2: Catalyst deactivation is a frequent issue in toluene alkylation, primarily caused by coke formation and poisoning of active sites.[7][8]

Potential Causes & Solutions:

  • Coke Formation (Fouling): Carbonaceous deposits, or coke, can form on the catalyst surface, blocking pores and covering active sites.[3] High temperatures and the presence of certain reactants (like ethylene (B1197577) or byproducts from methanol) can accelerate coking.[7]

    • Solution: Operate at the lowest temperature that still provides acceptable conversion and selectivity.[3] Modifying the catalyst surface by silylation can also reduce coke deposition.[1] For severe coking, a regeneration step, such as calcination in air to burn off the coke, is necessary.[9]

  • Poisoning of Active Sites: Impurities in the reactant feeds (toluene, ethylene/ethanol) or the carrier gas can irreversibly bind to the catalyst's active sites, rendering them inactive.

    • Solution: Ensure high purity of all reactants and gases by using appropriate purification traps and high-grade materials.[3]

  • High Reactant Partial Pressure: A high concentration of the alkylating agent (e.g., methanol) can sometimes lead to faster deactivation.[7]

    • Solution: Adjust the toluene-to-alkylating agent molar ratio. A higher toluene ratio may help reduce the rate of deactivation.

Q3: My process is generating significant side products like benzene (B151609), xylenes, and polyethylated toluenes. How can I improve selectivity?

A3: The formation of these byproducts is typically due to side reactions like disproportionation, transalkylation, and further alkylation occurring on the acidic catalyst.

Potential Causes & Solutions:

  • Toluene Disproportionation: Two molecules of toluene can react to form one molecule of benzene and one molecule of xylene. This is a common side reaction over acidic catalysts.[1]

    • Solution: Lowering the reaction temperature and modifying the catalyst's acidity can suppress disproportionation. Weaker acid sites are generally preferred for alkylation over disproportionation.[2]

  • Excessive Alkylation: The desired mono-ethylated product can undergo further reaction with the ethylating agent to form di- and polyethylated toluenes.[3]

    • Solution: Decrease the residence time of the reactants in the catalyst bed by increasing the weight hourly space velocity (WHSV).[1] Lowering the reaction temperature can also limit these secondary reactions.[3]

  • Cracking: At elevated temperatures, the alkylating agent or the aromatic rings can crack, leading to the formation of light hydrocarbons.[3]

    • Solution: Operate at a moderate temperature range. For instance, processes using phosphor and silicon-modified HZSM-5 catalysts run effectively between 300-440°C.[6]

Data Summary

The following tables summarize key quantitative data for the ethylation of toluene under various conditions.

Table 1: Effect of Reaction Conditions on Toluene Ethylation with Ethanol (B145695)

Parameter Condition Toluene Conversion (%) o-Ethyltoluene Selectivity (%) p-Ethyltoluene Selectivity (%) Reference
Catalyst P-Si-HZSM-5 Up to 100 (Ethanol) 0 - 4 35 - 100 [6]
Temperature 300 - 440 °C - Adjustable Adjustable [6]
Pressure 0.1 - 2.0 MPa - Adjustable Adjustable [6]
Toluene/Ethanol Ratio 2.0 - 16.0 - Adjustable Adjustable [6]

| WHSV (Ethanol) | 0.2 - 5.0 h⁻¹ | - | Adjustable | Adjustable |[6] |

Note: The patent indicates that by modulating reaction conditions and the phosphorus/silicon content, the selectivity between ortho- and para-ethyltoluene can be precisely controlled.[6]

Table 2: Performance of Acidic Modified Clinoptilolite (AMC) in Toluene Ethylation with Ethanol

Temperature (°C) Toluene Conversion (mass%) Ethyltoluene Selectivity (mass%) Reference

| 450 | 23 | 75 |[10] |

Experimental Protocols

Protocol 1: Catalyst Preparation - Phosphor and Silicon Modified HZSM-5

This protocol is based on the methodology for preparing a catalyst designed for adjustable ortho/para selectivity in toluene ethylation with ethanol.[6]

  • HZSM-5 Zeolite Base: Start with a commercial HZSM-5 molecular sieve.

  • Phosphorus Impregnation:

    • Prepare an aqueous solution of a phosphorus precursor, such as phosphoric acid (H₃PO₄) or diammonium phosphate (B84403) ((NH₄)₂HPO₄).

    • Impregnate the HZSM-5 powder with the phosphorus solution using the incipient wetness method.

    • The target loading should result in 0.2-5.0 parts by weight of P₂O₅ per 75-100 parts of HZSM-5.

    • Dry the impregnated zeolite, for example, at 120°C for 12 hours.

    • Calcify the material in air at a high temperature (e.g., 550°C) for several hours.

  • Silicon Deposition (Silylation):

    • Suspend the phosphorus-modified zeolite in a non-polar solvent like cyclohexane.

    • Add a silicon precursor, such as tetraethyl orthosilicate (TEOS), to the suspension. The amount should correspond to a final composition of 2.0-20.0 parts of amorphous SiO₂.

    • Stir the mixture at a controlled temperature (e.g., 40-80°C) for several hours to ensure uniform deposition on the external surface.

    • Remove the solvent via evaporation.

    • Dry the resulting powder and perform a final calcination step.

  • Binder Addition and Formulation:

    • Mix the P-Si-modified HZSM-5 powder with a binder (e.g., alumina (B75360) or silica) in a 10-50 part by weight ratio.

    • Add deionized water to form a paste, which can then be extruded or pelletized into the desired catalyst shape.

    • Dry and calcine the final catalyst pellets.

Protocol 2: Catalytic Ethylation of Toluene

This procedure describes a typical setup for a vapor-phase, fixed-bed catalytic reaction.[10][11]

  • Reactor Setup:

    • Use a fixed-bed tubular microreactor (e.g., made of quartz or stainless steel) placed inside a temperature-controlled furnace.

    • Position a thermocouple at the center of the catalyst bed to ensure accurate temperature monitoring.

  • Catalyst Loading and Activation:

    • Load a specific amount (e.g., 0.5 g) of the prepared catalyst (sieved to 20-40 mesh) into the reactor.

    • Activate the catalyst in-situ by heating it under a flow of an inert gas (like N₂) or air to a specific temperature (e.g., 450°C) for 1-2 hours to remove any adsorbed moisture and impurities.[12]

  • Reaction Execution:

    • Set the reactor to the desired reaction temperature (e.g., 350-500°C).

    • Introduce the reactants into the system. A liquid feed mixture of toluene and the ethylating agent (ethanol or ethylene) is pumped via a syringe pump into a preheating zone to ensure vaporization before contacting the catalyst.

    • Maintain a specific molar ratio of toluene to the ethylating agent (e.g., 3:1).[10]

    • Control the reactant flow rate to achieve the desired weight hourly space velocity (WHSV).

    • Use a carrier gas (e.g., N₂) to control the partial pressure of the reactants and the overall flow rate.

  • Product Analysis:

    • Cool the reactor outlet stream to condense the liquid products. Separate the organic and aqueous phases.

    • Analyze the organic products using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to identify and quantify the ethyltoluene isomers, unreacted toluene, and any side products.

Visualizations

Troubleshooting_Low_Ortho_Selectivity problem problem cause cause solution solution start Low Ortho-Selectivity c1 Potential Cause: High Reaction Temperature start->c1 c2 Potential Cause: Non-Selective External Acid Sites start->c2 c3 Potential Cause: Incorrect Catalyst Acidity or Pore Structure start->c3 s1 Solution: Optimize and lower temperature to favor kinetic product. c1->s1 s2 Solution: Passivate external sites via silylation or controlled coking. c2->s2 s3 Solution: Modify catalyst with P/Si to modulate acidity and pore size. c3->s3

Caption: Troubleshooting workflow for low ortho-selectivity.

Reaction_Pathways cluster_reactants Reactants cluster_products Products reactant reactant product_main product_main product_side product_side product_undesired product_undesired Toluene Toluene o_ET o-Ethyltoluene (Desired Product) Toluene->o_ET Main Reaction Benz_Xyl Benzene + Xylenes (Disproportionation) Toluene->Benz_Xyl Disproportionation Ethylene Ethylene / Ethanol Ethylene->o_ET Main Reaction mp_ET m/p-Ethyltoluene (Isomerization) o_ET->mp_ET Isomerization Poly_ET Polyethylated Toluenes (Further Alkylation) o_ET->Poly_ET Secondary Alkylation

Caption: Reaction pathways in toluene ethylation.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are most commonly used for toluene ethylation? A1: Zeolite-based catalysts are widely employed due to their shape-selective properties and strong acidity.[1] Specifically, medium-pore zeolites like ZSM-5 are common.[13] However, to tune selectivity away from the typically favored para-isomer, these zeolites are often modified by incorporating other elements like phosphorus, silicon, magnesium, or various metal oxides to alter their acidity and pore characteristics.[2][6][13]

Q2: What is the role of the ethylating agent (ethylene vs. ethanol)? A2: Both ethylene and ethanol can be used as ethylating agents. Ethylene participates directly in the alkylation reaction. Ethanol, in the presence of an acid catalyst, can dehydrate to form ethylene in-situ, which then acts as the alkylating agent. The choice often depends on cost, availability, and process conditions. Using ethanol can introduce water as a byproduct, which may affect catalyst stability and activity.

Q3: How does pressure influence the ortho-ethylation reaction? A3: Reaction pressure can impact several aspects of the process. Higher pressure generally increases the reaction rate by increasing the concentration of reactants on the catalyst surface.[5] However, it can also affect the product distribution. For instance, in some systems, high pressure can reduce selectivity by limiting the diffusion advantage of a specific isomer.[5] Optimal pressure must be determined experimentally; patents for modified HZSM-5 suggest a range of 0.1 to 2.0 MPa.[6]

Q4: Can a deactivated catalyst be regenerated? A4: Yes, in many cases. For deactivation caused by coke formation, the most common regeneration method is calcination. This involves carefully heating the catalyst in the presence of air or a diluted oxygen stream to burn off the carbonaceous deposits.[9] The optimal temperature and duration for regeneration depend on the specific catalyst and the nature of the coke. For deactivation by poisoning, regeneration may be more difficult or impossible if the poison is strongly chemisorbed. Chemical washing with acid or other solutions has been explored for some systems.[14]

Q5: What is "shape selectivity" and how does it apply here? A5: Shape selectivity is a concept where the pore structure of a catalyst (like a zeolite) is of a similar dimension to the reactant or product molecules. This steric hindrance controls which molecules can enter the pores and which products can form within and exit the pores.[2] In toluene alkylation, the different isomers of ethyltoluene have slightly different molecular sizes. Catalysts can be designed or modified to favor the formation and/or diffusion of one isomer over the others, leading to high selectivity for that specific product.[1][15]

References

Methods to minimize side reactions in the synthesis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges encountered during the synthesis of this compound, primarily via Friedel-Crafts alkylation of toluene (B28343).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when synthesizing this compound using Friedel-Crafts alkylation of toluene?

A1: The main side reactions are polyalkylation and the formation of undesired isomers.

  • Polyalkylation: This is a common issue in Friedel-Crafts alkylation. The initial product, this compound, is more reactive than the starting material, toluene, because the added ethyl group is an activating group.[1] This increased reactivity makes the product susceptible to further alkylation, leading to the formation of diethyl-methylbenzenes and other polyalkylated products.

  • Isomer Formation: The ethyl group can attach to different positions on the toluene ring, resulting in a mixture of isomers: ortho (this compound), meta (1-ethyl-3-methylbenzene), and para (1-ethyl-4-methylbenzene). The distribution of these isomers is highly dependent on reaction conditions such as temperature and the catalyst used.[2]

Q2: How can I minimize polyalkylation?

A2: There are several effective strategies to suppress polyalkylation:

  • Use a Large Excess of Toluene: Employing a significant molar excess of toluene relative to the ethylating agent (e.g., ethyl halide or ethylene) increases the statistical probability of the electrophile reacting with toluene rather than the more reactive monoalkylated product.[1]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial to favor monoalkylation.

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can help reduce the rate of subsequent alkylation reactions.

  • Friedel-Crafts Acylation Followed by Reduction: A robust alternative is to first perform a Friedel-Crafts acylation of toluene with an acetylating agent (e.g., acetyl chloride). The resulting acyl group deactivates the ring, preventing further substitution. The ketone can then be reduced to the desired ethyl group.[3]

Q3: How does reaction temperature affect the isomer distribution of ethyltoluene?

A3: The reaction temperature plays a critical role in determining the ratio of ortho, meta, and para isomers. Generally, at lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the directing effect of the methyl group in toluene. At higher temperatures, the reaction shifts towards thermodynamic control, which can lead to isomerization and an increased proportion of the more stable meta isomer.[2][4]

Q4: My reaction yield is very low or the reaction is not proceeding. What are the likely causes?

A4: Low or no yield in a Friedel-Crafts reaction can often be attributed to the following:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate the catalyst. It is essential to use anhydrous reagents and properly dried glassware.

  • Deactivated Starting Material: Toluene is an activated ring and suitable for Friedel-Crafts alkylation. However, if your starting material is contaminated with deactivating impurities, the reaction may be inhibited.

  • Insufficiently Reactive Ethylating Agent: The choice of ethylating agent and its purity can impact the reaction rate.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, a temperature that is too low may result in a very slow or stalled reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of polyalkylation products (e.g., diethyl-methylbenzene) 1. The mono-alkylated product is more reactive than toluene. 2. Molar ratio of ethylating agent to toluene is too high. 3. High reaction temperature.1. Increase the molar excess of toluene (e.g., use toluene as the solvent). 2. Carefully control the stoichiometry, adding the ethylating agent slowly to the toluene/catalyst mixture. 3. Conduct the reaction at a lower temperature.
Undesirable isomer ratio (e.g., too much meta or para isomer) 1. Reaction temperature is influencing thermodynamic vs. kinetic control. 2. The choice of catalyst can affect regioselectivity.1. For a higher proportion of the ortho isomer, run the reaction at a lower temperature (kinetic control). For the thermodynamically favored product distribution, a higher temperature may be necessary. 2. Consider using shape-selective catalysts like certain zeolites (e.g., ZSM-5) which can favor the formation of a specific isomer.
Low or no product yield 1. Inactive catalyst due to moisture. 2. Insufficiently reactive ethylating agent. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, high-quality Lewis acid catalyst. 2. Confirm the purity and reactivity of your ethylating agent. 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress.
Difficulty in separating this compound from other isomers The boiling points of the ethyltoluene isomers are very close, making simple distillation ineffective.1. Fractional Distillation: Use a high-efficiency fractional distillation column. This is the most common method for separating liquids with close boiling points.[5][6] 2. Selective Adsorption: Certain zeolites can be used to selectively adsorb one isomer from a mixture.

Quantitative Data

The following table summarizes the typical isomer distribution in the ethylation of toluene under different catalytic conditions. Please note that specific yields can vary based on the exact experimental setup.

CatalystTemperature (°C)o-Isomer (%)m-Isomer (%)p-Isomer (%)Reference
AlCl₃0~54~17~29[2][7]
AlCl₃25~3~69~28[2]
ZSM-5400-450Low (<1.5)HighVariable[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Toluene with Ethyl Bromide

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Toluene (anhydrous)

  • Ethyl bromide

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent if toluene is not used in large excess)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HBr gas.

  • Reagent Preparation: In the round-bottom flask, add anhydrous toluene. If not using toluene as the solvent, dissolve it in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride to the stirred toluene solution.

  • Addition of Ethylating Agent: Slowly add ethyl bromide dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to separate the this compound from other isomers and any remaining starting material or polyalkylation products.

Visualizations

Friedel_Crafts_Alkylation Toluene Toluene Sigma_Complex Arenium Ion Intermediate (σ-complex) Toluene->Sigma_Complex + Ethyl Carbocation Complex Ethyl_Bromide Ethyl Bromide Carbocation_Complex Ethyl Carbocation Complex [CH₃CH₂⁺---Br⁻---AlCl₃] Ethyl_Bromide->Carbocation_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Carbocation_Complex Carbocation_Complex->Sigma_Complex Product_Isomers Ethyltoluene Isomers (ortho, meta, para) Sigma_Complex->Product_Isomers - H⁺ HBr HBr Sigma_Complex->HBr Polyalkylation Polyalkylation Products Product_Isomers->Polyalkylation Further Alkylation AlCl3_Regen AlCl₃ (Regenerated) HBr->AlCl3_Regen + AlCl₃Br⁻

Caption: Reaction mechanism for the Friedel-Crafts alkylation of toluene.

Troubleshooting_Workflow Start Low Yield or No Product Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Reagents Use Anhydrous Reagents & Flame-Dried Glassware Check_Moisture->Dry_Reagents Yes Check_Catalyst Catalyst Activity? Check_Moisture->Check_Catalyst No Dry_Reagents->Check_Catalyst Use_Fresh_Catalyst Use Fresh, High-Purity Lewis Acid Check_Catalyst->Use_Fresh_Catalyst Inactive Check_Temp Reaction Temperature? Check_Catalyst->Check_Temp Active Use_Fresh_Catalyst->Check_Temp Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp Too Low Re_run Re-run Experiment Check_Temp->Re_run Optimal Increase_Temp->Re_run Side_Reaction_Minimization Goal Minimize Side Reactions in This compound Synthesis Problem1 Polyalkylation Goal->Problem1 Problem2 Undesired Isomer Ratio Goal->Problem2 Solution1a Use Large Excess of Toluene Problem1->Solution1a Solution1b Lower Reaction Temperature Problem1->Solution1b Solution1c Friedel-Crafts Acylation followed by Reduction Problem1->Solution1c Solution2a Control Temperature (Kinetic vs. Thermodynamic) Problem2->Solution2a Solution2b Use Shape-Selective Catalyst (e.g., Zeolites) Problem2->Solution2b

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethylmethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical reactivity of the three structural isomers of ethylmethylbenzene: 1-ethyl-2-methylbenzene (ortho-isomer), 1-ethyl-3-methylbenzene (meta-isomer), and 1-ethyl-4-methylbenzene (para-isomer). The study focuses on two key reaction types: electrophilic aromatic substitution and side-chain oxidation, providing a theoretical and practical framework for researchers in organic synthesis and drug development.

Reactivity in Electrophilic Aromatic Substitution

Alkyl groups, such as methyl and ethyl, are activating substituents on a benzene (B151609) ring, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to benzene.[1] They achieve this by donating electron density to the ring through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate (sigma complex) formed during the reaction. Both methyl and ethyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[2]

In ethylmethylbenzene isomers, the overall reactivity and the position of substitution are determined by the combined directing effects of the two alkyl groups. Methylbenzene (toluene) reacts about 25 times faster than benzene in nitration reactions.[1] The presence of a second activating alkyl group further enhances the reactivity of the ethylmethylbenzene isomers.

Predicted Product Distribution in Mononitration
IsomerStructureActivated Positions & Predicted Major Product(s)
This compound (o-Ethylmethylbenzene)this compoundPositions Activated: C4, C6 (reinforced activation).Predicted Major Product: 1-Ethyl-2-methyl-4-nitrobenzene. Substitution at C6 is sterically hindered by the adjacent ethyl and methyl groups.
1-Ethyl-3-methylbenzene (m-Ethylmethylbenzene)1-Ethyl-3-methylbenzenePositions Activated: C2, C4, C6 (additive activation).Predicted Major Products: 1-Ethyl-3-methyl-4-nitrobenzene and 1-Ethyl-3-methyl-2-nitrobenzene. The position between the two groups (C2) is the most sterically hindered.
1-Ethyl-4-methylbenzene (p-Ethylmethylbenzene)1-Ethyl-4-methylbenzenePositions Activated: C2, C3, C5, C6 (all positions ortho to an alkyl group).Predicted Major Product: 1-Ethyl-4-methyl-2-nitrobenzene. All available positions are ortho to one of the activating groups and meta to the other. Steric hindrance from the ethyl group may slightly disfavor the position next to it.

Reactivity in Side-Chain Oxidation

Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), provided the carbon atom directly attached to the ring (the benzylic carbon) bears at least one hydrogen atom. The reaction typically proceeds with heating under acidic or basic conditions. A key feature of this reaction is that the entire alkyl side-chain is cleaved, regardless of its length, and oxidized to a carboxylic acid group (-COOH).[3]

All three isomers of ethylmethylbenzene possess benzylic hydrogens on both their ethyl and methyl side chains, making them reactive towards such oxidation. The reaction results in the formation of the corresponding benzene-dicarboxylic acids (phthalic acid isomers).

Oxidation Products

The predictable nature of this reaction makes it a useful synthetic tool. The oxidation products for each isomer are summarized below.

IsomerStructureOxidation ProductProduct Name
This compound this compoundPhthalic acidBenzene-1,2-dicarboxylic acid (Phthalic acid)
1-Ethyl-3-methylbenzene 1-Ethyl-3-methylbenzeneIsophthalic acidBenzene-1,3-dicarboxylic acid (Isophthalic acid)
1-Ethyl-4-methylbenzene 1-Ethyl-4-methylbenzeneTerephthalic acidBenzene-1,4-dicarboxylic acid (Terephthalic acid)[4]

Visualizations

The following diagrams illustrate the theoretical and practical workflows for studying the reactivity of ethylmethylbenzene isomers.

EAS_Directing_Effects cluster_ortho This compound cluster_meta 1-Ethyl-3-methylbenzene cluster_para 1-Ethyl-4-methylbenzene o_isomer This compound C1-Et C2-Me C3 C4 C5 C6 o_product Major Product: 1-Ethyl-2-methyl-4-nitrobenzene o_isomer:f4->o_product  Attack at C4 (Reinforced) m_isomer 1-Ethyl-3-methylbenzene C1-Et C3-Me C2 C4 C5 C6 m_product Major Products: Positions C2, C4, C6 m_isomer:f4->m_product  Additive  Activation p_isomer 1-Ethyl-4-methylbenzene C1-Et C4-Me C2 C3 C5 C6 p_product Major Product: 1-Ethyl-4-methyl-2-nitrobenzene p_isomer:f3->p_product  Attack at C2 (Ortho to Et) entry Electrophilic Attack (e.g., NO2+)

Caption: Predicted regioselectivity in the electrophilic nitration of ethylmethylbenzene isomers.

Experimental_Workflow cluster_reactions Parallel Reactions cluster_analysis Product Analysis start Start: Ethylmethylbenzene Isomers (o-, m-, p-) nitration Nitration (H2SO4/HNO3, 0-10°C) start->nitration oxidation Oxidation (KMnO4, Heat) start->oxidation analysis_nitro Isolate & Purify Nitro-isomers (Chromatography) nitration->analysis_nitro analysis_oxid Isolate & Purify Dicarboxylic Acids (Crystallization) oxidation->analysis_oxid characterization Characterize Products (NMR, GC-MS, Melting Point) analysis_nitro->characterization analysis_oxid->characterization end Comparative Reactivity Data characterization->end

Caption: General experimental workflow for the comparative study of isomer reactivity.

Experimental Protocols

Protocol 1: Representative Nitration of an Ethylmethylbenzene Isomer

This protocol is adapted from standard procedures for the nitration of activated aromatic rings like ethylbenzene.[5]

Materials:

  • 1-Ethyl-4-methylbenzene (or other isomer)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, separatory funnel

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and submerged in an ice-water bath, add 10 mL of concentrated sulfuric acid. Cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 2.4 g (20 mmol) of 1-ethyl-4-methylbenzene to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ethylmethylbenzene isomer over 20-30 minutes. It is critical to maintain the internal reaction temperature at or below 10°C to minimize dinitration.[5]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker with stirring.

  • Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with cold water (20 mL), 5% sodium bicarbonate solution (20 mL, or until effervescence ceases), and finally with brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture. The isomers can then be separated and quantified using gas chromatography (GC) or column chromatography.

Protocol 2: Representative Oxidation of an Ethylmethylbenzene Isomer

This protocol outlines the vigorous oxidation of an alkylbenzene side chain.

Materials:

  • 1-Ethyl-4-methylbenzene (or other isomer)

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (optional, for basic conditions)

  • 10% Sulfuric Acid (for acidification)

  • Deionized Water

  • Round-bottom flask with reflux condenser, heating mantle

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 1.2 g (10 mmol) of 1-ethyl-4-methylbenzene and 100 mL of deionized water. Add a small amount of sodium carbonate if basic conditions are preferred.

  • Oxidant Addition: While stirring, add 6.4 g (40 mmol) of potassium permanganate in several small portions.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 1-2 hours or until the purple color is gone.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify it by adding 10% sulfuric acid dropwise until the pH is approximately 2. The corresponding dicarboxylic acid will precipitate out of the solution.

  • Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold deionized water, and allow it to air dry. The product can be further purified by recrystallization from water.

References

Isomer-Specific Quantification of 1-Ethyl-2-methylbenzene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific aromatic hydrocarbon isomers, such as 1-ethyl-2-methylbenzene, within complex mixtures is a critical challenge in various fields, including environmental monitoring, petroleum analysis, and chemical manufacturing. Due to the similar physicochemical properties of its isomers (1-ethyl-3-methylbenzene and 1-ethyl-4-methylbenzene), achieving baseline separation and precise quantification requires optimized analytical methods. This guide provides a comparative overview of common techniques, focusing on gas chromatography-based methods, and presents supporting data to aid in method selection and development.

Comparison of Analytical Techniques

Gas chromatography (GC) is the premier technique for the separation and quantification of volatile and semi-volatile organic compounds, making it the method of choice for analyzing this compound and its isomers. The selection of the detector and the chromatographic column is paramount in achieving the desired selectivity and sensitivity.

Key Techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique that offers high sensitivity for hydrocarbons. FID is a universal detector for organic compounds and provides a linear response over a wide concentration range. However, it does not provide structural information, making isomer identification solely reliant on retention time.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This powerful combination offers both high-resolution separation and definitive compound identification. The mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for the unambiguous identification of isomers, even in cases of co-elution. Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes.

Sample Introduction Techniques:

For the analysis of volatile compounds in complex matrices, appropriate sample introduction is crucial.

  • Static Headspace (HS): A simple and robust technique where the vapor phase in equilibrium with the sample is injected into the GC. It is suitable for the analysis of volatile organic compounds (VOCs) in liquid and solid samples.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. A coated fiber is exposed to the headspace of the sample to adsorb volatile analytes, which are then thermally desorbed into the GC inlet. This technique can provide lower detection limits compared to static headspace.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of GC-FID and GC-MS for the analysis of aromatic isomers. It is important to note that specific performance will depend on the matrix, instrumentation, and method parameters. The data presented here is a composite from studies on closely related C9 aromatic hydrocarbons and ethyltoluene isomers, as direct comparative studies on this compound are limited.

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Alternative Technique: Raman Spectroscopy
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL0.01 - 5 ng/mLHigher than GC methods
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL0.05 - 15 ng/mLHigher than GC methods
Linearity (R²) > 0.99> 0.99> 0.99Can be linear, but may require complex calibration models
Precision (%RSD) < 10%< 15%< 10%Variable, can be < 10% with optimization
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%Dependent on calibration and matrix
Isomer Specificity Moderate (relies on chromatographic separation)High (mass spectral data)Very High (mass spectral data)Can distinguish isomers based on unique spectral peaks

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound in a complex mixture using GC-MS.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile aromatic compounds in liquid matrices such as water or solvents.

1. Sample Preparation:

  • Accurately weigh 5 g of the sample into a 20 mL headspace vial.
  • Add an appropriate internal standard (e.g., deuterated toluene (B28343) or ethylbenzene) to each sample, standard, and blank.
  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Parameters:

  • Headspace Autosampler:
  • Vial Equilibration Temperature: 80°C
  • Vial Equilibration Time: 30 minutes
  • Loop Temperature: 90°C
  • Transfer Line Temperature: 100°C
  • Injection Volume: 1 mL
  • Gas Chromatograph:
  • Column: A mid-polarity column such as a DB-624 or a non-polar column like a DB-5ms (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of aromatic isomers.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp: 10°C/minute to 200°C
  • Hold: 5 minutes at 200°C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet: Splitless mode, 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM ions for this compound: m/z 105 (quantifier), 120 (qualifier), 91 (qualifier).

Method 2: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method offers enhanced sensitivity for trace-level analysis.

1. Sample Preparation:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.
  • Add a magnetic stir bar and an appropriate internal standard.
  • Seal the vial.

2. HS-SPME-GC-MS Parameters:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS).
  • Extraction:
  • Incubation Temperature: 60°C for 10 minutes with agitation.
  • Extraction Time: 30 minutes in the headspace.
  • Desorption:
  • Inlet Temperature: 250°C.
  • Desorption Time: 2 minutes (splitless mode).
  • GC-MS Parameters: Same as in Method 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HS-GC-MS.

workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Add_IS Add Internal Standard Sample->Add_IS Vial Seal in Headspace Vial Add_IS->Vial Incubate Incubate and Equilibrate Vial->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify logic Start Need to quantify this compound? High_Concentration High Concentration? Start->High_Concentration Trace_Level Trace Level Analysis? High_Concentration->Trace_Level No GC_FID GC-FID High_Concentration->GC_FID Yes GC_MS GC-MS (SIM) Trace_Level->GC_MS Yes Need_Confirmation Need Definitive Confirmation? Trace_Level->Need_Confirmation No GC_FID->Need_Confirmation Full_Scan_MS GC-MS (Full Scan) Need_Confirmation->Full_Scan_MS Yes

A Comparative Guide to Analytical Methods for 1-Ethyl-2-methylbenzene Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-Ethyl-2-methylbenzene. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research, quality control, and safety assessment. This document details the performance of common chromatographic methods—Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—supported by experimental data and detailed protocols.

Method Performance Comparison

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Gas chromatography is a widely used technique for volatile organic compounds like this compound.[1][2] HPLC offers an alternative, particularly for liquid samples.[3][4]

The following table summarizes the typical performance characteristics of these methods. Data for ethylbenzene (B125841) is included as a reference due to the close structural similarity and comparable analytical behavior.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 80-120%[1]114-118%[2]Typically 95-105%
Precision (% RSD) < 15%16-44%[2]< 15%[5]
Limit of Detection (LOD) 2.7 µg/L (in blood)[2]ppt levels (in blood)[2]~0.349 µg/mL[6]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD~1.0 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different studies and laboratories.

Gas Chromatography (GC) Method

This protocol is a general guideline for the analysis of this compound using a GC system.

1. Sample Preparation:

For liquid samples, a direct injection or headspace sampling can be employed. For solid samples, a suitable solvent extraction followed by filtration is necessary. The "purge-and-trap" method can be used for increased sensitivity in aqueous and solid samples.[1] An internal standard, such as a deuterated analog, is recommended for improved accuracy and precision.[7]

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]

3. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 280°C

  • MS Conditions (if applicable): Electron Ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7]

4. Calibration:

Prepare a series of calibration standards of this compound in a suitable solvent. The concentration range should encompass the expected sample concentrations. Plot the peak area response against the concentration to generate a calibration curve.

5. Analysis:

Inject the prepared sample into the GC system and record the chromatogram. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is based on a published method for the separation of this compound.[3][4]

1. Sample Preparation:

Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is recommended.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid.[3][4] For MS compatibility, formic acid can be used instead of phosphoric acid.[3][4]

3. HPLC Conditions:

  • Mobile Phase Composition: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 201 nm for high sensitivity to aromatic compounds.[5]

  • Injection Volume: 10 µL[5]

4. Calibration:

Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area versus concentration.

5. Analysis:

Inject the prepared sample into the HPLC system. Identify the this compound peak by its retention time and quantify the concentration using the calibration curve.

Method Validation and Workflow Visualization

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8] The following diagrams illustrate the general workflow for analytical method validation and the specific experimental workflows for the GC and HPLC methods described.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Validated Method Dev Develop Analytical Method Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Analytical Method Robustness->Validated

Caption: General workflow for analytical method validation.

SamplePrep Sample Preparation (e.g., Extraction, Dilution) GC Gas Chromatography - Inject Sample - Separate Components SamplePrep->GC Detection Detection (FID or MS) GC->Detection Data Data Acquisition & Processing Detection->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Experimental workflow for GC analysis.

SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System - Inject Sample - Isocratic/Gradient Elution SamplePrep->HPLC Detection UV/DAD Detection HPLC->Detection Data Data Acquisition & Processing Detection->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Experimental workflow for HPLC analysis.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating 1-Ethyl-2-methylbenzene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between 1-Ethyl-2-methylbenzene and its isomers, providing researchers, scientists, and drug development professionals with a robust guide for their identification. This guide leverages Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and actionable comparison.

Distinguishing between structural isomers is a critical task in chemical analysis and synthesis. For C9H12 aromatic hydrocarbons, the subtle differences in the placement of ethyl and methyl groups on the benzene (B151609) ring result in unique spectroscopic signatures. This guide provides a comprehensive comparison of this compound with its key isomers: 1-Ethyl-3-methylbenzene, 1-Ethyl-4-methylbenzene, 1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene. By examining their distinct patterns in IR, NMR, and MS, researchers can confidently identify these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry for this compound and its isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations, providing a key diagnostic tool.

CompoundC-H Stretch (Aromatic) (cm-1)C-H Stretch (Alkyl) (cm-1)C=C Stretch (Aromatic) (cm-1)C-H Out-of-Plane Bending (cm-1)
This compound ~3020-3070~2870-2965~1605, 1495~750 (strong, characteristic of 1,2-disubstitution)
1-Ethyl-3-methylbenzene ~3020-3070~2870-2965~1610, 1490~775 (strong, characteristic of 1,3-disubstitution)
1-Ethyl-4-methylbenzene ~3020-3070~2870-2965~1615, 1515~815 (strong, characteristic of 1,4-disubstitution)
1,2,3-Trimethylbenzene ~3010-3060~2865-2960~1605, 1490~765 (strong, characteristic of 1,2,3-trisubstitution)[1]
1,2,4-Trimethylbenzene ~3020-3070~2870-2960~1615, 1505~875, 810 (strong, characteristic of 1,2,4-trisubstitution)
1,3,5-Trimethylbenzene ~3030-3080~2845-2975~1600, 1500~835 (strong, characteristic of 1,3,5-trisubstitution)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H) and carbon (13C) atoms. The number of signals, their chemical shifts, and splitting patterns are unique for each isomer.

CompoundAromatic Protons (ppm)-CH2- Protons (ppm)-CH3 (Ethyl) Protons (ppm)-CH3 (Ring) Protons (ppm)
This compound 7.05-7.15 (m, 4H)2.61 (q, 2H)1.19 (t, 3H)2.28 (s, 3H)
1-Ethyl-3-methylbenzene 6.90-7.15 (m, 4H)2.60 (q, 2H)1.21 (t, 3H)2.32 (s, 3H)
1-Ethyl-4-methylbenzene 7.0-7.3 (m, 4H)2.5-3.0 (q, 2H)1.0-1.2 (t, 3H)2.2-2.5 (s, 3H)
1,2,3-Trimethylbenzene 6.98 (s, 3H)--2.27 (s, 6H), 2.16 (s, 3H)[3]
1,2,4-Trimethylbenzene 6.87-7.00 (m, 3H)--2.26 (s, 3H), 2.20 (s, 3H), 2.19 (s, 3H)[4]
1,3,5-Trimethylbenzene 6.78 (s, 3H)--2.26 (s, 9H)[5]
CompoundAromatic C (ppm)-CH2- (ppm)-CH3 (Ethyl) (ppm)-CH3 (Ring) (ppm)
This compound 142.27, 135.66, 130.07, 127.93, 126.09, 125.7926.2414.4119.10
1-Ethyl-3-methylbenzene 142.9, 137.8, 128.3, 128.1, 126.9, 125.528.915.621.5
1-Ethyl-4-methylbenzene 142.0, 135.0, 129.0 (2C), 127.8 (2C)28.615.820.9
1,2,3-Trimethylbenzene 136.5 (2C), 135.0, 127.2 (2C), 126.8--20.5, 15.8 (2C)
1,2,4-Trimethylbenzene 136.4, 135.1, 131.6, 130.1, 129.8, 126.9--20.9, 19.7, 19.2
1,3,5-Trimethylbenzene 137.6 (3C), 127.2 (3C)--21.3 (3C)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation pattern is a molecular fingerprint. All isomers have a molecular ion peak [M]+ at m/z = 120. The base peak, however, can vary.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 12010591, 77
1-Ethyl-3-methylbenzene 12010591, 77
1-Ethyl-4-methylbenzene 12010591, 77, 79[6]
1,2,3-Trimethylbenzene 12010591, 77
1,2,4-Trimethylbenzene 12010591, 77
1,3,5-Trimethylbenzene 12010591, 77[7]

Note: The primary distinguishing feature in the mass spectra of the ethylmethylbenzene isomers is the relative abundance of the fragment ions, which is often subtle and requires careful comparison with reference spectra. For all isomers, the loss of a methyl group (M-15) to form the tropylium (B1234903) ion or a related C8H9+ species at m/z 105 is a dominant fragmentation pathway.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin liquid film of the neat sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: For 1H NMR, the spectral width is typically set from -2 to 12 ppm. For 13C NMR, the spectral width is set from 0 to 220 ppm. Data is processed with Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization is typically used for these non-polar aromatic compounds, with a standard electron energy of 70 eV.

  • Data Acquisition: The mass analyzer scans a mass range of approximately m/z 40 to 200 to detect the molecular ion and key fragment ions.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its isomers using the spectroscopic data presented.

Spectroscopic_Differentiation_Workflow cluster_isomers Isomer Mixture (C9H12) cluster_techniques Spectroscopic Analysis cluster_data Key Differentiating Data cluster_identification Isomer Identification I1 This compound IR IR Spectroscopy I1->IR NMR NMR Spectroscopy I1->NMR MS Mass Spectrometry I1->MS I2 1-Ethyl-3-methylbenzene I2->IR I2->NMR I2->MS I3 1-Ethyl-4-methylbenzene I3->IR I3->NMR I3->MS I4 1,2,3-Trimethylbenzene I4->IR I4->NMR I4->MS I5 1,2,4-Trimethylbenzene I5->IR I5->NMR I5->MS I6 1,3,5-Trimethylbenzene I6->IR I6->NMR I6->MS IR_Data C-H Bending (750-880 cm-1) IR->IR_Data NMR_H_Data 1H NMR: Number of Signals Splitting Patterns NMR->NMR_H_Data NMR_C_Data 13C NMR: Number of Signals NMR->NMR_C_Data MS_Data Fragmentation Pattern (Base Peak m/z 105) MS->MS_Data Identified Identified Isomer IR_Data->Identified NMR_H_Data->Identified NMR_C_Data->Identified MS_Data->Identified

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic differentiation of this compound and its isomers. For unambiguous identification, it is recommended to use a combination of these techniques and to compare the obtained spectra with authenticated reference standards.

References

A Comparative Analysis of 1-Ethyl-2-methylbenzene and 1,2-dimethylbenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 1-Ethyl-2-methylbenzene and 1,2-dimethylbenzene (o-xylene), two closely related aromatic hydrocarbons. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines their key physicochemical properties, spectroscopic signatures, and primary industrial applications, supported by established experimental protocols for their characterization.

Physicochemical Properties: A Head-to-Head Comparison

This compound and 1,2-dimethylbenzene share a similar structural backbone but exhibit distinct physical properties due to the difference in their alkyl substituents. These differences are critical for applications in solvent formulation, reaction chemistry, and material science. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compound1,2-dimethylbenzene (o-xylene)
Molecular Formula C₉H₁₂C₈H₁₀
Molecular Weight 120.19 g/mol 106.17 g/mol
Boiling Point 164-165 °C144.4 °C
Melting Point -81 °C-25.2 °C
Density ~0.88 g/mL~0.88 g/mL
Water Solubility Low (practically insoluble)Low (practically insoluble)
Solubility in Organic Solvents HighHigh
Appearance Colorless liquidColorless liquid

Spectroscopic Signatures for Identification and Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of these isomers. The following tables summarize the key spectral data for this compound and 1,2-dimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.1m4HAromatic protons
~2.6q2H-CH₂- (ethyl group)
~2.3s3H-CH₃ (methyl group)
~1.2t3H-CH₃ (ethyl group)
1,2-dimethylbenzene ~7.1m4HAromatic protons
~2.3s6HTwo -CH₃ groups

Table 3: ¹³C NMR Spectral Data (CDCl₃)

CompoundKey Chemical Shifts (δ) ppmAssignment
This compound ~142, ~136, ~130, ~128, ~126, ~125Aromatic carbons
~26-CH₂- (ethyl group)
~19-CH₃ (methyl group)
~14-CH₃ (ethyl group)
1,2-dimethylbenzene ~136, ~130, ~127, ~126Aromatic carbons
~19-CH₃ carbons
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (liquid film)

CompoundWavenumber (cm⁻¹)Vibration
This compound ~3020-3080Aromatic C-H stretch
~2850-2970Aliphatic C-H stretch
~1605, 1495, 1460Aromatic C=C stretch
~740-780C-H out-of-plane bend (ortho-disubstitution)
1,2-dimethylbenzene ~3010-3070Aromatic C-H stretch
~2860-2960Aliphatic C-H stretch
~1605, 1495, 1465Aromatic C=C stretch
~740C-H out-of-plane bend (ortho-disubstitution)
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zBase Peak m/zKey Fragments m/z
This compound 12010591, 77
1,2-dimethylbenzene 1069177, 65, 51

Industrial Applications: A Comparative Overview

Both this compound and 1,2-dimethylbenzene are valuable intermediates in the chemical industry.

  • 1,2-dimethylbenzene (o-xylene) is a major commodity chemical. Its primary application is in the production of phthalic anhydride, a key precursor for phthalate (B1215562) plasticizers used to soften PVC, as well as for the synthesis of polyester (B1180765) and alkyd resins used in coatings.[1][2][3][4] It also finds use as a solvent in paints, inks, and adhesives.[1][5]

  • This compound is utilized as a specialty solvent and as an intermediate in the synthesis of other organic compounds.[6] It is a component of some industrial solvent blends and is used in the production of certain coatings and adhesives.[7] Its market is smaller and more specialized compared to that of o-xylene.

Experimental Protocols

The following are generalized protocols for the comparative analysis of this compound and 1,2-dimethylbenzene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This protocol is designed for the separation and identification of the two isomers and the assessment of their purity.

a) Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass spectrometer detector.

b) Materials:

  • High-purity helium as carrier gas.

  • Samples of this compound and 1,2-dimethylbenzene.

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane).

c) Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each compound in the chosen solvent.

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-300 amu.

  • Data Analysis: Identify the peaks based on their retention times and compare the resulting mass spectra with reference libraries (e.g., NIST). Quantify the purity by integrating the peak areas.

NMR Spectroscopy for Structural Confirmation

a) Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

b) Materials:

c) Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts.

Visualized Comparisons

The following diagrams provide a visual summary of the key comparative aspects and a typical analytical workflow.

G Comparative Overview cluster_0 This compound cluster_1 1,2-dimethylbenzene (o-xylene) EMB C9H12 MW: 120.19 BP: 164-165 °C MP: -81 °C EMB_App Applications: - Specialty Solvent - Chemical Intermediate EMB->EMB_App leads to Comparison Key Differences EMB->Comparison Higher BP/MW DMB C8H10 MW: 106.17 BP: 144.4 °C MP: -25.2 °C DMB_App Applications: - Phthalic Anhydride Production - General Solvent DMB->DMB_App leads to DMB->Comparison Lower BP/MW

Caption: Key differences between this compound and 1,2-dimethylbenzene.

G Analytical Workflow Sample Sample (this compound or 1,2-dimethylbenzene) GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Purity Purity Assessment & Identification GCMS->Purity Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups

Caption: Standard experimental workflow for comparative analysis.

References

A Comparative Guide to Certified Reference Materials for Ethylmethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The development and use of certified reference materials (CRMs) are fundamental to ensuring the quality and validity of these measurements. This guide provides an objective comparison of commercially available CRMs for the three isomers of ethylmethylbenzene: 2-ethyltoluene (ortho-), 3-ethyltoluene (B166259) (meta-), and 4-ethyltoluene (B166476) (para-). It includes a summary of their certified properties, detailed experimental protocols for their characterization, and an overview of the methodologies for ensuring their stability and homogeneity.

Comparison of Commercially Available Ethylmethylbenzene Isomer CRMs

The selection of a suitable CRM is a critical step in any analytical procedure. Key factors for consideration include the certified purity of the material, the expanded uncertainty associated with the certified value, and the traceability to international standards. The following tables summarize the specifications of commercially available CRMs for each ethylmethylbenzene isomer.

Table 1: Comparison of Certified Reference Materials for 2-Ethyltoluene (o-Ethyltoluene)

SupplierProduct NameCertified Purity (%)Expanded Uncertainty (%)FormatNotes
Sigma-Aldrich 2-Ethyltoluene, TraceCERT®Lot-specific (available on Certificate of Analysis)Lot-specific (available on Certificate of Analysis)Neat LiquidProduced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to primary material from an NMI (e.g., NIST). Certified content by quantitative NMR (qNMR).[1]
AccuStandard o-EthyltolueneNot explicitly statedNot explicitly stated100 mgCertified Reference Material (17034 Class).

Table 2: Comparison of Certified Reference Materials for 3-Ethyltoluene (m-Ethyltoluene)

SupplierProduct NameCertified Purity (%)Expanded Uncertainty (%)FormatNotes
AccuStandard m-EthyltolueneNot explicitly statedNot explicitly stated100 mgCertified Reference Material (17034 Class).[2]

Table 3: Comparison of Certified Reference Materials for 4-Ethyltoluene (p-Ethyltoluene)

SupplierProduct NameCertified Purity (%)Expanded Uncertainty (%)FormatNotes
[Supplier from CoA] p-Ethyltoluene99.9± 0.1Neat LiquidCertified by GC/MS. The reported expanded uncertainty of measurement is stated as the standard uncertainty of measurement multiplied by the coverage factor k = 2, which for a normal distribution corresponds to a coverage probability of approximately 95%.[3]
AccuStandard p-EthyltolueneNot explicitly statedNot explicitly stated100 mgCertified Reference Material (17034 Class).

Note: The information in the tables is based on publicly available data. For the most accurate and lot-specific information, it is essential to consult the Certificate of Analysis (CoA) provided with the CRM.

Experimental Protocols for CRM Certification

The certification of a reference material is a rigorous process that involves a combination of analytical techniques to determine the purity of the material and to assess its homogeneity and stability. The following are detailed methodologies for the key experiments involved in the certification of ethylmethylbenzene isomer CRMs.

Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds. It relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the ethylmethylbenzene isomer candidate material and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6) that fully dissolves both the sample and the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.

    • Optimize acquisition parameters such as the number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

  • Data Processing and Purity Calculation:

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the ethylmethylbenzene isomer and the internal standard. Select well-resolved signals that are free from overlap with impurity or solvent signals.

    • Calculate the purity of the ethylmethylbenzene isomer using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'sample' and 'IS' refer to the ethylmethylbenzene isomer and the internal standard, respectively.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a widely used technique for assessing the purity of volatile organic compounds. The area percent method assumes that all components in the sample have a similar response factor in the FID.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the ethylmethylbenzene isomer in a high-purity volatile solvent (e.g., hexane, dichloromethane). The concentration should be optimized for the instrument's sensitivity.

  • GC-FID Instrument Conditions:

    • Column: A capillary column with a suitable stationary phase for separating aromatic isomers (e.g., a mid-polarity phase like a trifluoropropylmethyl polysiloxane or a high-polarity phase like a polyethylene (B3416737) glycol).

    • Injector: Split/splitless injector, with the split ratio optimized to avoid column overload while maintaining good peak shape.

    • Oven Temperature Program: An optimized temperature program to ensure the separation of the main component from all potential impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Detector: Flame Ionization Detector (FID) with optimized hydrogen and air flow rates.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

    Note: For higher accuracy, response factors for known impurities can be determined and applied to the area percent calculation.

Homogeneity and Stability Studies

To ensure the reliability of a CRM, its homogeneity and stability must be rigorously assessed according to international standards such as ISO 17034.[5][6][7][8]

Homogeneity Study

The purpose of a homogeneity study is to demonstrate that the property value of the CRM is uniform throughout the entire batch.

Protocol:

  • Randomly select a representative number of units from the batch of the ethylmethylbenzene isomer CRM.

  • From each selected unit, take at least two sub-samples.

  • Analyze the sub-samples under repeatability conditions using a validated analytical method with sufficient precision (e.g., GC-FID).

  • Perform a statistical analysis of the results (e.g., using analysis of variance - ANOVA) to assess the between-unit and within-unit variation.[9] The between-unit variation should be statistically insignificant compared to the method's precision.

Stability Study

Stability studies are conducted to determine the shelf-life of the CRM and to establish appropriate storage and transport conditions.

Protocol:

  • Long-Term Stability: Store a number of CRM units at the proposed long-term storage temperature (e.g., 2-8 °C).[3] Analyze the material at regular intervals over a prolonged period (e.g., 12, 24, 36 months).

  • Short-Term (Transport) Stability: Store a number of CRM units at elevated temperatures (e.g., 25 °C, 40 °C) for a short period (e.g., 1, 2, 4 weeks) to simulate transport conditions.

  • Analyze the samples from both studies at each time point using a validated analytical method.

  • Evaluate the data for any significant trends of degradation over time. The results are used to establish the expiry date of the CRM.

Mandatory Visualizations

Certification Workflow for Ethylmethylbenzene Isomer CRM

CRM Certification Workflow cluster_0 Material Preparation cluster_1 Characterization cluster_2 Quality Assessment cluster_3 Certification Synthesis & Purification Synthesis & Purification Bottling & Labeling Bottling & Labeling Synthesis & Purification->Bottling & Labeling Purity Assay (qNMR) Purity Assay (qNMR) Bottling & Labeling->Purity Assay (qNMR) Purity Assay (GC-FID) Purity Assay (GC-FID) Bottling & Labeling->Purity Assay (GC-FID) Uncertainty Budget Calculation Uncertainty Budget Calculation Purity Assay (qNMR)->Uncertainty Budget Calculation Homogeneity Study Homogeneity Study Purity Assay (GC-FID)->Homogeneity Study Stability Study Stability Study Purity Assay (GC-FID)->Stability Study Homogeneity Study->Uncertainty Budget Calculation Stability Study->Uncertainty Budget Calculation Certificate of Analysis Certificate of Analysis Uncertainty Budget Calculation->Certificate of Analysis

Caption: Workflow for the certification of an ethylmethylbenzene isomer CRM.

Comparison of Analytical Methods for Purity Determination

Analytical Method Comparison cluster_qNMR Quantitative NMR (qNMR) cluster_GCFID Gas Chromatography - Flame Ionization Detection (GC-FID) Purity Determination Purity Determination qNMR_Advantages Advantages: - Primary ratio method - High precision and accuracy - No response factor needed Purity Determination->qNMR_Advantages GCFID_Advantages Advantages: - Widely available - High sensitivity for hydrocarbons - Fast analysis Purity Determination->GCFID_Advantages qNMR_Disadvantages Disadvantages: - Requires high-field NMR - Potential for signal overlap - Longer analysis time qNMR_Advantages->qNMR_Disadvantages GCFID_Disadvantages Disadvantages: - Assumes equal response factors - Requires calibration for high accuracy - Not a primary method GCFID_Advantages->GCFID_Disadvantages

Caption: Comparison of qNMR and GC-FID for purity determination.

References

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for 1-Ethyl-2-methylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aromatic hydrocarbons such as 1-Ethyl-2-methylbenzene is crucial for a variety of applications, including environmental monitoring, chemical synthesis quality control, and toxicological studies. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

The choice between GC and HPLC for the analysis of this compound, a volatile organic compound, is not always straightforward and depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Generally, GC is well-suited for volatile and thermally stable compounds, while HPLC is a versatile technique for a broader range of compounds, including those that are non-volatile or thermally labile.[1]

Quantitative Performance Comparison

The performance of GC and HPLC methods for the quantification of this compound can be evaluated based on key validation parameters. The following tables summarize representative data for each technique.

Table 1: Gas Chromatography (GC-FID) Performance Data for Aromatic Hydrocarbon Analysis

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (Correlation Coefficient, R²) > 0.99
Limit of Detection (LOD) 0.2 - 0.4 µg/mL
Limit of Quantitation (LOQ) 0.3 - 0.4 µg/mL
Accuracy (Recovery %) 75.0 - 98.2%
Precision (Relative Standard Deviation, RSD %) < 10%

Data is representative of BTEX analysis, including ethylbenzene, a structurally similar compound, and is compiled from a validation study of a GC-FID method.[2]

Table 2: High-Performance Liquid Chromatography (HPLC-DAD) Performance Data for Aromatic Hydrocarbon Analysis

Performance ParameterHigh-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
Linearity (Correlation Coefficient, R²) > 0.99
Limit of Detection (LOD) ~1 µg/L
Limit of Quantitation (LOQ) ~5 µg/L
Accuracy (Recovery %) 86.4 - 115.9%
Precision (Relative Standard Deviation, RSD %) < 15%

Data is representative of BTEX and styrene (B11656) analysis and is compiled from a study on HPLC-DAD method development.[3][4]

Experimental Protocols

Detailed methodologies for both GC and HPLC analysis are provided below. These protocols are based on established methods for aromatic hydrocarbon analysis and can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of volatile aromatic hydrocarbons.

1. Sample Preparation:

  • For liquid samples, a direct injection may be feasible if the concentration is within the linear range of the instrument.

  • For solid or complex matrices, a solvent extraction (e.g., with methanol (B129727) or dichloromethane) or headspace sampling is typically required.

  • An internal standard (e.g., fluorobenzene) should be added to all samples and standards for improved accuracy and precision.[2]

2. Chromatographic Conditions:

  • System: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), is suitable for separating aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp to approximately 200°C. The specific ramp rate and final temperature should be optimized for the best separation of this compound from other components in the sample.

  • Injection Volume: 1 µL in split mode.[2]

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Protocol

This method provides an alternative for the analysis of this compound, particularly when dealing with complex mixtures where GC resolution may be a challenge.[5]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • System: HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • Column: A reverse-phase C18 or a Phenyl-1 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3] For mass spectrometry compatible methods, formic acid can be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 - 1.2 mL/min.[3]

  • Detection Wavelength: Set the detector to monitor the UV absorbance at a wavelength where this compound has significant absorbance, typically around 201 nm.[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10 µL.[3]

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Method Selection and Cross-Validation Workflow

The decision to use GC or HPLC depends on the specific analytical goals. GC generally offers higher sensitivity and resolution for volatile compounds like this compound.[4] HPLC, on the other hand, can be advantageous for samples in complex matrices that may require less sample preparation.

A cross-validation study is essential to ensure that both methods provide comparable and reliable results. The workflow for such a study is outlined below.

CrossValidationWorkflow start Define Analytical Requirements (Sensitivity, Matrix, Throughput) sample_prep Prepare a Single Set of Samples (Spiked and Real-World) start->sample_prep gc_analysis Analyze Samples by GC sample_prep->gc_analysis hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) gc_analysis->data_comp hplc_analysis->data_comp conclusion Assess Method Comparability and Bias data_comp->conclusion

Caption: Logical workflow for the cross-validation of GC and HPLC methods.

Signaling Pathways and Experimental Workflows

The selection between GC and HPLC for this compound analysis can be visualized as a decision-making pathway based on the sample's properties and the analytical objectives.

MethodSelection analyte Analyte: this compound (Volatile, Thermally Stable) sample_matrix Consider Sample Matrix analyte->sample_matrix analytical_goal Define Analytical Goal sample_matrix->analytical_goal gc_path High Sensitivity & High Resolution Required analytical_goal->gc_path High Purity/Simple Matrix hplc_path Complex Matrix & Less Volatile Interferences analytical_goal->hplc_path Complex Matrix gc_method Select GC Method (e.g., GC-FID, GC-MS) gc_path->gc_method hplc_method Select HPLC Method (e.g., HPLC-UV, HPLC-DAD) hplc_path->hplc_method

References

A Comparative Analysis of the Toxicological Profiles of Ethylmethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the three isomers of ethylmethylbenzene: 1-ethyl-2-methylbenzene (ortho-ethyltoluene), 1-ethyl-3-methylbenzene (meta-ethyltoluene), and 1-ethyl-4-methylbenzene (para-ethyltoluene). These aromatic hydrocarbons are common components of crude oil and are used as solvents and in the synthesis of other chemicals. Understanding their distinct toxicological properties is crucial for risk assessment and the development of safe handling and exposure guidelines. This document summarizes available experimental data, outlines key experimental protocols, and visualizes metabolic and experimental workflows.

Data Summary

The following tables summarize the available quantitative toxicological data for the three ethylmethylbenzene isomers. Data for the closely related compound, ethylbenzene (B125841), is included for reference where isomer-specific data is limited.

Table 1: Acute Toxicity Data

ChemicalOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50
This compound No data availableNo data available54,000 mg/m³/4hr (Mouse)[1]
1-Ethyl-3-methylbenzene No data availableNo data availableNo data available
1-Ethyl-4-methylbenzene 4850 mg/kg (Rabbit)No data available> 19,000 mg/m³/6hr (Rat)[2]
Ethylbenzene (for reference) 3500 mg/kg[3]15,400 mg/kg[3]17.4 mg/L/4hr (Rat)[3]

Table 2: Irritation Data

ChemicalSkin Irritation (Rabbit)Eye Irritation (Rabbit)
This compound Irritant[1]Irritant[1]
1-Ethyl-3-methylbenzene No data availableNo data available
1-Ethyl-4-methylbenzene Irritant[2]Irritant[2]
Ethylbenzene (for reference) Irritating[4]Causes serious eye irritation[4]

Table 3: Genotoxicity and Carcinogenicity

ChemicalAmes TestChromosomal AberrationMicronucleus TestCarcinogenicity
This compound No data availableNo data availableNo data availableNo data available
1-Ethyl-3-methylbenzene No data availableNo data availableNo data availableNo data available
1-Ethyl-4-methylbenzene No data availableNo data availableNo data availableNo data available
Ethylbenzene (for reference) Generally negative[5][6]Negative in CHO and rat liver cells[5][7]Negative in mice[6]Evidence of carcinogenicity in rats and mice[8][9][10]

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories and studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals. A starting dose is administered to a group of three animals of a single sex. Depending on the observed mortality and morbidity, the dose for the next group is adjusted up or down. This process continues until the criteria for classifying the substance's toxicity are met. Observations include mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Acute Dermal Toxicity (OECD 402)

A limit test is often performed first, where a single dose (e.g., 2000 mg/kg body weight) of the test substance is applied to the shaved skin of a small group of animals (typically rabbits). The application site is covered with a porous gauze dressing and a non-irritating tape. The animals are observed for 14 days for signs of toxicity and mortality. If no mortality is observed, the LD50 is considered to be greater than the limit dose.

Acute Inhalation Toxicity (OECD 403)

Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). A range of concentrations is tested to determine the concentration that is lethal to 50% of the test animals (LC50). Observations include mortality, clinical signs, body weight, and pathology.

Skin Irritation (OECD 404)

A small amount of the test substance is applied to a shaved patch of skin on a test animal (usually a rabbit). A control patch with no substance is also used. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.

Eye Irritation (OECD 405)

A small, measured amount of the test substance is instilled into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific time points after instillation. The severity of the lesions is scored to classify the irritancy of the substance.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test uses several strains of the bacterium Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test chemical is added to the culture medium, with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is compared to the number of spontaneous revertant colonies in the negative control.

In Vitro Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, deletions, exchanges). An increase in the frequency of chromosomal aberrations compared to the control indicates clastogenic potential.

In Vivo Erythrocyte Micronucleus Test (OECD 474)

Animals, typically rodents, are exposed to the test substance. At appropriate times after treatment, bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance has caused chromosomal damage in vivo.

Visualizations

Metabolic Pathway of Ethylmethylbenzene Isomers

The metabolism of ethylmethylbenzene isomers is expected to proceed via oxidation of the ethyl and methyl side chains, primarily mediated by cytochrome P450 enzymes in the liver. This is analogous to the metabolism of ethylbenzene.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Ethylmethylbenzene Isomer Ethylmethylbenzene Isomer Primary Alcohols Primary Alcohols Ethylmethylbenzene Isomer->Primary Alcohols CYP450 (Oxidation of ethyl or methyl group) Aldehydes Aldehydes Primary Alcohols->Aldehydes Alcohol Dehydrogenase Conjugated Metabolites Conjugated Metabolites Primary Alcohols->Conjugated Metabolites Glucuronidation/ Sulfation Carboxylic Acids Carboxylic Acids Aldehydes->Carboxylic Acids Aldehyde Dehydrogenase Carboxylic Acids->Conjugated Metabolites Glucuronidation/ Sulfation

Caption: Generalized metabolic pathway of ethylmethylbenzene isomers.

Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the toxicity of a chemical in an animal model involves several key steps, from initial dose-range finding to detailed histopathological analysis.

Experimental_Workflow A Dose-Range Finding Study (Acute Toxicity) B Definitive Study (Sub-chronic/Chronic) A->B C In-life Observations (Clinical signs, body weight, food consumption) B->C D Terminal Procedures (Blood collection for hematology and clinical chemistry) C->D E Necropsy and Organ Weight Analysis D->E F Histopathology E->F G Data Analysis and Interpretation F->G H Final Report G->H

Caption: Standard workflow for in vivo toxicity assessment.

Logical Comparison of Ethylmethylbenzene Isomer Inhalation Toxicity

Based on a comparative inhalation study, the toxicological profiles of the isomers can be broadly compared.

Toxicity_Comparison cluster_findings Comparative Inhalation Toxicity Findings Ethylmethylbenzene Isomers Ethylmethylbenzene Isomers This compound This compound Ethylmethylbenzene Isomers->this compound ortho- 1-Ethyl-3-methylbenzene 1-Ethyl-3-methylbenzene Ethylmethylbenzene Isomers->1-Ethyl-3-methylbenzene meta- 1-Ethyl-4-methylbenzene 1-Ethyl-4-methylbenzene Ethylmethylbenzene Isomers->1-Ethyl-4-methylbenzene para- Higher Mortality Higher Mortality (Rats and Mice) This compound->Higher Mortality Body Weight Effects Body Weight Effects This compound->Body Weight Effects Nasal & Liver Lesions Nasal & Liver Lesions This compound->Nasal & Liver Lesions No Effect on Survival No Effect on Survival 1-Ethyl-3-methylbenzene->No Effect on Survival Lung Lesions Lung Lesions 1-Ethyl-3-methylbenzene->Lung Lesions Mortality in Mice Mortality in Mice 1-Ethyl-4-methylbenzene->Mortality in Mice No Body Weight or\nHistopathological Effects No Body Weight or Histopathological Effects 1-Ethyl-4-methylbenzene->No Body Weight or\nHistopathological Effects

Caption: Comparative inhalation toxicity of ethylmethylbenzene isomers.

Discussion of Toxicological Profiles

Acute Toxicity

Limited data is available for the acute toxicity of the individual ethylmethylbenzene isomers. For 1-ethyl-4-methylbenzene, the oral LD50 in rabbits is reported as 4850 mg/kg, and the inhalation LC50 in rats is greater than 19,000 mg/m³ for a 6-hour exposure, suggesting low acute toxicity.[2][11] An inhalation LC50 for this compound in mice is reported as 54,000 mg/m³ over 4 hours.[1] For comparison, ethylbenzene has an oral LD50 in rats of 3500 mg/kg and a 4-hour inhalation LC50 of 17.4 mg/L in rats.[3] The lack of data for 1-ethyl-3-methylbenzene highlights a significant data gap.

Irritation

All three isomers are generally considered to be skin and eye irritants.[1][2] This is consistent with the properties of many aromatic hydrocarbon solvents. Prolonged or repeated skin contact can lead to defatting and dermatitis.

Systemic Toxicity

A comparative short-term inhalation study in rats and mice provides the most direct comparison of the isomers' systemic toxicity.[12]

  • This compound appears to be the most toxic of the three isomers via inhalation.[12] It was associated with higher mortality in both rats and mice, significant body weight effects, and lesions in the nose and liver.[12]

  • 1-Ethyl-3-methylbenzene did not cause mortality at the tested concentrations but was associated with lung lesions.[12]

  • 1-Ethyl-4-methylbenzene led to mortality in mice at high concentrations but did not produce significant body weight or histopathological effects in the examined tissues.[12]

The liver is a target organ for these compounds, which is consistent with it being the primary site of metabolism. The observation of nasal lesions with this compound suggests potential toxicity of metabolites formed in the nasal epithelium, which is known to have metabolic capabilities.

Genotoxicity and Carcinogenicity

There is a significant lack of specific genotoxicity and carcinogenicity data for the individual ethylmethylbenzene isomers. For ethylbenzene, the general consensus is that it is not genotoxic in most standard assays. It is not mutagenic in the Ames test and does not typically induce chromosomal aberrations in vitro.[5][6][7] However, there is evidence of carcinogenicity in long-term animal studies, with increased incidences of kidney and testicular tumors in rats and lung and liver tumors in mice.[8][9][10] Given the structural similarity, a thorough evaluation of the genotoxic and carcinogenic potential of the ethylmethylbenzene isomers is warranted.

Signaling Pathways in Toxicity

The toxicity of aromatic hydrocarbons like ethylmethylbenzene is often linked to their metabolism. The initial oxidation by cytochrome P450 enzymes can lead to the formation of reactive intermediates. These reactive metabolites can exert toxicity through several mechanisms:

  • Oxidative Stress: The metabolism of these compounds can generate reactive oxygen species (ROS), leading to oxidative stress. ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and inflammation.

  • Covalent Binding: Electrophilic metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to adduct formation. DNA adducts can be mutagenic and initiate carcinogenesis. Protein adducts can impair enzyme function and disrupt cellular processes.

  • Receptor-Mediated Pathways: Some aromatic hydrocarbons or their metabolites can interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR). Activation of AhR can lead to the induction of metabolizing enzymes, which may either enhance detoxification or increase the production of toxic metabolites. It can also modulate inflammatory and immune responses.

Conclusion

The available toxicological data, although incomplete, suggests that the three isomers of ethylmethylbenzene have distinct toxicological profiles, particularly following inhalation exposure. This compound appears to be the most potent of the three in terms of acute and sub-chronic toxicity. All three isomers are expected to be skin and eye irritants. Significant data gaps exist, particularly for oral and dermal acute toxicity for the ortho- and meta-isomers, and for the genotoxicity and carcinogenicity of all three isomers. The toxicity of these compounds is likely mediated through their metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and other cellular damage. Further research is needed to fully characterize the toxicological profiles of these isomers to enable comprehensive risk assessments.

References

A Comparative Analysis of Theoretical and Experimental Bond Energies in 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental bond dissociation energies (BDEs) for the benzylic C-H and C-C bonds in 1-Ethyl-2-methylbenzene. Understanding these bond energies is crucial for predicting chemical reactivity, thermal stability, and reaction mechanisms in drug design and development, where aromatic moieties are common. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from analogous compounds—toluene (B28343), ethylbenzene, and ortho-xylene—to provide reliable estimates.

Data Presentation: Bond Dissociation Energies

The following table summarizes the experimental bond dissociation energies for compounds analogous to this compound. These values serve as a strong basis for estimating the bond energies in the target molecule. Theoretical values are presented as a range based on high-accuracy computational methods.

Bond Type in Analogous CompoundAnalogous CompoundExperimental Bond Dissociation Energy (kcal/mol)Estimated Bond Dissociation Energy for this compound (kcal/mol)
Benzylic C-H (in methyl group)Toluene89.9 ± 0.5~88-90
Benzylic C-H (in methyl group)o-Xylene86.1 ± 1.0~85-87
Benzylic C-H (in ethyl group)Ethylbenzene85.4 ± 0.5~84-86
Benzylic C-C (ethyl-aryl)Ethylbenzene102.5 ± 1.0~101-103

Note: The presence of an adjacent ethyl group is expected to slightly lower the benzylic C-H bond dissociation energy of the methyl group in this compound compared to toluene due to hyperconjugation and steric effects. Similarly, the methyl group is expected to have a minor influence on the benzylic C-H and C-C bond energies of the ethyl group.

Experimental Protocols

The experimental determination of bond dissociation energies for complex organic molecules often relies on indirect methods that measure the kinetics and thermodynamics of radical reactions. Two prominent techniques are Photoacoustic Calorimetry and Laser Flash Photolysis.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for determining reaction enthalpies in solution.[1] The method involves generating a reactive species, typically a radical, via a short laser pulse.[1] This initiates a reaction with the molecule of interest, and the heat released or absorbed during the reaction generates a pressure wave (the photoacoustic effect) that is detected by a sensitive microphone.[2]

Experimental Workflow:

  • Sample Preparation: A solution of a photolabile radical precursor (e.g., a peroxide) and the substrate (e.g., an alkylbenzene) in a suitable solvent is prepared.

  • Laser Initiation: A pulsed laser excites the precursor, leading to its homolytic cleavage and the formation of radicals.

  • Radical Reaction: The generated radicals abstract a hydrogen atom from the alkylbenzene, leading to the formation of a new radical and a more stable molecule.

  • Signal Detection: The heat evolved in this reaction causes a rapid, localized expansion of the solvent, creating an acoustic wave that is detected by a piezoelectric transducer.

  • Data Analysis: The amplitude of the photoacoustic signal is proportional to the amount of heat released. By comparing the signal from the reaction to that of a known reference compound that converts all absorbed light into heat, the enthalpy of the reaction can be determined. From this, the bond dissociation energy can be calculated using known thermodynamic cycles.[1]

Laser Flash Photolysis (LFP)

Laser flash photolysis is a versatile technique used to study the kinetics of fast reactions involving transient species like radicals.[3][4] By monitoring the change in concentration of a radical over time, rate constants for its reactions can be determined, which can then be used to calculate bond dissociation energies through kinetic analysis.[5][6]

Experimental Workflow:

  • Generation of Radicals: A short, intense laser pulse is used to photolyze a precursor molecule, generating a specific radical in the solution containing the alkylbenzene.[3]

  • Monitoring Radical Decay: The decay of the radical concentration is monitored over time using a second light source (a monitoring lamp or a second laser) and a detector. The change in absorbance of the radical at a specific wavelength is recorded.

  • Kinetic Analysis: The rate of decay of the radical in the presence of the alkylbenzene is measured. The second-order rate constant for the hydrogen abstraction reaction is determined from the pseudo-first-order decay kinetics.

  • Equilibrium Studies: In some cases, the equilibrium constant for a reversible reaction involving the radical and the substrate can be measured. This, combined with known thermodynamic data, allows for the calculation of the bond dissociation energy.

Theoretical Calculations

Computational chemistry provides a powerful alternative for estimating bond dissociation energies. Density Functional Theory (DFT) is a widely used method that can provide accurate results with a manageable computational cost.[7][8][9]

Computational Protocol:

  • Geometry Optimization: The geometries of the parent molecule (this compound) and the resulting radicals (after C-H or C-C bond cleavage) are optimized using a selected DFT functional and basis set. A common and reliable combination for aromatic hydrocarbons is the B3LYP functional with a 6-31G(d) or larger basis set for initial optimization.[8]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To improve the accuracy of the electronic energies, single-point energy calculations are performed on the optimized geometries using a higher-level DFT functional and a larger basis set. Functionals such as M06-2X, M05-2X, and ωB97X-D with basis sets like 6-311++G(d,p) have been shown to provide high accuracy for BDE calculations in aromatic systems.[7][8][10][11]

  • BDE Calculation: The bond dissociation energy is calculated as the difference in the total electronic energies (including ZPVE corrections) between the products (radicals) and the reactant (parent molecule).

Visualization of Methodologies

Bond_Energy_Comparison cluster_main cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_pac_workflow cluster_lfp_workflow cluster_dft_workflow 1_Ethyl_2_methylbenzene This compound Bond_Energies Bond Dissociation Energies (C-H and C-C) PAC Photoacoustic Calorimetry Bond_Energies->PAC measures LFP Laser Flash Photolysis Bond_Energies->LFP measures DFT Density Functional Theory (e.g., M06-2X, ωB97X-D) Bond_Energies->DFT calculates PAC_1 Laser Pulse LFP_1 Laser Pulse DFT_1 Geometry Optimization PAC_2 Radical Formation PAC_3 H-Abstraction PAC_4 Heat Release PAC_5 Acoustic Wave PAC_6 Enthalpy LFP_2 Radical Formation LFP_3 Monitor Radical Decay LFP_4 Kinetic Analysis LFP_5 Rate Constants DFT_2 Frequency Calculation DFT_3 Single-Point Energy DFT_4 Energy Difference

Figure 1. Logical workflow for comparing experimental and theoretical bond dissociation energies.

References

Inter-laboratory Comparison for the Analysis of 1-Ethyl-2-methylbenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of common analytical methodologies for 1-Ethyl-2-methylbenzene, a prevalent aromatic hydrocarbon. The information presented is synthesized from proficiency testing guidelines and analytical method validation studies to aid in laboratory performance evaluation and method selection.

Inter-laboratory comparison studies, also known as proficiency testing (PT) or round-robin tests, are a cornerstone of quality assurance in analytical chemistry.[1][2] These studies assess the performance of different laboratories in analyzing the same sample, providing valuable insights into the accuracy and precision of the analytical methods employed. For this compound, a component of the C9 aromatic hydrocarbon group, such comparisons are crucial for ensuring data reliability across various applications, from environmental monitoring to pharmaceutical analysis.

Comparative Analysis of Analytical Methods

The primary analytical technique for the determination of this compound is gas chromatography (GC). The choice of detector and sample introduction method can significantly impact the performance of the analysis. The following table summarizes the typical performance characteristics of common GC-based methods used in proficiency testing for VOCs, including aromatic hydrocarbons.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Precision (Repeatability, RSD %)Accuracy (Recovery %)
GC-FID 0.1 - 10 µg/L0.3 - 30 µg/L5 - 15%85 - 115%
GC-MS (Scan) 0.1 - 5 µg/L0.3 - 15 µg/L5 - 20%80 - 120%
GC-MS (SIM) 0.01 - 1 µg/L0.03 - 3 µg/L3 - 10%90 - 110%
Purge & Trap GC-MS 0.005 - 0.5 µg/L0.015 - 1.5 µg/L5 - 15%80 - 120%
Headspace GC-MS 0.05 - 2 µg/L0.15 - 6 µg/L5 - 15%85 - 115%

Note: The data in this table are representative values based on general performance characteristics of the analytical methods for volatile organic compounds and are not from a specific inter-laboratory study for this compound. RSD refers to the Relative Standard Deviation.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving comparability across different laboratories. Below are summaries of key standard methods adaptable for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Principle: This method separates volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds are then detected by a flame ionization detector, which is highly sensitive to hydrocarbons.

  • Sample Preparation: Samples (e.g., in a solvent or as a headspace gas) are injected directly into the gas chromatograph.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, HP-5) and a flame ionization detector.

  • Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

  • Modes of Operation:

    • Scan Mode: The mass spectrometer scans a range of mass-to-charge ratios, providing a full mass spectrum for compound identification.

    • Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte, which significantly increases sensitivity.

  • Sample Preparation: Similar to GC-FID, direct injection of liquid samples or headspace analysis can be used.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Calibration: Isotope-labeled internal standards are often used for calibration to improve accuracy and precision.

Sample Introduction Techniques
  • Purge and Trap: This technique is used for concentrating volatile organic compounds from aqueous samples. An inert gas is bubbled through the sample, and the purged VOCs are trapped on an adsorbent material. The trap is then heated to desorb the VOCs into the GC.

  • Headspace Analysis: This method is suitable for analyzing volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated to allow the volatile components to partition into the gas phase (headspace). A portion of the headspace is then injected into the GC.

Performance Evaluation in Inter-laboratory Studies

The performance of participating laboratories in a proficiency test is typically evaluated using statistical measures such as the Z-score. The Z-score indicates how many standard deviations a laboratory's result is from the consensus value (the robust average of all participants' results).

A common interpretation of Z-scores is as follows:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

The workflow for a typical proficiency testing scheme is illustrated in the diagram below.

G cluster_0 Proficiency Test Provider cluster_1 Participating Laboratory cluster_2 Proficiency Test Provider A Preparation of Test Material (this compound in a matrix) B Homogeneity and Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Analysis of Test Material (e.g., GC-MS) D->E F Reporting of Results E->F G Statistical Analysis of Results (Calculation of Z-scores) F->G H Issuance of Performance Report G->H

Figure 1. Workflow of an Inter-laboratory Comparison Study.

Signaling Pathway for Method Selection

The choice of an appropriate analytical method depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following diagram illustrates a logical pathway for selecting a suitable method for the analysis of this compound.

G A Define Analytical Requirements B High Concentration Expected? A->B C GC-FID B->C Yes D Low Concentration Expected? B->D No E GC-MS (Scan) D->E Yes F Trace Level Analysis Required? D->F No G GC-MS (SIM) F->G Yes H Aqueous Matrix? F->H No I Purge & Trap GC-MS H->I Yes J Solid/Viscous Matrix? H->J No K Headspace GC-MS J->K Yes

Figure 2. Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Ethyl-2-methylbenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This chemical is a flammable liquid and vapor, an irritant, and poses health and environmental hazards.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA approved respirator with an organic vapor filter.[1]

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

  • Incompatible materials to avoid include strong oxidizing agents.[1][3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValueCitation(s)
CAS Number 611-14-3[1]
Molecular Formula C₉H₁₂[2]
Molecular Weight 120.19 g/mol [2]
Flash Point 39 °C (102.2 °F) - closed cup[3]
Boiling Point 165 °C (329 °F)[3]
Vapor Pressure 2.61 mm Hg[4]
Water Solubility Insoluble[1][3]
Hazard Class (Transport) 3 (Flammable Liquid)[5]
UN Number UN3295 (for Hydrocarbons, liquid, n.o.s.)[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as regulated hazardous waste.[1][6] Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Identification and Classification

  • Identify the waste as this compound.

  • Classify it as a hazardous waste due to its ignitability.[7] It is a non-halogenated aromatic hydrocarbon.

Step 2: Waste Segregation

  • Collect waste this compound in a dedicated, properly labeled waste container.

  • It is crucial to segregate non-halogenated solvent waste from halogenated solvent waste to prevent costly and complex disposal procedures.[6][8]

Step 3: Containerization

  • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred.[9]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8] All constituents and their approximate percentages should be listed.

  • Keep the waste container securely closed at all times, except when adding waste.[8][9]

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be well-ventilated and away from sources of ignition.[1]

  • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[8][9]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9]

  • Follow all institutional and regulatory procedures for waste manifest and handover. Disposal must be carried out at an approved waste disposal plant.[1][10]

IV. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any other potential sources of ignition.[3]

  • Ventilate the Area: Increase ventilation to the area of the spill.

  • Evacuate Personnel: Evacuate all non-essential personnel from the spill area.[3]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[1][11] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the contaminated absorbent material and any contaminated surfaces using non-sparking tools. Place the collected material into a sealed, properly labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your supervisor and EHS department as per your institution's policy.

V. Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Generation of this compound Waste cluster_characterization Step 1: Waste Characterization cluster_handling Steps 2 & 3: Segregation & Containerization cluster_storage Step 4: On-Site Storage cluster_disposal Step 5: Final Disposal start Waste Generated identify Identify as this compound start->identify classify Classify as Hazardous Waste (Ignitable, Non-Halogenated) identify->classify segregate Segregate from Incompatible Wastes (e.g., Halogenated Solvents) classify->segregate containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs dispose Dispose at Approved Hazardous Waste Facility contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Ethyl-2-methylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] It can also cause skin and eye irritation, and inhalation may lead to dizziness, headaches, and respiratory tract irritation.[1]

Hazard Classification Category
Flammable liquidsCategory 2
Aspiration hazardCategory 1
Acute toxicity, InhalationCategory 4
Skin corrosion/irritationCategory 3
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity (repeated exposure)Category 2 (hearing organs)

This data is compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Protection Type Specific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for splash hazards.
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., Viton®, Butyl rubber) should be worn.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[1][2] Ensure the respirator is NIOSH/MSHA approved.[2]

Operational and Handling Procedures

Adherence to the following procedures is critical for the safe handling and storage of this compound.

Handling:
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Ground and bond containers when transferring material.[4]

  • Avoid breathing vapors or mists.[1]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

  • Store in a designated flammables area.[2]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next prep_materials Gather Necessary Materials (Chemical, Glassware, etc.) prep_hood->prep_materials Next prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill Next handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction Next spill_node Spill Occurs handle_dispense->spill_node Spill handle_transfer Transfer to Waste Container handle_reaction->handle_transfer Next handle_reaction->spill_node Spill cleanup_decontaminate Decontaminate Glassware and Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Seal and Label Waste Container cleanup_decontaminate->cleanup_waste Next cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe Next cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash Next disposal_storage Store Waste in Designated Secondary Containment Area cleanup_handwash->disposal_storage Proceed to Disposal disposal_pickup Arrange for Hazardous Waste Pickup disposal_storage->disposal_pickup Final Step spill_cleanup Follow Spill Cleanup Protocol spill_node->spill_cleanup Activate spill_cleanup->cleanup_decontaminate Resume Workflow

Caption: A flowchart outlining the procedural steps for the safe handling of this compound from preparation to disposal.

First Aid Measures

Immediate response is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, call a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

Accidental Release Measures:
  • Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, etc.) from the immediate area.[5]

  • Ventilate the Area: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection.[1]

  • Containment: Stop the leak if it is safe to do so.[5] Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[2][6]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2]

Disposal:
  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[2]

  • Do not empty into drains or release into the environment.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.